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  • Product: 3-Amino-4-methylbenzenesulfonic acid
  • CAS: 618-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-4-methylbenzenesulfonic Acid (CAS 618-03-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-4-methylbenzenesulfonic acid (CAS RN: 618-03-1), a significant chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methylbenzenesulfonic acid (CAS RN: 618-03-1), a significant chemical intermediate. The document elucidates its chemical identity, physicochemical properties, and common synthesis methodologies. It further explores its critical applications, particularly in the synthesis of dyes and as a potential intermediate in the pharmaceutical industry. The guide concludes with essential safety and handling protocols to ensure its proper use in a laboratory and industrial setting. This document is intended to be a valuable resource for professionals in chemical research and development.

Introduction

3-Amino-4-methylbenzenesulfonic acid, also known by its synonym 4-Methylmetanilic acid, is an aromatic sulfonic acid. Its structure is characterized by a benzene ring substituted with an amino group, a methyl group, and a sulfonic acid group. The presence of these functional groups, particularly the amino and sulfonic acid moieties, makes it a versatile building block in organic synthesis. The sulfonic acid group imparts water solubility, a crucial property for many of its applications, while the amino group provides a reactive site for various chemical transformations. This guide will focus specifically on the isomer with CAS number 618-03-1.

Physicochemical Properties

The physicochemical properties of 3-Amino-4-methylbenzenesulfonic acid are pivotal to its handling, application, and reactivity. While extensive experimental data for this specific isomer is not widely available in public literature, a combination of information from chemical suppliers and predicted data provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of 3-Amino-4-methylbenzenesulfonic acid (CAS 618-03-1)

PropertyValueSource
CAS Number 618-03-1[1]
Molecular Formula C₇H₉NO₃S[1][2]
Molecular Weight 187.22 g/mol [1][2]
Appearance White to light yellow crystalline solid[3]
Solubility Soluble in water and polar organic solvents. Specifically, 17.4 g/L at 17°C.[2][3]
Density (Predicted) 1.431 ± 0.06 g/cm³[2]
Boiling Point (Predicted) 374.86°C at 101325 Pa[2]
pKa (Predicted) -1.01 ± 0.50[2]
LogP (Predicted) -1.53 at 25°C[2]

Synthesis Methodologies

The primary route for the synthesis of aminobenzenesulfonic acids involves the sulfonation of the corresponding aniline derivative. For 3-Amino-4-methylbenzenesulfonic acid, the logical precursor is o-toluidine (2-methylaniline).

Sulfonation of o-Toluidine

The sulfonation of o-toluidine is a well-established method for producing toluidinesulfonic acids. The reaction typically involves treating o-toluidine with a sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid). The position of the sulfonic acid group on the aromatic ring is influenced by reaction conditions such as temperature and the strength of the sulfonating agent. A general procedure for the sulfonation of an arylamine is described in Organic Syntheses, which can be adapted for o-toluidine to yield the desired product.[4]

Experimental Protocol: General Sulfonation of an Arylamine (Adapted for 3-Amino-4-methylbenzenesulfonic acid)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and a dropping funnel.

  • Charge the Reactor: Carefully add o-toluidine to the flask.

  • Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid or oleum to the o-toluidine with constant stirring. The reaction is exothermic and should be controlled by external cooling (e.g., an ice bath).

  • Heating and Reaction: After the addition is complete, the reaction mixture is heated. The temperature and reaction time are critical parameters that determine the isomer distribution. For the synthesis of the desired isomer, specific conditions would need to be optimized.

  • Work-up: The reaction mixture is then carefully poured onto ice to precipitate the product.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from water.

G cluster_reactants Reactants cluster_process Process o-Toluidine o-Toluidine Mixing Mixing o-Toluidine->Mixing Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Mixing Heating Heating Mixing->Heating Exothermic Reaction Precipitation Precipitation Heating->Precipitation Controlled Temperature Product 3-Amino-4-methylbenzenesulfonic acid Precipitation->Product Isolation

Caption: Synthesis workflow for 3-Amino-4-methylbenzenesulfonic acid.

Key Applications

3-Amino-4-methylbenzenesulfonic acid is a valuable intermediate in the chemical industry, with its primary applications in the synthesis of dyes.

Dye Intermediate

The presence of a primary amino group allows for diazotization, a key reaction in the formation of azo dyes. The resulting diazonium salt can be coupled with various aromatic compounds (coupling components) to produce a wide range of colors. The sulfonic acid group enhances the water solubility of the final dye, which is essential for textile dyeing processes. It is used as an intermediate for dye production.[2][3]

G AMBSA 3-Amino-4-methyl- benzenesulfonic acid Diazotization Diazotization AMBSA->Diazotization NaNO₂ / HCl Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component Coupling_Component->Azo_Dye Coupling Reaction

Caption: Azo dye synthesis pathway using 3-Amino-4-methylbenzenesulfonic acid.

Pharmaceutical Intermediate

While less documented, the structural motifs present in 3-Amino-4-methylbenzenesulfonic acid are found in various pharmaceutical compounds. The sulfonamide group, which can be derived from the sulfonic acid, is a well-known pharmacophore. The amino and methyl-substituted benzene ring also provides a scaffold for the synthesis of more complex molecules. Therefore, it holds potential as an intermediate in drug discovery and development.[3]

Safety and Handling

Proper handling of 3-Amino-4-methylbenzenesulfonic acid is crucial to ensure laboratory safety. Based on available data, the compound is known to cause serious eye irritation.[1]

Table 2: GHS Hazard Information for 3-Amino-4-methylbenzenesulfonic acid (CAS 618-03-1)

Hazard StatementGHS ClassificationPrecautionary Statements
H319: Causes serious eye irritationWarningP264, P280, P305+P351+P338, P337+P313

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8°C.[2]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • Inhalation: Move person into fresh air and keep comfortable for breathing.

Conclusion

3-Amino-4-methylbenzenesulfonic acid (CAS 618-03-1) is a key chemical intermediate with established applications in the dye industry and potential for use in pharmaceutical synthesis. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a general synthesis protocol, and essential safety information. While there is a need for more publicly available experimental data for this specific isomer, the information compiled herein serves as a valuable resource for researchers and professionals working with this compound.

References

  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzenesulfonic acid, 3-amino-4-methyl-. Retrieved from [Link]

  • Prashant Industries. (n.d.). Dye Intermediates & Agrochemical Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, March 22). 4-Amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Amino-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-4-methylbenzenesulfonic acid (CAS No. 618-03-1), a key chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methylbenzenesulfonic acid (CAS No. 618-03-1), a key chemical intermediate. The document elucidates the molecule's structural and physicochemical properties, supported by spectroscopic data. It further details a robust synthesis protocol, exploring the underlying reaction mechanisms. Finally, the guide highlights its significant applications in the synthesis of azo dyes and its potential role in pharmaceutical development, offering a valuable resource for professionals in chemistry and drug discovery.

Introduction

3-Amino-4-methylbenzenesulfonic acid, also known by synonyms such as 2-Amino-p-toluenesulfonic acid and 4-Methylmetanilic acid, is an aromatic sulfonic acid of significant interest in various chemical industries.[1] Its molecular structure, featuring a benzene ring substituted with an amino group, a methyl group, and a sulfonic acid group, imparts a unique combination of reactivity and solubility, making it a versatile building block in organic synthesis. This guide aims to provide a detailed technical understanding of this compound, from its fundamental molecular characteristics to its practical applications.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to its function and application. This section delves into the key identifiers and characteristics of 3-Amino-4-methylbenzenesulfonic acid.

Chemical Identity

A clear identification of the molecule is paramount for any scientific discourse. The key identifiers for 3-Amino-4-methylbenzenesulfonic acid are summarized in the table below.

IdentifierValueSource
Chemical Name 3-Amino-4-methylbenzenesulfonic acid
CAS Number 618-03-1[2]
Molecular Formula C₇H₉NO₃S[1][2]
Molecular Weight 187.22 g/mol [2]
SMILES CC1=C(C=C(S(=O)(=O)O)C=C1)N
InChI Key DTNODBHGOLWROS-UHFFFAOYSA-N[1]
Physicochemical Characteristics

3-Amino-4-methylbenzenesulfonic acid is typically a white to light yellow crystalline solid.[1] It exhibits solubility in water and polar organic solvents, a property enhanced by the presence of the highly polar sulfonic acid group.[1] The sulfonic acid moiety also confers acidic properties to the molecule.[1]

PropertyValueSource
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]
Density 1.431 g/cm³[2]
pKa -1.01 ± 0.50 (Predicted)

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of a chemical compound. This section would typically present detailed NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons would appear as a complex splitting pattern in the aromatic region (typically 7.0-8.0 ppm). The methyl protons would present as a singlet around 2.2-2.5 ppm. The amine protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons would resonate in the range of 110-150 ppm, with the carbon attached to the sulfonic acid group being the most downfield. The methyl carbon would appear at a higher field, typically around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • S=O stretch: Strong absorptions in the 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ regions, characteristic of the sulfonic acid group.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 187. A prominent fragmentation pathway for aromatic sulfonic acids is the loss of SO₃ (80 amu) or SO₂ (64 amu).[3]

Synthesis and Reaction Mechanism

The primary route for the synthesis of 3-Amino-4-methylbenzenesulfonic acid is through the sulfonation of p-toluidine. This is an electrophilic aromatic substitution reaction where the electrophile, sulfur trioxide (SO₃), attacks the electron-rich aromatic ring of p-toluidine.

Synthesis Protocol: Sulfonation of p-Toluidine

A common method for the synthesis of aminobenzenesulfonic acids involves the "baking process," where the sulfate salt of the corresponding amine is heated.

Experimental Protocol:

  • Formation of p-Toluidine Sulfate: An equimolar amount of p-toluidine is slowly added to concentrated sulfuric acid with constant stirring and cooling to control the exothermic reaction.

  • Baking Process: The resulting p-toluidine sulfate is then heated to a high temperature (typically 180-220°C) for several hours.[4][5]

  • Work-up and Isolation: After cooling, the reaction mixture is treated with water. The pH is adjusted with a base (e.g., sodium carbonate) to dissolve the product, and any insoluble impurities are filtered off. The solution can then be decolorized with activated carbon.[5] Finally, acidification with a mineral acid (e.g., HCl) precipitates the 3-Amino-4-methylbenzenesulfonic acid, which is then filtered, washed, and dried.[5]

Mechanistic Insights

The sulfonation of p-toluidine is governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) groups. Both are ortho-, para-directing and activating groups. In the acidic reaction medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. The outcome of the reaction is highly dependent on the reaction conditions, particularly the temperature.

At lower temperatures, the reaction is kinetically controlled, and sulfonation may occur at the ortho position to the amino group. However, at higher temperatures, the reaction is thermodynamically controlled, and the more stable meta-isomer to the -NH₃⁺ group (and ortho to the methyl group) is favored. The reversibility of the sulfonation reaction allows for the isomerization to the thermodynamically more stable product upon heating.

G p_toluidine p-Toluidine p_toluidine_sulfate p-Toluidine Sulfate p_toluidine->p_toluidine_sulfate Protonation sulfuric_acid Conc. H₂SO₄ sulfuric_acid->p_toluidine_sulfate heating Heat (Baking) p_toluidine_sulfate->heating product 3-Amino-4-methyl- benzenesulfonic acid heating->product Sulfonation & Rearrangement workup Work-up (Neutralization, Filtration, Acidification) product->workup workup->product Purification

Caption: Synthesis workflow for 3-Amino-4-methylbenzenesulfonic acid.

Applications

3-Amino-4-methylbenzenesulfonic acid is a valuable intermediate in the chemical industry, primarily in the synthesis of dyes and with potential applications in the pharmaceutical sector.[1]

Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups. 3-Amino-4-methylbenzenesulfonic acid can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form a diazonium salt. This diazonium salt can then be coupled with various aromatic compounds (coupling components) such as phenols and naphthols to produce a wide range of azo dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for textile dyeing.

G start 3-Amino-4-methyl- benzenesulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling diazonium_salt->coupling coupling_component Coupling Component (e.g., Naphthol) coupling_component->coupling azo_dye Azo Dye coupling->azo_dye

Sources

Foundational

3-Amino-4-methylbenzenesulfonic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Amino-4-methylbenzenesulfonic Acid Introduction 3-Amino-4-methylbenzenesulfonic acid (CAS No. 618-03-1), an aromatic sulfonic acid, is a significant chemical in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 3-Amino-4-methylbenzenesulfonic Acid

Introduction

3-Amino-4-methylbenzenesulfonic acid (CAS No. 618-03-1), an aromatic sulfonic acid, is a significant chemical intermediate in various industrial syntheses, including the manufacturing of dyes and pharmaceuticals.[1] Its molecular structure, featuring a benzene ring substituted with sulfonic acid, amino, and methyl groups, imparts a unique combination of physical and chemical properties. A thorough understanding of these properties is paramount for researchers, chemists, and drug development professionals to effectively control reaction kinetics, optimize purification processes, design stable formulations, and ensure safe handling.

This technical guide provides a comprehensive overview of the core physical properties of 3-Amino-4-methylbenzenesulfonic acid. It delves into both the quantitative data and the underlying molecular principles governing these characteristics. Furthermore, it outlines standardized experimental protocols for their determination, ensuring a framework for reproducible and reliable characterization.

A Note on Isomerism: The Importance of Specificity

It is critical to distinguish 3-Amino-4-methylbenzenesulfonic acid (CAS 618-03-1) from its structural isomers, which possess the same molecular formula (C₇H₉NO₃S) but differ in the substitution pattern on the benzene ring. Key isomers include:

  • 4-Amino-3-methylbenzenesulfonic acid (CAS 98-33-9)

  • 4-Amino-2-methylbenzenesulfonic acid (CAS 133-78-8)

  • 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8)

These subtle structural differences can lead to significant variations in physical properties such as melting point, solubility, and crystal structure. Therefore, precise identification using the correct CAS number is essential for scientific accuracy and application success.

Section 1: Core Physicochemical Properties

The physical properties of 3-Amino-4-methylbenzenesulfonic acid are dictated by the interplay of its functional groups. The sulfonic acid group confers strong acidity and hydrophilicity, while the amino group provides a basic site, leading to complex zwitterionic behavior.

PropertyValue / DescriptionSource(s)
CAS Number 618-03-1[1]
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol [2]
Appearance White to light yellow crystalline solid.[1]
Density 1.431 g/cm³[2]
Solubility Soluble in water and polar organic solvents.[1]
Melting Point Data not readily available; expected to be high (>290°C) with decomposition, similar to its isomers.[3][4][5]
Appearance and State

At standard temperature and pressure, 3-Amino-4-methylbenzenesulfonic acid exists as a white to light yellow crystalline solid.[1] The color can vary depending on the purity of the sample, with impurities often imparting a yellowish hue.

Solubility Profile

The compound is characterized by its solubility in water and other polar solvents.[1] This is a direct consequence of the highly polar sulfonic acid group, which readily engages in hydrogen bonding with water molecules.[1] The presence of both a strong acidic group (-SO₃H) and a basic amino group (-NH₂) allows it to form a zwitterion, or internal salt, which further enhances its aqueous solubility.[6]

Density

The density of 3-Amino-4-methylbenzenesulfonic acid has been reported to be 1.431 g/cm³.[2] This value is useful for process calculations, including reactor volume and mass transfer estimations.

Thermal Properties

A precise melting point for 3-Amino-4-methylbenzenesulfonic acid is not consistently reported in the literature. However, like many aminobenzenesulfonic acids, it is expected to have a very high melting point and likely undergoes decomposition before melting.[5][6] For context, the related isomer 4-amino-3-methylbenzenesulfonic acid has a reported melting point of 290 °C, while metanilic acid (3-aminobenzenesulfonic acid) melts above 300 °C.[3][4][5] This thermal stability is characteristic of compounds with strong intermolecular forces, primarily ionic interactions and hydrogen bonding arising from their zwitterionic nature in the solid state.

Acidity and Zwitterionic Nature

Benzenesulfonic acids are strong acids, nearly fully dissociated in aqueous solution.[6] The sulfonic acid moiety in 3-Amino-4-methylbenzenesulfonic acid is therefore strongly acidic. Conversely, the aromatic amino group is weakly basic. This dual functionality results in the formation of a zwitterion, where the acidic proton from the sulfonic group is transferred to the basic amino group.

G cluster_0 Neutral Form cluster_1 Zwitterionic Form Neutral [Molecule Structure with -SO3H and -NH2] Zwitterion [Molecule Structure with -SO3⁻ and -NH3⁺] Neutral->Zwitterion Intramolecular Proton Transfer

Caption: Zwitterionic Equilibrium of the Molecule.

This equilibrium is fundamental to its physical properties, contributing to its high melting point, water solubility, and relatively low solubility in nonpolar organic solvents.

Section 2: Experimental Determination of Physical Properties

To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols represent best practices for the characterization of key physical properties.

Protocol 2.1: Determination of Melting and Decomposition Point via Differential Scanning Calorimetry (DSC)
  • Causality: DSC is chosen over traditional melting point apparatus because it provides quantitative information on both melting and decomposition. It measures the heat flow required to change the sample's temperature, revealing endothermic events like melting and exothermic events like decomposition with high precision.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the dried 3-Amino-4-methylbenzenesulfonic acid sample into a standard aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to >350°C at a controlled rate (e.g., 10 °C/min).

    • Data Analysis: Analyze the resulting thermogram. An endothermic peak indicates melting, while a subsequent exothermic deviation indicates decomposition. The onset temperature of the peak is typically reported as the melting or decomposition point.

Protocol 2.2: Determination of Aqueous Solubility (Shake-Flask Method)
  • Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a compound. It ensures that a true equilibrium between the dissolved and undissolved substance is reached, providing a thermodynamically sound value.

G A 1. Weigh Excess Sample B 2. Add Water (Solvent) in a Sealed Flask A->B C 3. Equilibrate (e.g., 24-48h at 25°C) with Constant Agitation B->C D 4. Phase Separation (Centrifuge/Filter 0.22µm) C->D E 5. Analyze Supernatant Concentration (HPLC/UV-Vis) D->E F 6. Calculate Solubility (mg/L or mol/L) E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

  • Methodology:

    • Preparation: Add an excess amount of 3-Amino-4-methylbenzenesulfonic acid to a known volume of deionized water in a sealed, temperature-controlled vessel.

    • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a non-adsorbing membrane filter (e.g., 0.22 µm PVDF).

    • Analysis: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Validation: Repeat the process with different equilibration times to confirm that a stable plateau concentration has been achieved.

Conclusion

The physical properties of 3-Amino-4-methylbenzenesulfonic acid are a direct reflection of its molecular architecture. Its solid, crystalline nature, high thermal stability, and significant aqueous solubility are governed by the strong intermolecular forces derived from its zwitterionic character. For scientists and researchers, a quantitative grasp of these properties, obtained through rigorous and validated experimental methods, is not merely academic. It is a prerequisite for the successful application of this versatile compound in drug development, materials science, and industrial synthesis, enabling precise process control and the rational design of new chemical entities.

References

  • ChemSynthesis. 4-amino-3-methylbenzenesulfonic acid. [Online] Available at: [Link]

  • PubChem. 4-Amino-3-methylbenzenesulfonic acid. [Online] Available at: [Link]

  • Wikipedia. Metanilic acid. [Online] Available at: [Link]

  • PubChem. 5-Aminotoluene-2-sulphonic acid. [Online] Available at: [Link]

  • Scribd. Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. [Online] Available at: [Link]

  • ChemBK. Methylbenzenesulfonic acid. [Online] Available at: [Link]

Sources

Exploratory

3-Amino-4-methylbenzenesulfonic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-4-methylbenzenesulfonic Acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-4-methylbenzenesulfonic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Amino-4-methylbenzenesulfonic acid (CAS No. 618-03-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights. It details the compound's structural characteristics, physicochemical properties, and key reactive behaviors. Furthermore, a validated experimental protocol for its analysis via High-Performance Liquid Chromatography (HPLC) is presented, underscoring its practical application in a laboratory setting. This guide aims to serve as an authoritative resource, grounded in established scientific literature and safety standards.

Introduction and Compound Identification

3-Amino-4-methylbenzenesulfonic acid is an aromatic sulfonic acid of significant interest in various fields of chemical synthesis.[1] Characterized by the presence of an amino group, a methyl group, and a sulfonic acid group attached to a benzene ring, this compound serves as a versatile intermediate, particularly in the manufacturing of dyes and pharmaceuticals.[1] Its dual functionality, stemming from the basic amino group and the acidic sulfonic acid group, dictates its unique chemical behavior and broad utility. The sulfonic acid moiety enhances its water solubility, a crucial property for many of its applications.[1]

Compound Identifiers:

  • IUPAC Name: 3-amino-4-methylbenzene-1-sulfonic acid

  • CAS Number: 618-03-1

  • Synonyms: 2-Amino-toluene-4-sulfonic acid, 2-Methyl-5-sulfoaniline, 3-Amino-p-toluenesulfonic acid, 4-Methylmetanilic Acid[1]

Physicochemical and Structural Properties

The physical and chemical properties of 3-Amino-4-methylbenzenesulfonic acid are summarized in the table below. These properties are fundamental to understanding its behavior in chemical reactions and its handling and storage requirements.

Table 1: Physicochemical Properties of 3-Amino-4-methylbenzenesulfonic acid

PropertyValueSource
Molecular Formula C₇H₉NO₃SECHEMI[2]
Molecular Weight 187.22 g/mol ECHEMI[2]
Appearance White to light yellow crystalline solidCymitQuimica[1]
Density 1.431 g/cm³ECHEMI[2]
Solubility Soluble in water and polar organic solventsCymitQuimica[1]
Topological Polar Surface Area 88.8 ŲPubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Molecular Structure

The structure of 3-Amino-4-methylbenzenesulfonic acid features a benzene ring substituted with three key functional groups. The relative positions of these groups (amino at C3, methyl at C4, and sulfonic acid at C1) are critical to its reactivity. The sulfonic acid group is a strong acid, while the amino group is basic, making the molecule zwitterionic in nature under certain pH conditions.

Caption: 2D structure of 3-Amino-4-methylbenzenesulfonic acid.

Synthesis and Reactivity

Synthesis Pathways

While specific, detailed industrial synthesis routes are often proprietary, a common laboratory-scale approach involves the sulfonation of o-toluidine (2-methylaniline), followed by purification of the desired isomer. The directive effects of the amino and methyl groups on the aromatic ring guide the position of the incoming sulfonic acid group during electrophilic aromatic substitution.

A plausible synthesis route is the sulfonation of o-toluidine. The amino group is a strong activating group and ortho-, para-directing, while the methyl group is a weaker activating group and also ortho-, para-directing. Sulfonation of o-toluidine would be expected to yield a mixture of isomers, from which 3-amino-4-methylbenzenesulfonic acid would need to be separated.

Chemical Reactivity

The reactivity of 3-Amino-4-methylbenzenesulfonic acid is governed by its functional groups:

  • Amino Group (-NH₂): This group imparts basic properties and is a key site for diazotization reactions. In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid), the amino group is converted into a diazonium salt. This diazonium salt is a highly valuable intermediate, readily undergoing coupling reactions with electron-rich aromatic compounds (like phenols and anilines) to form azo dyes.[4][5] This is the cornerstone of its application in the dye industry.

  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, making the overall compound acidic and highly water-soluble.[1] It is relatively unreactive under typical organic synthesis conditions but plays a crucial role in the physical properties of the molecule and its derivatives, particularly in enhancing the solubility of the resulting dyes.

  • Aromatic Ring: The benzene ring can undergo further electrophilic substitution reactions, although the existing substituents influence the position and feasibility of such reactions.

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 3-Amino-4-methyl- benzenesulfonic acid Reagent1 NaNO₂ / HCl 0-5 °C A->Reagent1 B Diazonium Salt Intermediate D Azo Dye Product B->D Reagent1->B Forms diazonium ion C Coupling Component (e.g., Naphthol derivative) Reagent2 Alkaline conditions C->Reagent2 Reagent2->D Couples with diazonium salt

Caption: General workflow for the synthesis of an azo dye.

Key Applications

The primary application of 3-Amino-4-methylbenzenesulfonic acid is as a key intermediate in the synthesis of azo dyes.[1] Its structure allows for the creation of a wide range of colors with good water solubility, making them suitable for dyeing textiles.[6]

Beyond dyes, its derivatives are explored in medicinal chemistry. Sulfonamides, a class of compounds to which this molecule belongs, are known for a wide range of biological activities, and research into novel derivatives continues. For instance, related structures like 3-amino-4-hydroxybenzenesulfonamide are used to synthesize Schiff bases and other compounds with potential antibacterial, antifungal, and antiproliferative properties.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-4-methylbenzenesulfonic acid presents several hazards.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation

Source: ECHEMI[2]

Precautionary Statements (P-statements):

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Source: ECHEMI[2]

Handling and Storage: Researchers and laboratory personnel must handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Analysis by HPLC

The analysis of amino sulfonic acids is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[8] The following protocol outlines a self-validating system for the quantitative analysis of 3-Amino-4-methylbenzenesulfonic acid.

Causality: This method utilizes reversed-phase HPLC, which separates compounds based on their hydrophobicity. Since 3-Amino-4-methylbenzenesulfonic acid is polar, a highly aqueous mobile phase is used. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is often employed for amino acids to attach a chromophore, enhancing detection by UV-Vis or fluorescence detectors.[9][10] This ensures high sensitivity and accurate quantification.

Materials and Reagents
  • 3-Amino-4-methylbenzenesulfonic acid standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • o-phthalaldehyde (OPA) derivatization reagent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Water/Acetonitrile (95:5)

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 3-Amino-4-methylbenzenesulfonic acid standard.

    • Dissolve in 10 mL of Sample Diluent to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the Sample Diluent to an estimated concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before placing it in an HPLC vial.

  • Pre-column Derivatization (Automated via Autosampler):

    • Program the autosampler to mix a specific volume of the sample/standard with the OPA reagent.

    • Allow a short reaction time (typically 1-2 minutes) before injection.[9]

  • HPLC Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 340 nm (for OPA derivatives)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 60% B

      • 10-12 min: Hold at 60% B

      • 12-13 min: Return to 5% B

      • 13-18 min: Column re-equilibration at 5% B

  • Data Analysis:

    • Integrate the peak corresponding to the derivatized 3-Amino-4-methylbenzenesulfonic acid.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the analyte in the unknown sample using the regression equation from the calibration curve.

HPLC_Workflow Prep Sample & Standard Preparation Deriv Automated Pre-Column Derivatization (OPA) Prep->Deriv Filter sample Inject HPLC Injection (10 µL) Deriv->Inject Transfer to autosampler Sep Chromatographic Separation (C18 Column, Gradient Elution) Inject->Sep Detect UV Detection (340 nm) Sep->Detect Analysis Data Analysis (Peak Integration & Quantification) Detect->Analysis

Caption: Workflow for the HPLC analysis of the compound.

References

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • PubChem. 4-Amino-3-methylbenzenesulfonic acid. [Link]

  • Google Patents. EP0808343B1 - Process for preparing reactive azo dyes.
  • PubMed. Ultrasound-assisted dispersive magnetic solid phase extraction based on amino-functionalized Fe3O4 adsorbent for recovery of clomipramine from human plasma and its determination by high performance liquid chromatography: Optimization by experimental design. [Link]

  • University of California, Irvine. The Synthesis of Azo Dyes. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. [Link]

  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]

  • Journal of Biochemical Technology. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]

  • Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]

  • MDPI. Materials for Solid-Phase Extraction of Organic Compounds. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • YouTube. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

  • ResearchGate. Method development for amino acid analysis. [Link]

  • University of Bologna. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Amino-4-methylbenzenesulfonic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Amino-4-methylbenzenesulfonic acid, a versatile aromatic compound with significant applications in the chemical and pharmaceutical industries. Intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-4-methylbenzenesulfonic acid, a versatile aromatic compound with significant applications in the chemical and pharmaceutical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on the scientific principles underpinning its use.

Chemical Identity and Nomenclature

3-Amino-4-methylbenzenesulfonic acid is a substituted aromatic sulfonic acid. The unequivocal identification of this compound is crucial for consistency in research and manufacturing.

IUPAC Name and Structural Representation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-Amino-4-methylbenzenesulfonic acid .[1] This name is derived from the parent molecule, benzenesulfonic acid, with an amino group at position 3 and a methyl group at position 4 relative to the sulfonic acid group, which is assigned position 1.

The structure of 3-Amino-4-methylbenzenesulfonic acid is depicted below:

Caption: Chemical Structure of 3-Amino-4-methylbenzenesulfonic acid.

Synonyms and Identifiers

In literature and commercial sources, 3-Amino-4-methylbenzenesulfonic acid is known by several other names. Recognizing these is vital for comprehensive literature searches.

Identifier Type Value
CAS Number 618-03-1[1]
Synonyms 4-Methylmetanilic acid[1], 2-Amino-toluene-4-sulfonic acid, 3-Amino-p-toluenesulfonic acid[1]
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectroscopic properties of 3-Amino-4-methylbenzenesulfonic acid is fundamental for its application in synthesis and materials science.

Physical Properties

This compound is typically a white to light yellow crystalline solid.[1] It is soluble in water and polar organic solvents.[1] The presence of both the acidic sulfonic acid group and the basic amino group gives it zwitterionic characteristics, influencing its solubility and crystalline nature.

Property Value Source
Appearance White to light yellow crystalline solid[1]
Molecular Weight 187.22 g/mol
Density 1.431 g/cm³[2]
Solubility Soluble in water and polar organic solvents[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Amino-4-methylbenzenesulfonic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl group protons, and the amine protons. The exact chemical shifts can vary depending on the solvent used. In DMSO-d₆, the aromatic protons typically appear as a complex multiplet, while the methyl protons present as a singlet. The amine protons are also visible, often as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The aromatic carbons will have chemical shifts in the range of 110-150 ppm, with the carbon attached to the sulfonic acid group being significantly downfield. The methyl carbon will appear as a singlet at a much higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:

    • N-H stretching of the amino group (around 3300-3500 cm⁻¹).

    • S=O stretching of the sulfonic acid group (strong bands around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹).

    • O-H stretching of the sulfonic acid group (a broad band in the region of 2500-3300 cm⁻¹).

    • C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

    • Aromatic C=C bending vibrations (in the fingerprint region).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 187, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of 3-Amino-4-methylbenzenesulfonic Acid

The primary route for the synthesis of 3-Amino-4-methylbenzenesulfonic acid is the sulfonation of 2-methylaniline (o-toluidine). This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) or a source thereof acts as the electrophile.

Reaction Mechanism: Sulfonation of o-Toluidine

The sulfonation of o-toluidine proceeds via a standard electrophilic aromatic substitution mechanism. The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director. The interplay between the directing effects of the methyl group (ortho-, para-directing) and the protonated amino group (meta-directing) influences the regioselectivity of the reaction. The formation of the desired 3-amino-4-methylbenzenesulfonic acid (sulfonation para to the methyl group and meta to the protonated amino group) is a key outcome.

sulfonation_mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation H2SO4_1 2 H₂SO₄ SO3_H3O SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3_H3O o_toluidine o-Toluidine protonated_amine Protonated o-Toluidine o_toluidine->protonated_amine + H⁺ sigma_complex Arenium Ion Intermediate (Sigma Complex) protonated_amine->sigma_complex + SO₃ product 3-Amino-4-methylbenzenesulfonic acid sigma_complex->product - H⁺ azo_dye_synthesis start 3-Amino-4-methyl- benzenesulfonic acid diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO₂, HCl, 0-5°C) azo_dye Azo Dye diazonium->azo_dye Azo Coupling coupling Coupling Component (e.g., Naphthol derivative) coupling->azo_dye

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-4-methylbenzenesulfonic Acid: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-4-methylbenzenesulfonic acid, a versatile aromatic sulfonic acid of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methylbenzenesulfonic acid, a versatile aromatic sulfonic acid of significant interest in various chemical and pharmaceutical domains. The guide elucidates the compound's nomenclature, including its numerous synonyms, and delves into its physicochemical properties. A detailed examination of its synthesis via the sulfonation of o-toluidine is presented, offering insights into the underlying reaction mechanisms and experimental considerations. Furthermore, this guide outlines its key applications, particularly as a crucial intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical agents. Analytical methodologies for the characterization and quality control of 3-Amino-4-methylbenzenesulfonic acid are also discussed.

Introduction

3-Amino-4-methylbenzenesulfonic acid, a substituted aromatic compound, belongs to the class of aminoarylsulfonic acids. These compounds are characterized by the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) functional group attached to a benzene ring. This dual functionality imparts unique chemical properties, making them valuable building blocks in organic synthesis. The sulfonic acid group, being strongly acidic, enhances water solubility, a desirable trait in many industrial and pharmaceutical applications. The amino group, on the other hand, provides a site for a variety of chemical modifications, including diazotization reactions, which are fundamental in the production of azo dyes. This guide aims to provide a detailed technical resource for professionals working with or interested in 3-Amino-4-methylbenzenesulfonic acid.

Nomenclature and Synonyms

Clarity in chemical communication is paramount. 3-Amino-4-methylbenzenesulfonic acid is known by a variety of names, which can often lead to confusion. Understanding these synonyms is crucial for effective literature searching and chemical sourcing.

The systematic IUPAC name for this compound is 3-amino-4-methylbenzene-1-sulfonic acid [1]. However, several other common and historical names are frequently encountered.

Table 1: Synonyms for 3-Amino-4-methylbenzenesulfonic Acid

Synonym TypeName
IUPAC Name 3-Amino-4-methylbenzene-1-sulfonic acid[1]
Systematic Name 3-Amino-4-methylbenzenesulfonic acid
Common Names 4-Methylmetanilic acid[2]
o-Toluidine-5-sulfonic acid
2-Amino-toluene-4-sulfonic acid[1]
2-Aminotoluene-4-sulphonic acid[1]
Ortho toludine 4 sulphonic acid
3-Amino-p-toluenesulfonic acid[1]
Other Identifiers 1-Amino-2-methyl-5-benzenesulfonic acid[1]
2-Methyl-5-sulfoaniline[1]
CAS Number 618-03-1

It is imperative to distinguish 3-Amino-4-methylbenzenesulfonic acid from its isomers, such as 4-Amino-3-methylbenzenesulfonic acid (CAS 98-33-9) and 5-Amino-2-methylbenzenesulfonic acid (p-toluidine-2-sulfonic acid), as their properties and applications can differ significantly.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-4-methylbenzenesulfonic acid is essential for its handling, application, and the design of synthetic and analytical procedures. This compound is typically a white to light yellow crystalline solid. The presence of the sulfonic acid group renders it soluble in water and polar organic solvents[1].

Table 2: Physicochemical Properties of 3-Amino-4-methylbenzenesulfonic Acid

PropertyValue
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]
Acidity Exhibits acidic properties due to the sulfonic acid group[1]

The molecule's reactivity is dictated by its functional groups. The sulfonic acid group is strongly acidic, while the amino group can act as a nucleophile and can be readily diazotized[1].

Synthesis of 3-Amino-4-methylbenzenesulfonic Acid

The primary industrial synthesis of 3-Amino-4-methylbenzenesulfonic acid involves the direct sulfonation of o-toluidine. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry. The choice of sulfonating agent and reaction conditions are critical to achieving a high yield and purity of the desired product.

Reaction Mechanism and Causality

The sulfonation of o-toluidine proceeds via an electrophilic attack of a sulfur trioxide (SO₃) equivalent on the electron-rich aromatic ring of o-toluidine. The amino group (-NH₂) and the methyl group (-CH₃) are both activating, ortho-, para-directing groups. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This interplay of directing effects and reaction conditions determines the isomeric distribution of the product.

To favor the formation of 3-Amino-4-methylbenzenesulfonic acid (where the sulfo group is para to the methyl group and meta to the amino group), the reaction is typically carried out under conditions that promote the sulfonation of the protonated form of o-toluidine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products o_toluidine o-Toluidine mixing Mixing and Protonation o_toluidine->mixing Charge into reactor sulfuric_acid Sulfuric Acid (H₂SO₄) sulfuric_acid->mixing Add slowly with cooling sulfonation Sulfonation Reaction mixing->sulfonation Protonated intermediate workup Reaction Work-up sulfonation->workup Crude reaction mixture product 3-Amino-4-methyl- benzenesulfonic acid workup->product Isolation and Purification byproducts Isomeric Byproducts workup->byproducts Separation

Caption: Workflow for the synthesis of 3-Amino-4-methylbenzenesulfonic acid.

Experimental Protocol: Sulfonation of o-Toluidine

The following protocol is a representative procedure for the laboratory-scale synthesis of 3-Amino-4-methylbenzenesulfonic acid.

Materials:

  • o-Toluidine

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Sodium Chloride (optional, for salting out)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • pH paper or meter

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place a measured amount of o-toluidine.

  • Formation of the Sulfate Salt: Slowly add concentrated sulfuric acid to the o-toluidine with constant stirring and cooling in an ice bath. The reaction is exothermic. The formation of the o-toluidinium hydrogen sulfate salt is a crucial step.

  • Sulfonation: After the addition of sulfuric acid is complete, gradually heat the reaction mixture. The temperature and reaction time are critical parameters that influence the yield and isomer distribution. A typical temperature range is 180-200°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The product, 3-Amino-4-methylbenzenesulfonic acid, will precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water to remove any remaining acid, and can be further purified by recrystallization from hot water. If the product is highly soluble, "salting out" with sodium chloride may be necessary to induce precipitation.

  • Drying: The purified product is dried in an oven at a suitable temperature to obtain the final crystalline solid.

Applications of 3-Amino-4-methylbenzenesulfonic Acid

The primary application of 3-Amino-4-methylbenzenesulfonic acid is as a key intermediate in the synthesis of a wide range of dyes and pigments.

Dye Intermediate

The amino group in 3-Amino-4-methylbenzenesulfonic acid can be readily diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile electrophile that can undergo coupling reactions with various aromatic compounds (coupling components) to form azo dyes. The sulfonic acid group in the molecule enhances the water solubility of the final dye, which is a critical property for textile dyeing processes.

Azo_Dye_Synthesis cluster_starting_material Starting Material cluster_reaction1 Diazotization cluster_reaction2 Azo Coupling start 3-Amino-4-methyl- benzenesulfonic acid reagents1 NaNO₂ / HCl diazonium Diazonium Salt Intermediate start->diazonium Reacts with reagents1->diazonium coupling_component Coupling Component (e.g., Naphthol derivative) azo_dye Azo Dye diazonium->azo_dye Reacts with coupling_component->azo_dye

Caption: General scheme for the synthesis of azo dyes from 3-Amino-4-methylbenzenesulfonic acid.

Potential Pharmaceutical Applications

While its primary use is in the dye industry, the structural motif of 3-Amino-4-methylbenzenesulfonic acid is also of interest to medicinal chemists. Sulfonamide-containing compounds are a well-established class of therapeutic agents with a broad range of biological activities. The presence of both an amino and a sulfonic acid group on a substituted benzene ring makes it a potential scaffold for the synthesis of novel drug candidates. Further research in this area could uncover new therapeutic applications for derivatives of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of 3-Amino-4-methylbenzenesulfonic acid, both as a final product and as an intermediate in subsequent reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of 3-Amino-4-methylbenzenesulfonic acid and its isomers. A reversed-phase HPLC method is commonly employed.

Table 3: Typical HPLC Parameters for the Analysis of 3-Amino-4-methylbenzenesulfonic Acid

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

This method allows for the separation of the main compound from starting materials, byproducts, and isomeric impurities. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for the structural characterization of 3-Amino-4-methylbenzenesulfonic acid. The spectrum will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

  • N-H stretching: Around 3300-3500 cm⁻¹ (from the amino group)

  • S=O stretching: Strong absorptions around 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ (from the sulfonic acid group)

  • Aromatic C-H and C=C stretching: In the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the aromatic ring can confirm the substitution pattern and the identity of the compound.

Conclusion

3-Amino-4-methylbenzenesulfonic acid is a compound of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of azo dyes. Its unique combination of an amino and a sulfonic acid group on a substituted benzene ring provides a rich chemistry that is exploited in various applications. A thorough understanding of its nomenclature, physicochemical properties, synthesis, and analytical methods, as detailed in this guide, is essential for researchers, scientists, and drug development professionals working with this compound. As the demand for new materials and pharmaceuticals continues to grow, the potential for developing novel applications for 3-Amino-4-methylbenzenesulfonic acid and its derivatives remains a promising area of research.

References

  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzenesulfonic acid, 3-amino-4-methyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). THE SULFONATION OF ORTHO-TOLUIDINE AND THE PREPARATION OF SODIUM 6-CHLORO-5-NITRO-META-TOLUENESULFONATE. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Environmental Fate of 3-Amino-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the current understanding o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 3-Amino-4-methylbenzenesulfonic acid. Synthesizing available data on its physicochemical properties, biodegradation, photodegradation, hydrolysis, and ecotoxicity, this document serves as a critical resource for researchers and professionals involved in the development and environmental risk assessment of pharmaceuticals and related chemical compounds. While specific experimental data for 3-Amino-4-methylbenzenesulfonic acid is limited in some areas, this guide leverages information from structurally similar compounds, particularly other aminobenzenesulfonic acids and p-toluenesulfonic acid, to provide scientifically grounded insights into its likely environmental behavior. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided to facilitate further research and fill existing data gaps.

Introduction

3-Amino-4-methylbenzenesulfonic acid (CAS No. 618-03-1) is an aromatic sulfonic acid derivative utilized as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its structure, characterized by an amino group, a methyl group, and a sulfonic acid group attached to a benzene ring, dictates its chemical properties and, consequently, its behavior and persistence in the environment. The sulfonic acid group imparts high water solubility, suggesting a potential for significant mobility in aquatic systems. As with many industrial chemicals, understanding the environmental fate of 3-Amino-4-methylbenzenesulfonic acid is paramount for a thorough risk assessment and the development of sustainable chemical practices.

This guide is structured to provide a logical progression from the fundamental physicochemical properties of the molecule to its transformation and transport in various environmental compartments. It further aims to equip researchers with the necessary protocols to conduct robust environmental fate studies.

Physicochemical Properties

The environmental transport and transformation of a chemical are fundamentally governed by its physicochemical properties. For 3-Amino-4-methylbenzenesulfonic acid, the following parameters are key to predicting its environmental behavior.

PropertyValue/InformationImplication for Environmental Fate
Molecular Formula C₇H₉NO₃SProvides the basis for calculating theoretical oxygen demand and mineralization potential.
Molecular Weight 187.22 g/mol Influences diffusion rates and potential for biological uptake.
Appearance White to light yellow crystalline solidRelevant for handling and dissolution in experimental setups.
Water Solubility Soluble in water and polar organic solventsHigh water solubility suggests low potential for partitioning to sediment and a high potential for mobility in aquatic environments.
Vapor Pressure Low (expected)Unlikely to be a significant route of environmental transport.
Octanol-Water Partition Coefficient (Log Kow) Low (expected due to sulfonic acid group)Indicates a low potential for bioaccumulation in fatty tissues of organisms.
Soil Adsorption Coefficient (Koc) Low (predicted)The negatively charged sulfonate group at environmental pH values will limit adsorption to negatively charged soil and sediment particles, leading to high mobility in soil and groundwater.[1]

Environmental Fate Processes

The persistence of 3-Amino-4-methylbenzenesulfonic acid in the environment is determined by a combination of biotic and abiotic degradation processes.

Biodegradation

Biodegradation is a critical process for the removal of organic compounds from the environment. For sulfonated aromatic compounds, including aminobenzenesulfonic acids, aerobic biodegradation is considered the primary pathway for their removal.

3.1.1. Aerobic Biodegradation:

Studies on related aminobenzenesulfonic acid isomers have shown that aerobic microbial communities, particularly those from environments historically exposed to these compounds, can achieve complete mineralization, breaking them down to ammonia, sulfate, carbon dioxide, and water.[2] The initial step in the biodegradation of many sulfonated aromatic compounds involves enzymatic attack, often by dioxygenases, leading to the cleavage of the aromatic ring. For some aminobenzenesulfonic acids, the degradation pathway is initiated by a dioxygenase that hydroxylates the ring, followed by desulfonation.

While specific studies on 3-Amino-4-methylbenzenesulfonic acid are scarce, research on 4-toluenesulfonic acid suggests it is biodegradable, with some studies showing over 90% degradation in 5 days, although not meeting the stringent criteria for "readily biodegradable" under standard OECD tests.[3] It is plausible that 3-Amino-4-methylbenzenesulfonic acid follows a similar degradation pathway, initiated by hydroxylation of the aromatic ring, followed by desulfonation and subsequent ring cleavage.

3.1.2. Anaerobic Biodegradation:

The anaerobic biodegradation of sulfonated aromatic compounds is generally considered to be a much slower process than aerobic degradation, if it occurs at all.[2] The electron-withdrawing nature of the sulfonate group makes the aromatic ring less susceptible to the reductive enzymatic attacks that are characteristic of anaerobic degradation pathways for many other aromatic compounds. Therefore, under anaerobic conditions such as in deeper sediments or anoxic zones of wastewater treatment plants, 3-Amino-4-methylbenzenesulfonic acid is expected to be persistent.

3.1.3. Proposed Biodegradation Pathway:

Based on the degradation of similar compounds like p-toluenesulfonic acid and other aminobenzenesulfonic acids, a plausible aerobic biodegradation pathway for 3-Amino-4-methylbenzenesulfonic acid can be proposed.

Biodegradation_Pathway A 3-Amino-4-methylbenzenesulfonic acid B Hydroxylated Intermediate (e.g., 3-Amino-4-methyl-catechol-sulfonate) A->B Dioxygenase C Ring Cleavage Products B->C Dioxygenase D Mineralization (CO2, H2O, NH4+, SO4^2-) C->D Further Metabolism

Caption: Proposed aerobic biodegradation pathway for 3-Amino-4-methylbenzenesulfonic acid.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. For a chemical to undergo direct photolysis, it must absorb light in the environmentally relevant spectrum (wavelengths >290 nm).[4] Aromatic compounds, such as 3-Amino-4-methylbenzenesulfonic acid, often exhibit UV absorbance in this region, suggesting a potential for direct photodegradation.

Indirect photodegradation can also occur through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). These reactive species are highly effective at degrading a wide range of organic pollutants.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The sulfonic acid group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The amide linkage in some sulfonamides can be susceptible to hydrolysis, but 3-Amino-4-methylbenzenesulfonic acid does not contain such a linkage. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of food containing the chemical. The potential for a chemical to bioaccumulate is often correlated with its octanol-water partition coefficient (Log Kow).

Due to the presence of the highly polar and ionizable sulfonic acid group, 3-Amino-4-methylbenzenesulfonic acid is expected to have a very low Log Kow. This indicates a low affinity for partitioning into the fatty tissues of organisms. Consequently, the potential for bioaccumulation of 3-Amino-4-methylbenzenesulfonic acid is considered to be low. This is consistent with the general understanding of the bioaccumulation potential of sulfonated aromatic compounds.

Ecotoxicity

The ecotoxicity of a chemical is its potential to cause adverse effects in living organisms in the environment. While specific ecotoxicity data for 3-Amino-4-methylbenzenesulfonic acid is limited, information on the surrogate substance, p-toluenesulfonic acid (PTSA), provides valuable insights.

OrganismEndpointValue (for p-Toluenesulfonic acid)Reference
Fish (e.g., Oncorhynchus mykiss)96-hour LC50>100 mg/L[3]
Aquatic Invertebrates (Daphnia magna)48-hour EC50>100 mg/L[3]
Algae (Pseudokirchneriella subcapitata)72-hour EC5073 mg/L[3]

These data suggest that p-toluenesulfonic acid has a relatively low acute toxicity to aquatic organisms. However, it is important to note that chronic toxicity studies may reveal effects at lower concentrations. Given the structural similarities, the ecotoxicity of 3-Amino-4-methylbenzenesulfonic acid is expected to be in a similar range.

Experimental Protocols

To address the data gaps in the environmental fate of 3-Amino-4-methylbenzenesulfonic acid, the following experimental protocols, based on OECD guidelines, are recommended.

Aerobic Biodegradation Study (OECD 301)

This protocol outlines a screening test for ready biodegradability in an aerobic aqueous medium.

5.1.1. Principle:

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of parameters such as dissolved organic carbon (DOC), carbon dioxide production, or oxygen consumption.[5]

5.1.2. Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential nutrients for microbial growth (e.g., potassium, sodium, calcium, magnesium, and iron salts).

  • Inoculum Preparation: Use an inoculum from a source with a diverse microbial population, such as the effluent from a wastewater treatment plant. The inoculum can be pre-conditioned to the test substance to enhance degradation, but this should be clearly stated.

  • Test Setup:

    • Test Vessels: Use sealed vessels with sufficient headspace for oxygen.

    • Test Concentration: A concentration of the test substance corresponding to 10-20 mg/L of DOC is typically used.

    • Controls: Include a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and an abiotic control (test substance without inoculum) to check for abiotic degradation.

  • Incubation: Incubate the vessels at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Analysis: At regular intervals, withdraw samples and analyze for the chosen parameter (DOC, CO₂, or O₂ consumption).

  • Data Interpretation: Calculate the percentage of biodegradation. A substance is considered "readily biodegradable" if it reaches the pass level of >60% mineralization (for CO₂ production or O₂ consumption) or >70% DOC removal within a 10-day window during the 28-day test period.[5]

Biodegradation_Workflow A Prepare Mineral Medium and Inoculum B Set up Test Vessels: - Test Substance - Blank Control - Reference Control - Abiotic Control A->B C Incubate at 20-25°C in the dark for 28 days B->C D Sample and Analyze (DOC, CO2, or O2) C->D E Calculate % Biodegradation and Assess against Pass Levels D->E

Caption: Workflow for an aerobic biodegradation study based on OECD 301.

Direct Photodegradation Study in Water (OECD Guideline)

This protocol is designed to determine the potential for direct photolysis of a chemical in water.

5.2.1. Principle:

A solution of the test substance in pure water is irradiated with light of a known spectrum and intensity, simulating sunlight. The rate of disappearance of the test substance is measured over time.[4]

5.2.2. Step-by-Step Methodology:

  • UV-Vis Absorption Spectrum: Measure the UV-Vis absorption spectrum of 3-Amino-4-methylbenzenesulfonic acid to determine if it absorbs light at wavelengths greater than 290 nm.[4]

  • Preparation of Test Solution: Prepare a solution of the test substance in purified water (e.g., Milli-Q). The concentration should be low enough to ensure that the solution is optically thin.

  • Light Source: Use a light source that simulates the spectrum of natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Irradiation: Irradiate the test solution in a temperature-controlled quartz cell.

  • Controls: Run a dark control (same solution kept in the dark) to account for any non-photochemical degradation.

  • Sampling and Analysis: At various time points, withdraw samples and analyze the concentration of 3-Amino-4-methylbenzenesulfonic acid using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the first-order rate constant (k) for the photodegradation.

    • Determine the environmental half-life (t₁/₂) under specific light conditions.

    • If possible, calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

Photodegradation_Workflow A Measure UV-Vis Spectrum of Test Substance B Prepare Aqueous Solution of Test Substance A->B C Irradiate with Simulated Sunlight (with Dark Control) B->C D Sample at Time Intervals and Analyze Concentration C->D E Calculate Rate Constant, Half-life, and Quantum Yield D->E

Caption: Workflow for a direct photodegradation study in water.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable method for the analysis of 3-Amino-4-methylbenzenesulfonic acid in environmental samples.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution may be necessary to separate the parent compound from potential degradation products.

  • Detection: The UV detector should be set to a wavelength where 3-Amino-4-methylbenzenesulfonic acid shows maximum absorbance.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with standards of known concentrations.

Conclusion and Future Research Directions

3-Amino-4-methylbenzenesulfonic acid, due to its high water solubility and the general persistence of the sulfonate group, has the potential to be mobile in the environment. While aerobic biodegradation is a likely removal mechanism, specific data on its rate and pathway are lacking. Similarly, its susceptibility to photodegradation needs to be experimentally confirmed. The potential for bioaccumulation is low.

To conduct a comprehensive environmental risk assessment, further research is critically needed in the following areas:

  • Standardized Biodegradation Studies: Performing "ready" and "inherent" biodegradability tests according to OECD guidelines to definitively classify its biodegradation potential.

  • Identification of Biodegradation Metabolites: Elucidating the biodegradation pathway and identifying any persistent or toxic metabolites.

  • Photodegradation Kinetics: Determining the quantum yield and environmental half-life under various simulated environmental conditions.

  • Ecotoxicity Testing: Conducting acute and chronic toxicity tests on a range of aquatic organisms (algae, invertebrates, and fish) to establish reliable ecotoxicity endpoints for 3-Amino-4-methylbenzenesulfonic acid itself.

  • Soil and Sediment Interaction Studies: Measuring the soil sorption coefficient (Koc) in various soil types to better predict its mobility in the terrestrial environment.

By addressing these research gaps, a more complete and accurate picture of the environmental fate and potential risks of 3-Amino-4-methylbenzenesulfonic acid can be established, enabling informed decisions in the context of drug development and environmental protection.

References

  • Alcaligenes sp. strain O-1 grew with benzene sulfonate (BS) as sole carbon source... ([Link])

  • Alkylbenzene sulfonates (ABS) compounds consist of a sulfonated aromatic ring... ([Link])

  • General Distribution OCDE/GD(97)21 - O.N.E. ([Link])

  • Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA) - US EPA. ([Link])

  • Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed. ([Link])

  • Fate and biodegradability of sulfonated aromatic amines - PubMed. ([Link])

  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed. ([Link])

  • An Assessment of Test Methods for Photodegradation of Chemicals in the Environment - ECETOC. ([Link])

  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - ResearchGate. ([Link])

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  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google P
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  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. ([Link])

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Exploratory

A Toxicological Deep Dive: 3-Amino-4-methylbenzenesulfonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive toxicological overview of 3-Amino-4-methylbenzenesulfonic acid (CAS No. 6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological overview of 3-Amino-4-methylbenzenesulfonic acid (CAS No. 618-03-1). Due to a notable lack of direct toxicological data for this specific compound, this guide employs a scientifically rigorous approach by leveraging data from structurally similar analogs and established toxicological surrogates. The primary focus is to equip researchers and drug development professionals with a robust framework for understanding the potential hazards of this chemical entity. We will delve into key toxicological endpoints, including acute toxicity, genotoxicity, and reproductive toxicity, by examining available data on analogous compounds. Furthermore, this guide provides detailed, field-proven experimental protocols based on internationally recognized OECD guidelines, offering a blueprint for generating the necessary toxicological data for a comprehensive risk assessment. This approach underscores the importance of predictive toxicology and the practical application of established testing methodologies in the absence of compound-specific data.

Introduction: The Compound and the Data Gap

3-Amino-4-methylbenzenesulfonic acid is an aromatic sulfonic acid derivative utilized as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its chemical structure, characterized by an amino group, a methyl group, and a sulfonic acid group on a benzene ring, suggests potential biological activity that warrants a thorough toxicological evaluation. However, a comprehensive review of publicly available literature and regulatory databases reveals a significant paucity of direct toxicological data for this compound.

In such instances, a common and scientifically accepted practice is to perform a "read-across" assessment. This involves evaluating toxicological data from structurally related compounds (analogs) to predict the potential hazards of the target compound. The underlying principle is that similar chemical structures are likely to exhibit similar toxicological profiles. This guide will therefore focus on the available data for key structural analogs, including other aminotoluenesulfonic acids and the well-established toxicological surrogate for benzenesulfonic acids, p-toluenesulfonic acid (pTSA).

The following sections will not only present the available data but also, crucially, detail the standard experimental protocols that would be employed to generate definitive data for 3-Amino-4-methylbenzenesulfonic acid. This provides a dual benefit: a predictive toxicological profile based on current knowledge and a practical guide for future research.

Acute Toxicity Assessment: A Starting Point

Acute toxicity studies are fundamental in toxicological assessment, providing information on the potential health effects of a single, short-term exposure to a substance. These studies are essential for hazard classification and labeling and for determining the dose ranges for subsequent, longer-term studies.

Insights from Structural Analogs

Data on a close structural isomer, 2-Amino-5-methylbenzenesulfonic acid, indicates a low order of acute toxicity, with a reported oral LD50 in rats of 11,700 mg/kg. This suggests that the aminotoluenesulfonic acid class of compounds may not be highly acutely toxic via the oral route.

Standard Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

To definitively determine the acute oral toxicity of 3-Amino-4-methylbenzenesulfonic acid, the OECD 420 guideline provides a robust and ethically considerate methodology that avoids the use of mortality as a primary endpoint.

Methodology Rationale: The Fixed Dose Procedure is designed to identify a dose that causes clear signs of toxicity but not mortality. This approach significantly reduces the number of animals required compared to traditional LD50 tests and minimizes animal suffering. The results are used to classify the substance according to the Globally Harmonised System (GHS).

Experimental Workflow:

OECD_420_Workflow start Start dose_selection Dose Selection - Start at 5 mg/kg, 50 mg/kg, 300 mg/kg, or 2000 mg/kg based on available information start->dose_selection animal_prep Animal Preparation - Young adult rats (one sex, typically female) - Acclimatization - Fasting dose_selection->animal_prep dosing Dosing - Single oral dose animal_prep->dosing observation Observation - Signs of toxicity and mortality - At least 14 days dosing->observation decision Decision Point observation->decision stop Stop & Classify decision->stop Clear toxicity or mortality observed next_dose Proceed to Next Dose Level - Higher or lower depending on outcome decision->next_dose No clear toxicity next_dose->dosing

Caption: Workflow for the OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

Step-by-Step Protocol:

  • Dose Level Selection: Based on any existing data or in silico predictions, an initial dose of 5, 50, 300, or 2000 mg/kg is selected.

  • Animal Dosing: A single animal is dosed at the selected level.

  • Observation: The animal is observed for signs of toxicity for up to 14 days.

  • Decision and Further Dosing:

    • If the animal shows clear signs of toxicity, two more animals are dosed at the same level.

    • If the initial animal shows no signs of toxicity, the dose is escalated to the next fixed dose level and a new animal is dosed.

    • This stepwise procedure continues until toxicity is observed or the highest dose level is reached without significant toxicity.

  • Classification: The substance is classified based on the highest dose that does not cause evident toxicity.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity assays are critical for identifying substances that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer. A standard battery of in vitro tests is typically performed as an initial screen.

Evidence from Surrogates

There is no direct genotoxicity data for 3-Amino-4-methylbenzenesulfonic acid. However, data for p-toluenesulfonic acid (pTSA), a recognized toxicological surrogate for benzenesulfonic acids, indicates that it is not expected to be genotoxic.[2] This provides a preliminary indication that 3-Amino-4-methylbenzenesulfonic acid may also be non-genotoxic. However, the presence of the amino group on the benzene ring can sometimes lead to the formation of mutagenic metabolites, warranting direct testing.

Standard Protocols for In Vitro Genotoxicity Testing

A standard in vitro genotoxicity battery includes a bacterial reverse mutation assay (Ames test) and a mammalian cell gene mutation assay.

Methodology Rationale: The Ames test is a widely used and internationally accepted short-term assay to assess the mutagenic potential of a chemical.[3][4] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay detects mutations that revert this initial mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect metabolites that may be mutagenic.

Experimental Workflow:

OECD_471_Workflow start Start prep Preparation - Test substance dilutions - Bacterial cultures - S9 mix (for metabolic activation) start->prep exposure Exposure - Plate incorporation or pre-incubation method - With and without S9 prep->exposure incubation Incubation - 37°C for 48-72 hours exposure->incubation scoring Scoring - Count revertant colonies incubation->scoring analysis Data Analysis - Compare to negative control - Assess dose-response relationship scoring->analysis result Result| - Positive or Negative for Mutagenicity analysis->result

Caption: Workflow for the OECD 471 Bacterial Reverse Mutation Test (Ames Test).

Step-by-Step Protocol:

  • Strain Selection: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is selected to detect different types of mutations.

  • Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of the test substance, identifying any cytotoxic effects.

  • Main Experiment:

    • The test substance is mixed with the bacterial culture and molten top agar, with or without the S9 metabolic activation mix.

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each plate.

  • Data Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Methodology Rationale: This assay complements the Ames test by evaluating mutagenicity in mammalian cells, which are more relevant to human health.[5] The test typically uses cell lines such as mouse lymphoma L5178Y or Chinese hamster ovary (CHO) cells. It detects forward mutations in a specific gene, often the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene. Mutations in this gene confer resistance to the toxic purine analog 6-thioguanine.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Mammalian cells are cultured and exposed to various concentrations of the test substance, with and without S9 metabolic activation, for a defined period.

  • Expression Period: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

  • Mutant Selection: The cells are then cultured in a medium containing 6-thioguanine. Only cells with a mutation in the HPRT gene will survive and form colonies.

  • Colony Counting: The number of mutant colonies is counted, and the mutation frequency is calculated.

  • Data Evaluation: A significant, dose-related increase in the mutation frequency indicates a positive result.

Reproductive and Developmental Toxicity: Screening for Adverse Effects

Reproductive and developmental toxicity studies are designed to assess the potential of a substance to interfere with the ability to reproduce and to cause adverse effects on the developing offspring.

Insights from a Structural Analog

Direct data on the reproductive and developmental toxicity of 3-Amino-4-methylbenzenesulfonic acid is unavailable. However, a study on the closely related isomer, 2-Amino-5-methylbenzenesulfonic acid, conducted according to an OECD preliminary reproduction toxicity screening test, showed no adverse effects on reproductive or developmental parameters at doses up to 1000 mg/kg/day. The No-Observed-Adverse-Effect Level (NOAEL) for both parental animals and offspring was determined to be above 1000 mg/kg/day. This suggests that this class of compounds may have a low potential for reproductive and developmental toxicity.

Standard Protocol: Reproduction/Developmental Toxicity Screening Test - OECD 421

The OECD 421 guideline provides a method to screen for potential reproductive and developmental effects.

Methodology Rationale: This screening test is designed to provide initial information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and development of the offspring.[6] It is not a comprehensive multi-generation study but serves as a valuable tool for hazard identification.

Experimental Workflow:

OECD_421_Workflow start Start dosing_males Male Dosing - Minimum 4 weeks - Before, during, and after mating start->dosing_males dosing_females Female Dosing - 2 weeks before mating - During mating and gestation - Until day 3 of lactation start->dosing_females mating Mating Period dosing_males->mating dosing_females->mating gestation Gestation & Parturition mating->gestation lactation Lactation & Offspring Observation gestation->lactation necropsy Parental Necropsy & Histopathology lactation->necropsy offspring_eval Offspring Evaluation - Viability, growth, and external abnormalities lactation->offspring_eval end End of Study & Data Analysis necropsy->end offspring_eval->end

Caption: Workflow for the OECD 421 Reproduction/Developmental Toxicity Screening Test.

Step-by-Step Protocol:

  • Animal Dosing: The test substance is administered to several groups of male and female rats at different dose levels.

    • Males are dosed for a minimum of four weeks prior to mating and throughout the mating period.

    • Females are dosed for two weeks prior to mating, during mating, gestation, and the early lactation period.

  • Mating: Animals are paired for mating.

  • Observation:

    • Parental animals are observed for clinical signs of toxicity, effects on mating performance, fertility, and gestation length.

    • Offspring are examined for viability, growth, and any developmental abnormalities.

  • Necropsy: Parental animals are euthanized and subjected to a gross necropsy. Reproductive organs are weighed and examined histopathologically.

  • Data Evaluation: The data are analyzed to determine if the test substance has any adverse effects on reproduction or development and to establish a NOAEL.

Summary of Toxicological Data from Analogs

The following table summarizes the available toxicological data for structural analogs of 3-Amino-4-methylbenzenesulfonic acid.

Toxicological EndpointAnalog CompoundResultSource
Acute Oral Toxicity 2-Amino-5-methylbenzenesulfonic acidLD50 = 11,700 mg/kg (Rat)Thermo Fisher Scientific SDS
Genotoxicity p-Toluenesulfonic acid (pTSA)Not expected to be genotoxicNevada Division of Environmental Protection
Reproductive/Developmental Toxicity 2-Amino-5-methylbenzenesulfonic acidNOAEL > 1000 mg/kg/day (Rat)Japan Existing Chemical Data Base

Conclusion and Path Forward

This technical guide has provided a comprehensive toxicological assessment of 3-Amino-4-methylbenzenesulfonic acid by leveraging data from structural analogs and outlining the standard, internationally recognized protocols for generating definitive toxicological data. The available information suggests that this compound is likely to have a low order of acute toxicity and may not be a significant concern for genotoxicity or reproductive and developmental toxicity. However, the potential for skin and eye irritation should be noted.

For a complete and robust risk assessment, particularly for applications in drug development or for substances with high production volumes, it is imperative to generate compound-specific data. The experimental workflows and protocols detailed in this guide provide a clear and scientifically sound path forward for any organization seeking to conduct a thorough toxicological evaluation of 3-Amino-4-methylbenzenesulfonic acid. By following these established OECD guidelines, researchers can ensure the generation of high-quality, reproducible data that is suitable for regulatory submission and will contribute to the safe use of this chemical.

References

  • Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
  • Health Canada. (2019). Draft screening assessment - Benzenesulfonic acid, 4-methyl- or P-toluenesulfonic acid.
  • PubChem. Benzenesulfonic acid, 3-amino-5-chloro-4-methyl-. [Link]

  • Haz-Map. 3-Amino-4-hydroxybenzenesulfonic acid. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • Japan Existing Chemical Data Base. 2-Amino-5-methylbenzenesulfonic acid. [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • National Toxicology Program. OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

  • National Toxicology Program. OECD Test Guideline 423. [Link]

  • OECD. In Vitro Mammalian Cell Gene Mutation Tests Using The HPRT And xprt Genes. [Link]

  • Analytice. Reverse mutation test on bacteria according to OECD 471. [Link]

  • Eurofins. The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987). [Link]

  • National Toxicology Program. OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. [Link]

  • National Toxicology Program. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). [Link]

  • YouTube. Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Azo Dyes and the Strategic Role of 3-Amino-4-methylbenzenesulfonic Acid Azo dyes represent the largest and most ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Azo Dyes and the Strategic Role of 3-Amino-4-methylbenzenesulfonic Acid

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their extensive range of colors, straightforward synthesis, and cost-effectiveness have cemented their importance in numerous industrial applications, including textiles, printing, food, and pharmaceuticals.[1][2] In the realm of drug development and life sciences, azo compounds are not only used as coloring agents but are also investigated for their potential therapeutic properties, including antibacterial and antimicrobial activities.[3]

The molecular architecture of an azo dye is primarily defined by the aromatic structures flanking the azo bridge. The selection of the starting aromatic amine, which forms the diazonium salt, and the coupling component dictates the final color and properties of the dye. 3-Amino-4-methylbenzenesulfonic acid is a particularly valuable starting material. The presence of the sulfonic acid group (-SO₃H) imparts water solubility to the resulting dye, a crucial property for many dyeing processes and biological applications. The methyl group (-CH₃) can influence the shade of the dye and its affinity for various substrates.

This application note provides a detailed, step-by-step protocol for the synthesis of an azo dye using 3-Amino-4-methylbenzenesulfonic acid. It is designed to offer not just a procedural guide but also a deeper understanding of the underlying chemical principles, ensuring a successful and safe synthesis.

Reaction Principle: A Two-Step Electrophilic Aromatic Substitution

The synthesis of azo dyes is a classic example of a two-step electrophilic aromatic substitution reaction.

  • Diazotization: The first step involves the conversion of the primary aromatic amine, 3-Amino-4-methylbenzenesulfonic acid, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4] The reaction is performed at a low temperature (0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The second step is the azo coupling reaction, where the electrophilic diazonium salt reacts with a nucleophilic coupling component. Common coupling components are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. The position of the coupling on the aromatic ring of the coupling component is directed by the existing substituents.

Visualizing the Synthesis

Chemical Reaction Mechanism

Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 3-Amino-4-methylbenzenesulfonic acid DiazoniumSalt Diazonium Salt Intermediate Amine->DiazoniumSalt 0-5 °C NitrousAcid NaNO₂ + HCl (in situ HNO₂) NitrousAcid->DiazoniumSalt AzoDye Azo Dye Product DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingComponent Naphthol Derivative (e.g., 2-Naphthol) CouplingComponent->AzoDye

Caption: The two-step synthesis of an azo dye.

Experimental Workflow

Experimental Workflow Start Start Diazotization Diazotization of 3-Amino-4-methylbenzenesulfonic acid Start->Diazotization Coupling Azo Coupling Reaction (Slow addition of diazonium salt) Diazotization->Coupling PrepareCoupling Prepare Alkaline Solution of Coupling Component PrepareCoupling->Coupling Precipitation Precipitation and Isolation of Azo Dye Coupling->Precipitation Purification Purification by Recrystallization Precipitation->Purification Characterization Characterization (e.g., M.P., TLC, Spectroscopy) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for azo dye synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of an azo dye by coupling diazotized 3-Amino-4-methylbenzenesulfonic acid with 2-naphthol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
3-Amino-4-methylbenzenesulfonic acidC₇H₉NO₃S187.22
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (concentrated)HCl36.46
2-NaphtholC₁₀H₈O144.17
Sodium HydroxideNaOH40.00
Sodium Carbonate (anhydrous)Na₂CO₃105.99
UreaCH₄N₂O60.06
Distilled WaterH₂O18.02
EthanolC₂H₅OH46.07
Step-by-Step Procedure

Part 1: Diazotization of 3-Amino-4-methylbenzenesulfonic acid

  • Preparation of the Amine Solution: In a 250 mL beaker, dissolve a specific molar amount of 3-Amino-4-methylbenzenesulfonic acid in a dilute aqueous solution of sodium carbonate. The carbonate is used to deprotonate the sulfonic acid group, enhancing its solubility.

  • Acidification and Cooling: To the amine solution, add a calculated excess of concentrated hydrochloric acid. This ensures the formation of the amine hydrochloride and provides the acidic medium necessary for diazotization. Cool the mixture to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[2]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. The amount of sodium nitrite should be equimolar to the starting amine.

  • Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the chilled acidic amine solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.[2]

  • Checking for Completion and Excess Nitrous Acid: After the addition is complete, continue stirring for 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If there is an excess, it can be quenched by the careful addition of a small amount of urea.[5] The resulting clear solution contains the diazonium salt of 3-Amino-4-methylbenzenesulfonic acid and is ready for the coupling reaction.

Part 2: Azo Coupling with 2-Naphthol

  • Preparation of the Coupling Component Solution: In a separate 500 mL beaker, dissolve an equimolar amount of 2-naphthol in a dilute aqueous solution of sodium hydroxide. This will form the sodium salt of 2-naphthol, which is more soluble in water and a more reactive nucleophile. Cool this solution to 0-5 °C in an ice-water bath.

  • The Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of 2-naphthol with continuous and efficient stirring. A brightly colored precipitate of the azo dye should form immediately.[4] The slow addition and constant stirring are essential for obtaining a homogenous product and preventing side reactions.

  • Completion of the Reaction and Isolation: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

  • Filtration and Washing: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel. Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Drying and Purification: Dry the crude azo dye in an oven at a moderate temperature (e.g., 60-80 °C). For higher purity, the dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and products.

  • Ventilation: Perform the experiment in a well-ventilated fume hood.

  • Handling of Reagents:

    • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

    • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid direct contact.

    • Azo dyes can be intense coloring agents and may stain skin and clothing.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Quality Control

The purity and identity of the synthesized azo dye can be confirmed by several analytical techniques:

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) of the dye in a suitable solvent, which is related to its color.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the dye.

Conclusion

The synthesis of azo dyes from 3-Amino-4-methylbenzenesulfonic acid is a robust and versatile process that allows for the creation of a wide range of water-soluble colorants. By carefully controlling the reaction conditions, particularly temperature and pH, high yields of pure products can be obtained. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists to successfully synthesize and explore the applications of these important compounds in their respective fields.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Experiment 8: Synthesis of an Azo Dye - The Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Hong Kong Examinations and Assessment Authority. Retrieved from [Link]

  • Al-Rubaie, L. A., Mseer, A. H., & Al-Amiery, A. A. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • U.S. Patent No. 5,424,403. (1995). Preparation of aminoazo dyes.
  • Kadhim, M. A., H.H, A., & Jarad, A. J. (2011). Synthesis of Some New Azo Dyes Derived from 4, 4'-(2, 2, 2-Trichloroethane-1, 1-diyl)-bis(chlorobenzene) and Their Biological Activity. Plant Archives, 11(2), 811-815.
  • Mojzych, M., & Tichy, M. (2007). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 12(4), 896-903.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • U.S. Patent No. 3,887,540. (1975). Coupling process for substituted aminoazobenzenesulfonic acids.
  • Patel, K. R., Patel, K. C., & Mistry, B. D. (2012). Synthesis and studies on novel toluic acid-based azo dyes. Rasayan Journal of Chemistry, 5(3), 330-335.
  • European Patent No. EP0808343B1. (2001). Process for preparing reactive azo dyes.

Sources

Application

Application Notes and Protocols for the Diazotization of 3-Amino-4-methylbenzenesulfonic Acid

Abstract This technical guide provides a comprehensive protocol for the diazotization of 3-amino-4-methylbenzenesulfonic acid, a critical process for the synthesis of various azo compounds. As a versatile intermediate, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the diazotization of 3-amino-4-methylbenzenesulfonic acid, a critical process for the synthesis of various azo compounds. As a versatile intermediate, the resulting diazonium salt is pivotal in the development of dyes, pigments, and specialized organic molecules. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and troubleshooting guidelines, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Diazotization

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, enabling the transformation of an amino group into a highly versatile diazonium group (-N₂⁺). This functional group is an excellent leaving group (as N₂) and a reactive electrophile, paving the way for a multitude of subsequent reactions, most notably azo coupling to form azo dyes.[1][2] 3-Amino-4-methylbenzenesulfonic acid is a particularly useful starting material due to the presence of the sulfonic acid group, which imparts water solubility to the parent molecule and the resulting diazonium salt, often simplifying the reaction and workup procedures in aqueous media.[3][4] The methyl group provides steric and electronic influence that can be used to fine-tune the properties of the final products.

Reaction Mechanism and Scientific Principles

The diazotization reaction is initiated by the in situ formation of nitrous acid (HNO₂) from a salt like sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The key mechanistic steps are:

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 3-amino-4-methylbenzenesulfonic acid attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion.

The sulfonic acid group, being strongly electron-withdrawing, can influence the reactivity of the aromatic ring and the stability of the diazonium salt.

Experimental Protocol

This protocol outlines a representative procedure for the diazotization of 3-amino-4-methylbenzenesulfonic acid on a laboratory scale.

Materials and Apparatus

Materials:

ReagentGradeSupplier
3-Amino-4-methylbenzenesulfonic acid≥98%(e.g., Sigma-Aldrich)
Sodium Nitrite (NaNO₂)ACS Reagent grade(e.g., Fisher Scientific)
Hydrochloric Acid (HCl), concentrated37% w/w, ACS Grade(e.g., VWR)
Distilled or Deionized WaterHigh PurityLaboratory Supply
IceLaboratory Supply
Starch-Iodide PaperLaboratory Supply

Apparatus:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath.

  • Beakers and graduated cylinders.

  • Magnetic stirrer and stir bar.

  • pH meter or pH paper.

Step-by-Step Procedure
  • Preparation of the Amine Suspension: In a 250 mL three-necked flask, prepare a suspension of 18.7 g (0.1 mol) of 3-amino-4-methylbenzenesulfonic acid in 100 mL of water. Begin stirring to ensure a homogenous mixture.

  • Acidification: To the suspension, slowly add 25 mL of concentrated hydrochloric acid. The mixture may warm up slightly; ensure it is well-stirred. The amine will likely not fully dissolve at this stage.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 30 mL of water. Cool this solution in an ice bath.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the cold amine suspension over a period of 30-45 minutes. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the completion of the reaction and the presence of a slight excess of nitrous acid, test a drop of the reaction mixture with starch-iodide paper. The paper should turn a distinct blue-black color.

  • Quenching Excess Nitrous Acid (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution: The resulting solution of 4-methyl-2-sulfobenzenediazonium chloride is typically used immediately in subsequent reactions, such as azo coupling, without isolation.[1] The concentration of the diazonium salt can be assumed to be approximately 0.1 mol in the final volume of the solution.

Visualization of the Experimental Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine 3-Amino-4-methyl- benzenesulfonic acid (Suspension in H₂O) ReactionVessel Reaction Flask (0-5 °C) Amine->ReactionVessel Add HCl Conc. HCl HCl->ReactionVessel Add & Cool NaNO2_sol Sodium Nitrite (Aqueous Solution) NaNO2_sol->ReactionVessel Slow, Dropwise Addition DiazoniumSalt 4-Methyl-2-sulfobenzene- diazonium Chloride Solution ReactionVessel->DiazoniumSalt Stir & Monitor

Caption: Workflow for the diazotization of 3-amino-4-methylbenzenesulfonic acid.

Safety Precautions and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood. Sodium nitrite is an oxidizer and is toxic if ingested.

  • Diazonium Salt Stability: Solid diazonium salts are notoriously unstable and can be explosive when dry.[5] Therefore, it is strongly recommended to use the diazonium salt solution directly without attempting to isolate the solid product. The reaction should always be carried out at low temperatures to minimize decomposition.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Potential Challenges and Troubleshooting

Problem Possible Cause Solution
Incomplete diazotizationInsufficient acid or sodium nitrite; temperature too high.Ensure the presence of excess acid and a slight excess of nitrous acid (test with starch-iodide paper). Maintain the temperature at 0-5 °C.
Formation of colored byproductsDecomposition of the diazonium salt; side reactions.Maintain strict temperature control. Ensure efficient stirring. Use the diazonium salt solution promptly after preparation.
Failure to obtain a positive starch-iodide testInsufficient sodium nitrite added.Add a small additional amount of the sodium nitrite solution until a positive test is achieved.

Applications of Diazotized 3-Amino-4-methylbenzenesulfonic Acid

The primary application of the 4-methyl-2-sulfobenzenediazonium chloride solution is in azo coupling reactions . By reacting this electrophilic diazonium salt with electron-rich coupling partners such as phenols, naphthols, or aromatic amines, a wide variety of azo dyes and pigments can be synthesized.[6][7][8] These dyes have applications in the textile, printing, and imaging industries. The specific substitution pattern of the starting amine allows for the synthesis of dyes with tailored colors and properties.

Conclusion

The diazotization of 3-amino-4-methylbenzenesulfonic acid is a robust and highly useful chemical transformation. By carefully controlling the reaction conditions, particularly temperature, a solution of the corresponding diazonium salt can be reliably prepared. This intermediate serves as a valuable building block for the synthesis of a diverse range of azo compounds with significant industrial applications. Adherence to the outlined protocol and safety precautions is essential for a successful and safe experimental outcome.

References

  • Google Patents. (n.d.). US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group.
  • Google Patents. (n.d.). US4767844A - Azo lake pigments.
  • Google Patents. (n.d.). EP0202906B1 - Process for producing azo lake pigments.
  • Google Patents. (n.d.). Monoazo lake pigment, process for producing the same and its use.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved from [Link]

  • Environmental Clearance. (n.d.). proposed expansion of existing dyes & new pigments in existing unit. Retrieved from [Link]

Sources

Method

HPLC method for 3-Amino-4-methylbenzenesulfonic acid analysis

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-Amino-4-methylbenzenesulfonic acid Introduction 3-Amino-4-methylbenzenesulfonic acid is an important aro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-Amino-4-methylbenzenesulfonic acid

Introduction

3-Amino-4-methylbenzenesulfonic acid is an important aromatic sulfonic acid derivative, characterized by the presence of both an amino group and a sulfonic acid group attached to a toluene backbone.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.[1][2] Given its role in chemical manufacturing, a robust, accurate, and reliable analytical method is essential for quality control, ensuring the purity of the substance and quantifying it in various matrices.

This application note details a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of 3-Amino-4-methylbenzenesulfonic acid. The protocol is designed to be straightforward and easily implementable in a standard analytical laboratory, providing the necessary framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of Separation: A Mechanistic Approach

The selection of RP-HPLC is predicated on the physicochemical properties of 3-Amino-4-methylbenzenesulfonic acid. The molecule possesses a nonpolar aromatic ring and a methyl group, which readily interact with the nonpolar stationary phase (e.g., C18 alkyl chains) of a reversed-phase column. Concurrently, it has two highly polar functional groups: a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H).

The retention and separation are governed by the partitioning of the analyte between the mobile phase and the stationary phase. The ionization state of the polar functional groups, which is controlled by the mobile phase pH, is critical.

  • Sulfonic Acid Group: Being a strong acid, the sulfonic acid group will be deprotonated and negatively charged (anionic) across a wide pH range.

  • Amino Group: Being a weak base, the amino group will be protonated and positively charged (cationic) at a low pH.

By setting the mobile phase pH to an acidic value (e.g., ~3.0) using a phosphate buffer, we ensure the amino group is protonated. This controlled ionization state leads to consistent interaction with the stationary phase and produces a sharp, symmetrical peak. The use of an organic modifier (acetonitrile) allows for the fine-tuning of the analyte's retention time.

cluster_0 HPLC Column Cross-Section Analyte 3-Amino-4-methylbenzenesulfonic Acid Aromatic Ring (Hydrophobic) -SO3- (Ionic) -NH3+ (Ionic) StationaryPhase C18 Stationary Phase Nonpolar Alkyl Chains Analyte->StationaryPhase Hydrophobic Interaction (Retention) MobilePhase Aqueous-Organic Mobile Phase (Polar) MobilePhase->Analyte Elution caption Fig 1: Analyte Interaction in RP-HPLC.

Caption: Conceptual diagram of analyte interactions within the RP-HPLC column.

Instrumentation, Reagents, and Materials

CategoryItem
Instrumentation HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.
Analytical balance (0.01 mg readability).
pH meter.
Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).
Mobile Phase: 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.0 with phosphoric acid, and Acetonitrile (ACN) in a 90:10 (v/v) ratio.
Diluent: Mobile Phase.
Reagents 3-Amino-4-methylbenzenesulfonic acid reference standard (>99% purity).
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.
Phosphoric acid (H₃PO₄), HPLC grade.
Acetonitrile (ACN), HPLC grade.
Water, HPLC grade or Milli-Q.

Detailed Experimental Protocol

This protocol provides a self-validating system through the mandatory inclusion of system suitability testing before any sample analysis, as stipulated by USP guidelines.[5][6]

Preparation of Solutions
  • Mobile Phase (1 L): Dissolve 2.72 g of KH₂PO₄ in 900 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Add 100 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-Amino-4-methylbenzenesulfonic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution will be used for calibration and system suitability.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Calculate the system suitability parameters from the resulting chromatograms.

SST ParameterAcceptance CriteriaRationale
Precision (RSD) Relative Standard Deviation (RSD) of the peak areas ≤ 2.0%.Ensures the system provides reproducible results.[6]
Tailing Factor (T) T ≤ 2.0.Measures peak symmetry, indicating good chromatographic performance.[6]
Theoretical Plates (N) N > 2000.Indicates column efficiency and separation power.

Proceed with analysis only if all SST criteria are met.

Analytical Procedure
  • Construct a calibration curve by preparing a series of standards from the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL).

  • Inject the blank (diluent), standards, and sample solutions in sequence.

  • Quantify the amount of 3-Amino-4-methylbenzenesulfonic acid in the samples by comparing the peak area response to the calibration curve.

Sources

Application

Application Note: A Guide to the Structural Elucidation of 3-Amino-4-methylbenzenesulfonic Acid using 1H NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of 3-Amino-4-methylbenzenesulfonic acid using high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. We delve into the theor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3-Amino-4-methylbenzenesulfonic acid using high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. We delve into the theoretical principles governing the chemical shifts and coupling patterns of the molecule's unique proton environments. This guide presents a detailed, field-proven protocol for sample preparation and data acquisition, designed for researchers, chemists, and quality control analysts. By integrating theoretical predictions with a practical workflow, this document serves as an authoritative resource for the unambiguous structural verification and purity assessment of this important chemical intermediate.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The key to interpreting an NMR spectrum is to first understand the molecule's structure and the electronic environment of each proton. 3-Amino-4-methylbenzenesulfonic acid (C₇H₉NO₃S) possesses a substituted aromatic ring with three distinct aromatic protons, alongside protons from the methyl, amino, and sulfonic acid groups.

Molecular Structure and Proton Environments

The structure contains six unique proton environments, which have been labeled for clarity in the diagram below. The sulfonic acid (-SO₃H) and amino (-NH₂) protons are exchangeable and their observation depends heavily on the solvent and sample conditions.

ElectronicEffects substituents Substituents -SO₃H (Sulfonic Acid) -NH₂ (Amino) -CH₃ (Methyl) effects Primary Electronic Effect Strong Electron-Withdrawing (Inductive) Strong Electron-Donating (Resonance) Weak Electron-Donating (Hyperconjugation) substituents:f1->effects:f1 substituents:f2->effects:f2 substituents:f3->effects:f3 impact Impact on Aromatic Protons Deshielding (Downfield Shift ↑ ppm) Shielding (Upfield Shift ↓ ppm) Minor Shielding (Upfield Shift ↓ ppm) effects:f1->impact:f1 effects:f2->impact:f2 effects:f3->impact:f3

Figure 3: Step-by-step workflow for NMR sample preparation and analysis.

Step-by-Step Procedure
  • Weighing: Accurately weigh approximately 5-10 mg of 3-Amino-4-methylbenzenesulfonic acid directly into a clean, dry vial. 2[1]. Solvation: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Securely cap the vial and vortex thoroughly. If necessary, gentle heating or sonication can be used to aid dissolution. Ensure the solution is clear and homogenous.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into a clean 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality. 5. Data Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Interpretation and Assignment

The resulting spectrum should be processed (Fourier transform, phase correction, and baseline correction) and integrated. The predicted assignments are summarized in the table below.

Assignment Label Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J) Integration
Aromatic CHH₂~7.6 - 7.8Doublet (d)J = ~2 Hz (meta)1H
Aromatic CHH₆~7.2 - 7.4Doublet (d)J = ~8 Hz (ortho)1H
Aromatic CHH₅~6.8 - 7.0Doublet of Doublets (dd)J = ~8 Hz, ~2 Hz1H
Methyl-CH₃~2.2 - 2.4Singlet (s)N/A3H
Amino-NH₂Variable (e.g., ~5.0)Broad Singlet (br s)N/A2H
Sulfonic Acid-SO₃HVariable (e.g., >10)Broad Singlet (br s)N/A1H

Note: The predicted chemical shifts are estimates. The residual protium signal for DMSO-d₅ appears at ~2.50 ppm. The chemical shifts of -NH₂ and -SO₃H protons are highly variable and may not always be observed.

Analysis Discussion:

  • The integration values are key to confirming assignments. The ratio of the aromatic protons to the methyl protons should be 1:1:1:3.

  • The coupling patterns provide connectivity information. The observation of a large ortho-coupling (~8 Hz) between H₅ and H₆ and a smaller meta-coupling (~2 Hz) between H₂ and H₅ would confirm their relative positions.

  • The downfield position of H₂ is a direct consequence of the powerful deshielding effect from the adjacent sulfonic acid group.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of 3-Amino-4-methylbenzenesulfonic acid. By understanding the fundamental electronic effects of the amino, methyl, and sulfonic acid substituents, a predicted spectrum can be constructed that aligns closely with experimental data. The protocol provided herein ensures the acquisition of high-quality spectra, allowing for confident assignment of all proton signals and confirmation of the molecular structure. This method is robust, reliable, and essential for any laboratory involved in the synthesis or analysis of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7384, 4-Amino-3-methylbenzenesulfonic acid. Retrieved January 25, 2026, from [Link].

  • University of Puget Sound (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 25, 2026, from [Link].

  • CAS Common Chemistry (n.d.). 4-Amino-3-methylbenzenesulfonic acid. Retrieved January 25, 2026, from [Link].

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link].

  • Oziminski, W. P., & Dobrowolski, J. C. (2022). On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. The Journal of Physical Chemistry A, 126(22), 3543–3552. [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved January 25, 2026, from [Link].

  • Gallo, V., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 26(11), 3192. [Link]

  • Aromatic sulfonation. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link].

  • Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 25, 2026, from [Link].

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 25, 2026, from [Link].

  • Chemistry LibreTexts (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved January 25, 2026, from [Link].

  • Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved January 25, 2026, from [Link].

  • University of Ottawa (n.d.). NMR Sample Preparation. Retrieved January 25, 2026, from [Link].

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 3-Amino-4-methylbenzenesulfonic Acid

Introduction 3-Amino-4-methylbenzenesulfonic acid is an aromatic sulfonic acid that plays a role as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its accurate and sensitive detection is crucial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4-methylbenzenesulfonic acid is an aromatic sulfonic acid that plays a role as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its accurate and sensitive detection is crucial for process monitoring, quality control, and environmental analysis. This compound's polar nature, conferred by the amino and sulfonic acid groups, presents a challenge for traditional reversed-phase liquid chromatography.[1] This application note details a robust and sensitive method for the analysis of 3-Amino-4-methylbenzenesulfonic acid utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

The inherent properties of 3-Amino-4-methylbenzenesulfonic acid, specifically the acidic sulfonic acid group, make it an ideal candidate for analysis by negative ion mode electrospray ionization mass spectrometry. This approach allows for highly selective and sensitive detection, which is critical for researchers, scientists, and drug development professionals.

Chemical Properties of 3-Amino-4-methylbenzenesulfonic acid

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₇H₉NO₃S[2]
Molecular Weight 187.22 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]

LC-MS/MS Method Development

Rationale for Method Selection

Given the polar and ionizable nature of 3-Amino-4-methylbenzenesulfonic acid, a liquid chromatography method capable of retaining and separating such analytes is paramount. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for this purpose, as it utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar compounds.[3] This technique is highly compatible with mass spectrometry, providing excellent sensitivity.[3]

Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar and thermally labile molecules. For sulfonated compounds, negative ion ESI is generally more sensitive, as the sulfonic acid group readily deprotonates to form a stable anion.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Solid Phase Extraction (if necessary) Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution LC HILIC Separation Dilution->LC Injection ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Quant Quantification MS2->Quant Confirm Confirmation MS2->Confirm

Caption: LC-MS/MS workflow for 3-Amino-4-methylbenzenesulfonic acid analysis.

Mass Spectrometry and Fragmentation Analysis

Ionization

In negative ion ESI, 3-Amino-4-methylbenzenesulfonic acid is expected to deprotonate at the sulfonic acid group, forming the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 186.0.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion induces fragmentation, generating characteristic product ions that can be used for selective detection and quantification in Multiple Reaction Monitoring (MRM) mode.[4] Based on the mass spectrum of the closely related isomer, 2-amino-5-methylbenzenesulfonic acid, and general principles of fragmentation for such molecules, a plausible fragmentation pathway can be proposed.[5]

The primary fragmentation is anticipated to be the loss of the sulfonate group as SO₃ (80 Da). Other potential fragmentations include cleavage of the C-S bond and subsequent rearrangements.

fragmentation cluster_frags Product Ions parent [M-H]⁻ m/z 186.0 frag1 [M-H-SO₃]⁻ m/z 106.0 parent->frag1 - SO₃ frag2 [M-H-H₂SO₃]⁻˙ m/z 104.0 parent->frag2 - H₂SO₃ frag3 [C₆H₆N]⁻ m/z 92.0 frag1->frag3 - CH₂

Sources

Application

Application Notes and Protocols for the Sulfonation of 2-Aminotoluene

Introduction: The Strategic Importance of Sulfonated Aromatic Amines The introduction of a sulfonic acid group into an aromatic amine scaffold is a cornerstone of industrial and pharmaceutical chemistry. This functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sulfonated Aromatic Amines

The introduction of a sulfonic acid group into an aromatic amine scaffold is a cornerstone of industrial and pharmaceutical chemistry. This functionalization dramatically alters the physicochemical properties of the parent molecule, most notably by imparting significant water solubility. The resulting aminoarylsulfonic acids are pivotal intermediates in the synthesis of a vast array of compounds, including azo dyes, sulfa drugs, and other specialty chemicals. 2-Aminotoluene (o-toluidine), a readily available starting material, can be regioselectively sulfonated to yield 4-amino-3-methylbenzenesulfonic acid, a valuable building block in organic synthesis.

This application note provides a comprehensive, field-proven protocol for the sulfonation of 2-aminotoluene. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, and characterization techniques to ensure a successful and safe synthesis.

Mechanistic Insights: Electrophilic Aromatic Substitution and the "Baking" Process

The sulfonation of 2-aminotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, which is present in concentrated sulfuric acid.[1] The amino (-NH₂) and methyl (-CH₃) groups of 2-aminotoluene are both activating, ortho-, para-directing substituents. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.

This dynamic interplay of directing effects is expertly navigated through the "baking" process.[2] Initially, 2-aminotoluene is reacted with sulfuric acid to form the o-toluidinium hydrogen sulfate salt. This salt is then heated, typically under reduced pressure, to drive off water and promote the migration of the sulfonyl group to the aromatic ring. The high temperature favors the formation of the thermodynamically more stable product. Due to steric hindrance from the adjacent methyl group and the deactivating nature of the anilinium ion, the sulfonic acid group is directed to the para-position relative to the amino group, yielding 4-amino-3-methylbenzenesulfonic acid as the major product.

Visualizing the Workflow: From Reagents to Product

The following diagram illustrates the key stages of the experimental procedure, providing a clear visual guide from the initial reaction setup to the final product isolation.

Sulfonation_Workflow Experimental Workflow for the Sulfonation of 2-Aminotoluene cluster_0 Reaction Setup cluster_1 Sulfonation (Baking) cluster_2 Work-up and Isolation start 1. Charge flask with H₂O and H₂SO₄ warm 2. Warm to 70°C start->warm add_toluidine 3. Add 2-aminotoluene dropwise (maintain 85°C) warm->add_toluidine heat_briefly 4. Heat to 100-105°C for 5 min add_toluidine->heat_briefly evacuate 5. Evacuate flask (water pump) heat_briefly->evacuate Transfer to steam bath bake 6. Heat on steam bath for 21 hours evacuate->bake cool 7. Cool reaction mixture bake->cool dissolve 8. Dissolve residue in hot H₂O cool->dissolve filter_hot 9. Filter hot solution dissolve->filter_hot concentrate 10. Concentrate filtrate under vacuum filter_hot->concentrate chill 11. Chill overnight concentrate->chill isolate 12. Isolate product by suction filtration chill->isolate product product isolate->product 4-Amino-3-methyl- benzenesulfonic Acid

Caption: Experimental workflow for a typical batch sulfonation of 2-aminotoluene.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Aminotoluene (o-toluidine)Reagent Grade, ≥99%Major Chemical SupplierCorrosive and toxic. Handle with care.
Concentrated Sulfuric AcidACS Reagent, 95.0-98.0%Major Chemical SupplierHighly corrosive.
Deionized WaterHigh PurityIn-house or Supplier---
500 mL Three-necked Round-bottom Flask---Glassware Supplier---
Mechanical Stirrer---Equipment Supplier---
Thermometer---Equipment SupplierRange up to 250°C
250 mL Dropping Funnel---Glassware Supplier---
Heating Mantle---Equipment Supplier---
Steam Bath---Equipment Supplier---
Water Aspirator/Vacuum Pump---Equipment Supplier---
Büchner Funnel and Filter Flask---Glassware Supplier---
Filter Paper---SupplierAppropriate porosity for fine crystals
Refrigerator---Equipment SupplierFor chilling and crystallization
Rotary Evaporator (optional)---Equipment SupplierFor efficient concentration
Step-by-Step Procedure
  • Reaction Setup : In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 250-mL dropping funnel, place 19 mL of water and carefully add 27.8 mL (0.5 mole) of concentrated sulfuric acid. Stir the mixture and warm it to 70°C using a heating mantle.[2]

  • Addition of 2-Aminotoluene : From the dropping funnel, add 53.5 g (0.5 mole) of 2-aminotoluene dropwise over a period of 30 minutes. The addition is exothermic, and the temperature should be allowed to rise to about 85°C to prevent the o-toluidinium sulfate from solidifying.[2]

  • Initial Heating : Once the addition is complete, raise the temperature of the reaction mixture to 100–105°C and maintain it for 5 minutes.[2]

  • The "Baking" Stage : Remove the heating mantle and place the flask on a steam bath. Remove the stirrer and dropping funnel, and connect the flask to a water aspirator or vacuum pump. Evacuate the flask to a pressure of approximately 15 mm Hg. Continue heating on the steam bath for 21 hours to remove the water and effect the sulfonation.[2]

  • Work-up : After the baking period, allow the flask to cool to room temperature. The product will be a solid cake. Add 500 mL of water to the flask with good stirring to dissolve the product.[2]

  • Purification : Heat the resulting solution to 96°C and filter it through a large, preheated Büchner funnel to remove any insoluble impurities. Rinse the filter cake with 100 mL of boiling water.[2]

  • Isolation : Transfer the filtrate to a large round-bottomed flask and concentrate it under reduced pressure (e.g., using a rotary evaporator or a water aspirator) to a volume of approximately 200 mL.[2]

  • Crystallization : Chill the concentrated solution overnight in a refrigerator. The 4-amino-3-methylbenzenesulfonic acid will crystallize.[2]

  • Final Product Collection : Collect the crystalline product by suction filtration and dry it. A typical yield is in the range of 68–74 g. An additional 5–8 g of product can be obtained by evaporating the filtrate to dryness.[2]

Safety, Handling, and Waste Disposal

Researcher Safety is Paramount. A thorough risk assessment should be conducted before commencing this procedure.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles.[3]

  • Ventilation : This procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors and 2-aminotoluene.[3]

  • Handling Strong Acids : Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always add acid to water, never the other way around, to control the exothermic reaction. Have an appropriate acid spill kit readily available.

  • Handling 2-Aminotoluene : 2-Aminotoluene is toxic and a suspected carcinogen. Avoid skin contact and inhalation.

  • Heating under Vacuum : Ensure that the glassware used for heating under vacuum is free from cracks or defects to prevent implosion.

  • Waste Disposal : The acidic filtrate should be neutralized with a suitable base (e.g., sodium carbonate or sodium bicarbonate) before disposal in accordance with local regulations. Dispose of any solid waste and contaminated materials in appropriately labeled hazardous waste containers.

Characterization of 4-Amino-3-methylbenzenesulfonic Acid

The identity and purity of the synthesized 4-amino-3-methylbenzenesulfonic acid should be confirmed using standard analytical techniques.

PropertyExpected ValueSource
Molecular Formula C₇H₉NO₃S[4]
Molecular Weight 187.22 g/mol [4][5]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point >290°C[5]
Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum of the product in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic peaks for the aromatic protons and the methyl group protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

    • N-H stretching of the amino group (around 3300-3500 cm⁻¹)

    • C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹)

    • S=O stretching of the sulfonic acid group (strong bands around 1030-1060 cm⁻¹ and 1170-1200 cm⁻¹)

    • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

Troubleshooting and Field-Proven Insights

Potential IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction during the "baking" stage.Ensure the vacuum is maintained throughout the 21-hour heating period to effectively remove water and drive the reaction to completion. Verify the temperature of the steam bath.
Loss of product during work-up.Ensure the Büchner funnel is adequately preheated before the hot filtration to prevent premature crystallization and loss of product. Avoid excessive washing of the final product.
Product is Darkly Colored Impurities in the starting materials or side reactions.Use high-purity 2-aminotoluene. Ensure the reaction temperature during the addition of 2-aminotoluene does not significantly exceed 85°C to minimize charring. The product can be further purified by recrystallization from hot water.
Product Fails to Crystallize Solution is not sufficiently concentrated or is impure.Concentrate the solution further. If it is still oily, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. If impurities are suspected, an additional hot filtration or treatment with activated carbon may be necessary.

Conclusion

The sulfonation of 2-aminotoluene via the "baking" process is a robust and reliable method for the synthesis of 4-amino-3-methylbenzenesulfonic acid. By carefully controlling the reaction parameters, particularly during the addition of the amine and the subsequent heating under vacuum, a high yield of the desired product can be obtained. Adherence to the safety protocols outlined is crucial for the safe execution of this procedure. The characterization techniques detailed will ensure the identity and purity of the final product, making it suitable for subsequent applications in research and development.

References

  • o-TOLUIDINESULFONIC ACID. Organic Syntheses, 1947, 27, 88. [Link]

  • PubChem Compound Summary for CID 7384, 4-Amino-3-methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • 4-amino-3-methylbenzenesulfonic acid - 98-33-9, C7H9NO3S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Preparation method of 2,5-diaminotoluene sulfate.
  • Process for the preparation of aminobenzenesulfonic acids.
  • Method for preparing improved toluene sulfonic acid derivatives and the products thereof.
  • p-TOLUENE SULPHONIC ACID MONOHYDRATE. Sdfine. [Link]

  • Process for preparing p-toluidine-2-sulphonic acid.
  • 2-amino-3-nitrotoluene. Organic Syntheses. [Link]

  • Use of Toluidine in the Manufacture of Dyes. National Toxicology Program. [Link]

  • (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Purity Determination of 3-Amino-4-methylbenzenesulfonic Acid

Introduction 3-Amino-4-methylbenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4-methylbenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final products. This document provides a comprehensive guide to the analytical methods for determining the purity of 3-Amino-4-methylbenzenesulfonic acid, intended for researchers, scientists, and professionals in drug development and quality control.

The methodologies detailed herein are designed to be robust, accurate, and precise, ensuring reliable characterization of the compound. We will delve into the rationale behind the selection of specific analytical techniques, provide step-by-step protocols, and discuss the identification of potential impurities.

Physicochemical Properties of 3-Amino-4-methylbenzenesulfonic Acid

A thorough understanding of the physicochemical properties of 3-Amino-4-methylbenzenesulfonic acid is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]
Acidity Exhibits acidic properties due to the sulfonic acid group[1]

Core Analytical Strategy: A Multi-pronged Approach

A combination of chromatographic and titrimetric methods is recommended for a comprehensive purity assessment of 3-Amino-4-methylbenzenesulfonic acid. High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of the main component and its organic impurities. An acid-base titration serves as an orthogonal method for determining the overall assay of the acidic sulfonic acid group.

G cluster_0 Purity Assessment Strategy HPLC High-Performance Liquid Chromatography (HPLC) (Impurity Profiling & Assay) Purity_Data Comprehensive Purity Report HPLC->Purity_Data Impurity Profile Assay vs. Standard Titration Acid-Base Titration (Assay) Titration->Purity_Data Total Acidity Assay Sample Sample Sample->HPLC Sample->Titration G cluster_impurities Potential Impurities 3-Amino-4-methylbenzenesulfonic_acid 3-Amino-4- methylbenzenesulfonic Acid (Analyte) Isomer 4-methylaniline- 2-sulfonic acid Isomer->3-Amino-4-methylbenzenesulfonic_acid Starting_Material p-Toluidine Starting_Material->3-Amino-4-methylbenzenesulfonic_acid Degradation_Products Degradation Products Degradation_Products->3-Amino-4-methylbenzenesulfonic_acid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonation of o-Toluidine to 3-Amino-4-Methylbenzenesulfonic Acid

Welcome to the dedicated technical support center for the sulfonation of o-toluidine to 3-amino-4-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the sulfonation of o-toluidine to 3-amino-4-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of your target compound.

Introduction: The Chemistry at Play

The sulfonation of o-toluidine is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the o-toluidine ring primarily guide the incoming electrophile. Both are ortho-, para-directing groups. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This interplay of directing effects, coupled with reaction conditions, significantly influences the isomeric distribution of the product. The desired product, 3-amino-4-methylbenzenesulfonic acid, requires the sulfonation to occur para to the methyl group and meta to the amino group.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-amino-4-methylbenzenesulfonic acid.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of 3-amino-4-methylbenzenesulfonic acid is significantly lower than expected.

  • A large amount of unreacted o-toluidine is recovered.

  • The reaction mixture contains a complex mixture of products.

Possible Causes and Solutions:

CauseScientific ExplanationRecommended Action
Incomplete Reaction The sulfonation of aromatic amines can be a slow process, especially if the reaction temperature is too low or the reaction time is insufficient. The viscosity of the reaction mixture can also hinder effective mixing and mass transfer.Increase Reaction Temperature and/or Time: Consider raising the temperature to 180-190°C for 3-6 hours. At these temperatures, the reaction often proceeds more efficiently.[1] Ensure Vigorous Stirring: Maintain continuous and efficient stirring throughout the reaction to ensure homogeneity.
Suboptimal Reagent Ratio An insufficient amount of the sulfonating agent (e.g., sulfuric acid or oleum) will lead to incomplete conversion of the starting material. Conversely, a large excess can promote the formation of di-sulfonated byproducts.Optimize Molar Ratio: A molar ratio of sulfuric acid to o-toluidine in the range of 1.05:1 to 1.30:1 is often effective when using concentrated sulfuric acid at elevated temperatures.[1] For oleum-based sulfonation, a molar ratio of SO₃ to p-toluidine of 1-3.0:1 has been reported to be effective, and similar ranges can be explored for o-toluidine.[2]
Water Content in Sulfuric Acid The presence of excess water in the sulfuric acid will reduce its sulfonating power as it will react with SO₃ (in oleum) or dilute the concentrated acid, thereby hindering the reaction.Use High-Purity Reagents: Employ concentrated (95-98%) sulfuric acid or oleum with a known SO₃ content. Ensure all glassware is thoroughly dried before use.
Product Loss During Workup 3-Amino-4-methylbenzenesulfonic acid is soluble in water, and significant losses can occur during the washing and isolation steps.[3][4]Careful pH Adjustment for Precipitation: After neutralizing the reaction mixture, carefully re-acidify to a pH of 1-2 to precipitate the product. Minimize Wash Volumes: Use minimal amounts of cold water to wash the filtered product to reduce dissolution losses.
Problem 2: Formation of Undesired Isomers

Symptoms:

  • Analysis (e.g., by HPLC or NMR) of the product shows the presence of significant amounts of other aminomethylbenzenesulfonic acid isomers.

Possible Causes and Solutions:

CauseScientific ExplanationRecommended Action
Kinetic vs. Thermodynamic Control The isomeric distribution in sulfonation is highly dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho- and para-sulfonated products relative to the amino group. At higher temperatures, the reaction is under thermodynamic control, and the more stable isomer is favored. For p-toluidine, higher temperatures favor the formation of the 3-sulfonic acid isomer.[2]Optimize Reaction Temperature: For the synthesis of 3-amino-4-methylbenzenesulfonic acid, a higher reaction temperature (e.g., 180-190°C) can favor the formation of the thermodynamically more stable product.[1] Conversely, lower temperatures might favor other isomers. Experimentation with a temperature gradient can help determine the optimal conditions for your specific setup.
Nature of the Sulfonating Agent The reactivity of the sulfonating agent (concentrated sulfuric acid vs. oleum of varying strengths) can influence the isomer distribution. More reactive agents may lead to a different product profile.Select the Appropriate Sulfonating Agent: For a more controlled reaction, using concentrated sulfuric acid at a high temperature might be preferable.[1] If using oleum, careful control of the addition rate and temperature is crucial.
Problem 3: Dark-Colored or Impure Product

Symptoms:

  • The isolated product is dark brown or black instead of the expected white to light yellow crystalline solid.[3][4]

  • The product has a wide melting point range.

Possible Causes and Solutions:

CauseScientific ExplanationRecommended Action
Oxidation of the Amine Aromatic amines are susceptible to oxidation, especially at high temperatures in the presence of strong oxidizing agents like concentrated sulfuric acid or oleum. This can lead to the formation of colored byproducts.Control Reaction Atmosphere: While challenging at high temperatures, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Purification: Decolorize the product solution with activated carbon before precipitation.[5]
Sulfone Formation At high temperatures and with an excess of sulfonating agent, the formation of sulfone byproducts can occur, leading to impurities.Control Stoichiometry and Temperature: Use the optimized molar ratio of the sulfonating agent and avoid excessively high temperatures for prolonged periods.
Incomplete Removal of Impurities Residual starting materials, isomers, and other byproducts can co-precipitate with the desired product.Recrystallization: Purify the crude product by recrystallization from water or a suitable solvent mixture. The solubility of aminobenzenesulfonic acids generally increases with temperature in polar solvents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the "baking process" for the sulfonation of aromatic amines?

The "baking process" is a common method for sulfonating aromatic amines. It involves heating the amine sulfate salt at a high temperature (typically 180-200°C). This process promotes the rearrangement of the sulfonate group onto the aromatic ring. This method can sometimes offer better control over isomer formation compared to direct sulfonation with fuming sulfuric acid.

Q2: How can I monitor the progress of the reaction?

Monitoring the reaction can be challenging due to the harsh reaction conditions. However, you can take small aliquots of the reaction mixture (with extreme caution), quench them in water, and analyze the composition by High-Performance Liquid Chromatography (HPLC). An HPLC method with a C18 column and a UV detector is suitable for separating the starting material, the desired product, and its isomers. A mobile phase consisting of an aqueous buffer (e.g., ammonium phosphate) and an organic modifier (e.g., acetonitrile) is typically used.[7]

Q3: What are the key safety precautions to take during this reaction?

This reaction involves corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic, especially when using oleum, so careful control of the addition rate and temperature is essential to prevent runaways.

Q4: What is the expected yield for this reaction?

Yields can vary significantly depending on the specific reaction conditions and purification methods. With optimized conditions, such as high-temperature sulfonation with concentrated sulfuric acid followed by careful workup, yields exceeding 90% have been reported for similar sulfonations.[1][8]

Q5: How do I confirm the identity and purity of my final product?

The identity and purity of 3-amino-4-methylbenzenesulfonic acid can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify the isomeric purity.

  • HPLC: As mentioned in Q2, HPLC is an excellent tool for assessing purity and quantifying the presence of isomers and unreacted starting material.[3]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product. Gas chromatography-mass spectrometry (GC-MS) may require derivatization of the sulfonic acid to a more volatile ester.[2]

Experimental Protocols

Protocol 1: High-Temperature Sulfonation with Concentrated Sulfuric Acid

This protocol is adapted from a method for producing 4-aminotoluene-3-sulfonic acid and is expected to yield the desired product with high purity.[1]

Materials:

  • o-Toluidine

  • Concentrated Sulfuric Acid (95-98%)

  • Organic Solvent (e.g., chlorobenzene)

  • Sodium Carbonate or Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid or Sulfuric Acid (for precipitation)

  • Activated Carbon

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a Dean-Stark trap (or similar setup for water removal), dissolve o-toluidine in an organic solvent like chlorobenzene.

  • Under vigorous stirring, slowly add concentrated sulfuric acid (1.10-1.15 molar equivalents) dropwise. Control the addition rate to maintain the temperature between 110-140°C.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Increase the temperature of the reaction mixture to 180-190°C and maintain it for 3-6 hours. During this time, water generated from the reaction will be azeotropically removed and collected in the trap.

  • After the reaction is complete, cool the mixture.

  • Purification: a. The crude product can be purified by dissolving it in water and neutralizing it with a base (e.g., sodium carbonate) to a pH of 7-9. b. Add activated carbon to the solution and stir for 30-60 minutes to decolorize. c. Filter the solution to remove the activated carbon. d. Re-acidify the filtrate with an acid (e.g., sulfuric acid) to a pH of 1-2 to precipitate the purified 3-amino-4-methylbenzenesulfonic acid.

  • Filter the precipitated product, wash with a small amount of cold water, and dry.

Protocol 2: Analysis of Product Purity by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 20 mM Ammonium phosphate buffer (pH adjusted to 4.0).

  • B: Acetonitrile.

Gradient Elution:

  • A gradient from a low to a high percentage of acetonitrile over 15-20 minutes is a good starting point for method development.

Procedure:

  • Prepare a standard solution of your purified 3-amino-4-methylbenzenesulfonic acid in the mobile phase.

  • Prepare a sample of your crude reaction mixture by dissolving a small amount in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the starting material, product, and any isomeric impurities by comparing retention times with available standards or by analyzing the crude reaction mixture at different time points.

Visualizations

Reaction Pathway and Isomer Formation

The following diagram illustrates the primary sulfonation pathways of o-toluidine, highlighting the formation of the desired product and potential isomers.

Sulfonation_Pathway o_toluidine o-Toluidine protonated_amine o-Toluidinium Ion o_toluidine->protonated_amine Protonation sulfonating_agent H₂SO₄ / SO₃ product 3-Amino-4-methyl- benzenesulfonic acid (Desired Product) protonated_amine->product High Temp (Thermodynamic) isomer1 Other Isomers (e.g., 2-Amino-3-methyl- benzenesulfonic acid) protonated_amine->isomer1 Low Temp (Kinetic)

Caption: Sulfonation of o-toluidine to the desired product and potential isomers.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving low yield issues.

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_completion Analyze Crude Product (e.g., by HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction High Starting Material complex_mixture Complex Mixture of Products check_reaction_completion->complex_mixture Multiple Products increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time optimize_reagents Optimize Reagent Ratio incomplete_reaction->optimize_reagents check_workup Review Workup Procedure complex_mixture->check_workup success Improved Yield increase_temp_time->success optimize_reagents->success product_loss Product Loss During Workup check_workup->product_loss Yes check_workup->success No modify_workup Modify pH/Washing Steps product_loss->modify_workup modify_workup->success

Caption: A workflow for troubleshooting low yields in the sulfonation of o-toluidine.

References

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • Google Patents. (n.d.). CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of toluenesulfonic acid isomers by gas chromatography. Retrieved from [Link]

  • YouTube. (2018, January 28). Sulfonation: p-Toluenesulfonic Acid. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Solubility of Things. (n.d.). Metanilic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747236A - Technology for synthesizing and purifying p-toluidine-3-sulfonic acid.

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-4-methylbenzenesulfonic acid

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzenesulfonic acid (AMBSA). This guide is designed for researchers, chemists, and process development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzenesulfonic acid (AMBSA). This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction yields. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing 3-Amino-4-methylbenzenesulfonic acid?

The most prevalent and industrially scalable method is the direct sulfonation of p-toluidine (4-methylaniline). This reaction involves treating p-toluidine with a strong sulfonating agent, typically oleum (fuming sulfuric acid) or a combination of concentrated sulfuric acid and oleum. The reaction is an electrophilic aromatic substitution, where the electrophile is sulfur trioxide (SO₃) or a related protonated species.

The key to a successful synthesis lies in controlling the reaction conditions, particularly temperature, to favor the formation of the desired 3-sulfonic acid isomer over other potential isomers, such as the 4-methylaniline-2-sulfonic acid.[1]

Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?

Low yield in this synthesis can typically be traced back to one of four areas: incomplete reaction, formation of undesired isomers, sulfone byproducts, or mechanical loss during product isolation.

  • Incomplete Sulfonation: Ensure your sulfonating agent is sufficiently active and used in the correct stoichiometric ratio. Oleum's strength (percentage of free SO₃) is critical; aged or improperly stored oleum may have absorbed atmospheric moisture, reducing its efficacy.

  • Isomer Control: The amino group of p-toluidine is protonated in the strongly acidic medium to form the p-toluidinium ion. This -NH₃⁺ group is a meta-director, while the methyl group is an ortho-, para-director. The formation of 3-Amino-4-methylbenzenesulfonic acid is a result of sulfonation meta to the -NH₃⁺ group. However, side reactions can lead to the formation of 4-methylaniline-2-sulfonic acid.[1] Temperature is the most critical parameter for controlling this selectivity.

  • Reaction Temperature: The sulfonation of toluidine is highly temperature-dependent. Different isomers are favored under kinetic versus thermodynamic control. For this specific synthesis, a carefully controlled temperature ramp and holding period are essential to maximize the yield of the desired 3-isomer.[2] Exceeding the optimal temperature can also lead to oxidation and the formation of colored impurities.

  • Product Isolation: AMBSA is a zwitterionic compound with appreciable water solubility.[3] When quenching the reaction mixture in water/ice, ensure the solution is sufficiently cold to minimize solubility and maximize precipitation. Excessive washing of the filtered product can also lead to significant yield loss.

Q3: How can I specifically minimize the formation of the unwanted 4-methylaniline-2-sulfonic acid isomer?

Minimizing the 2-sulfonic acid isomer is the primary challenge in this synthesis. The most effective strategy involves a specific order of reagent addition and strict temperature management, as detailed in established high-yield processes.[1]

A proven method involves first dissolving the p-toluidine in concentrated sulfuric acid. This step protonates the amine and moderates the subsequent reaction. This solution is then added slowly to pre-chilled oleum, maintaining a low temperature (e.g., 30-50°C). This procedure prevents localized temperature spikes that can occur if oleum is added to the toluidine solution, which is a highly exothermic process.[1] By controlling the concentration of free SO₃ and the temperature, the reaction is directed with high selectivity towards the thermodynamically favored 3-position.

Q4: My final product is a dark brown or grey powder, not the expected white/light yellow crystals. What causes this discoloration and how can it be prevented?

Discoloration is almost always a result of oxidation or other side reactions occurring at elevated temperatures.

  • Cause: The sulfonation reaction is highly exothermic. If cooling is inadequate, especially during the addition of reagents, the temperature can rise uncontrollably, leading to the formation of colored byproducts and sulfones.

  • Prevention:

    • Ensure your reaction vessel has efficient cooling (e.g., an ice-salt bath or a cryocooler).

    • Add reagents dropwise or in small portions to manage the exotherm.

    • Monitor the internal reaction temperature continuously with a calibrated thermometer.

  • Remediation: If you obtain a discolored product, purification can be attempted. Recrystallization from hot water, sometimes with the addition of a small amount of activated charcoal, can be effective in removing colored impurities.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Low Yield (<70%) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-potent Oleum: Oleum has absorbed moisture, reducing free SO₃. 3. Loss during Workup: Product remains dissolved in the filtrate.1. Verify Reaction Completion: Use HPLC to monitor the disappearance of p-toluidine before quenching.[1] If necessary, extend the reaction time at the recommended temperature. 2. Use Fresh Oleum: Use a fresh, unopened bottle of oleum or titrate it to confirm its strength. 3. Optimize Isolation: Ensure the quench is performed on a sufficient quantity of ice to keep the final temperature below 5-10°C. Minimize the volume of water used to wash the product cake.
High Impurity of 2-Isomer Poor Temperature Control: Reaction temperature was either too low or too high, or localized hotspots occurred.Implement Controlled Addition: Follow Protocol 1 (below). Dissolve p-toluidine in H₂SO₄ first, then add this solution slowly to chilled oleum. This ensures the reaction proceeds under thermodynamic control, favoring the 3-isomer.[1][2]
Product is Tarry or Oily Excessive Reaction Temperature: Severe overheating has led to oxidation and decomposition.Re-evaluate Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction. Reduce the batch size or improve the cooling apparatus. The reaction must be stopped and restarted with stricter temperature controls.
Violent/Uncontrolled Reaction Incorrect Order of Addition: Adding oleum directly to p-toluidine without initial dilution in H₂SO₄.Reverse the Addition: Always add the solution of p-toluidine in sulfuric acid to the oleum. This maintains a controlled concentration of the reacting species and allows for better management of the exotherm.

Process Optimization & Protocols

For optimal yield and purity, two primary methods are presented. Protocol 1 is recommended for its high selectivity and safety profile.

Parameter Protocol 1: High-Selectivity (Oleum) [1]Protocol 2: High-Temperature (Solvent) [4]
Primary Reagents p-Toluidine, 100% H₂SO₄, 66% Oleump-Toluidine, 98% H₂SO₄, Chlorobenzene
Key Condition Low Temperature (40-50°C)High Temperature (185-195°C)
Reaction Time ~1 hour3-6 hours
Reported Yield ~93%>98%
Purity >99% (No 2-isomer detectable by HPLC)>99%
Pros High selectivity, safer temperature profileAvoids oleum, potentially higher throughput
Cons Requires handling of highly corrosive oleumRequires high temperatures and solvent recovery
Experimental Protocol 1: High-Selectivity Synthesis

This protocol is adapted from a patented high-yield process and is designed to maximize selectivity for the 3-isomer.[1]

  • Reagent Preparation: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 183 parts by weight of 100% sulfuric acid.

  • p-Toluidine Dissolution: Gently warm the sulfuric acid to 75-80°C. Over 30 minutes, slowly add 107 parts of fused (molten) p-toluidine. Stir for an additional 15 minutes until a clear, homogeneous solution is obtained.

  • Sulfonation: In a separate, larger reactor equipped for efficient cooling (ice-salt bath), place 260 parts of 66% oleum and cool it to below 40°C.

  • Controlled Addition: Slowly run the p-toluidine/sulfuric acid solution from step 2 into the cooled oleum over 30 minutes. Critically, maintain the internal reaction temperature between 40-50°C throughout the addition by adjusting the addition rate and cooling.

  • Reaction Completion: After the addition is complete, continue stirring at 45-50°C for an additional 30 minutes. At this point, the reaction should be complete (verifiable by HPLC).

  • Quenching & Isolation: Carefully pour the reaction mixture onto 500 parts of crushed ice/water with vigorous stirring. The product will precipitate as a crystalline solid.

  • Filtration: Cool the slurry to <10°C, then filter the solid product under suction.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold water (e.g., 50 parts) to remove residual acid. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Mechanistic & Workflow Diagrams

Sulfonation Pathway of p-Toluidine

The following diagram illustrates the primary reaction pathway and the competing side reaction. Controlling conditions to favor the path to the 3-isomer is the key to high yield.

G cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_products Products p_toluidine p-Toluidine toluidinium p-Toluidinium Ion (-NH3+ is meta-directing) p_toluidine->toluidinium  + H2SO4 product_3 3-Amino-4-methylbenzenesulfonic acid (Desired Product - Thermodynamic) toluidinium->product_3 + SO3 (Oleum) ~40-50°C (Thermodynamic Control) product_2 4-Methylaniline-2-sulfonic acid (Side Product - Kinetic) toluidinium->product_2 + SO3 (Oleum) Incorrect Temp. (Kinetic Control) workflow start Start dissolve 1. Dissolve p-Toluidine in 100% H2SO4 (75-80°C) start->dissolve add 3. Add Toluidine Solution to Oleum (Maintain 40-50°C) dissolve->add prepare_oleum 2. Prepare & Cool 66% Oleum (<40°C) prepare_oleum->add react 4. Stir for 30 min at 45-50°C add->react quench 5. Quench on Ice/Water react->quench isolate 6. Filter, Wash, & Dry Product quench->isolate end End isolate->end

Caption: Workflow for the high-selectivity synthesis protocol.

References

  • Google Patents.CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Google Patents.CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents.
  • PubChem. 4-Amino-3-methylbenzenesulfonic acid | C7H9NO3S | CID 7384.[Link]

  • Google Patents.CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.[Link]

  • Google Patents.US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • ResearchGate. Synthesis of 3-amino-4-amidoximinofurazan with high yield.[Link]

  • YouTube. Sulfonation: p-Toluenesulfonic Acid.[Link]

  • Chemithon. Sulfonation and Sulfation Processes.[Link]

  • BYU ScholarsArchive. Directive effects in the sulfonation of toluene...[Link]

  • Quora. Why sulphonation of toluene gives p_methlsulphonic acid as major products?[Link]

  • Google Patents.KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-4-methylbenzenesulfonic acid

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on by-product formation and mitigation strategies. Our approach is grounded in scientific principles and practical laboratory experience to ensure the reliability and success of your experiments.

I. Introduction to the Synthesis and its Challenges

The synthesis of 3-Amino-4-methylbenzenesulfonic acid, a valuable intermediate in the pharmaceutical and dye industries, is most commonly achieved through the electrophilic sulfonation of o-toluidine. While the reaction appears straightforward, the directing effects of the amino and methyl groups on the aromatic ring can lead to the formation of several isomeric and other by-products, complicating purification and reducing the yield of the desired product.

This guide provides a comprehensive overview of the primary synthetic pathway, delves into the mechanisms of by-product formation, offers robust troubleshooting advice, and presents detailed analytical and purification protocols to help you navigate the complexities of this synthesis.

II. Core Synthesis Protocol: Sulfonation of o-Toluidine

The foundational method for preparing 3-Amino-4-methylbenzenesulfonic acid involves the direct sulfonation of o-toluidine using a strong sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid at elevated temperatures.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep Charge o-toluidine into the reaction vessel sulfonation Slowly add sulfonating agent (e.g., fuming H₂SO₄) under controlled temperature prep->sulfonation Exothermic Addition heating Heat the reaction mixture to the target temperature (e.g., 180-200°C) sulfonation->heating monitoring Monitor reaction progress (e.g., via TLC or HPLC) heating->monitoring cooling Cool the reaction mixture monitoring->cooling Reaction Completion precipitation Quench the reaction mixture in water/ice cooling->precipitation filtration Filter the precipitated solid precipitation->filtration washing Wash the solid with cold water and/or brine filtration->washing recrystallization Recrystallize the crude product from a suitable solvent (e.g., water) washing->recrystallization drying Dry the purified product recrystallization->drying cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products o_toluidine o-Toluidine anilinium Anilinium Ion (meta-directing) o_toluidine->anilinium Protonation in strong acid free_amine Free Amine (ortho, para-directing) o_toluidine->free_amine Equilibrium sulfonating_agent Sulfonating Agent (H₂SO₄/SO₃) byproduct_4_amino 4-Amino-3-methylbenzenesulfonic acid (Isomeric By-product) anilinium->byproduct_4_amino Sulfonation at meta-position to -NH₃⁺ product_3_amino 3-Amino-4-methylbenzenesulfonic acid (Desired Product) free_amine->product_3_amino Sulfonation at para-position to -NH₂

Caption: The dual role of the amino group in directing sulfonation.

In a highly acidic medium, the amino group of o-toluidine is protonated to form the anilinium ion (-NH₃⁺). This protonated form is deactivating and a meta-director. Consequently, sulfonation can occur at the position meta to the anilinium group, leading to the formation of 4-Amino-3-methylbenzenesulfonic acid .

Simultaneously, a small equilibrium concentration of the free amine (-NH₂) exists. The free amine is a strong activating group and directs the sulfonation to the ortho and para positions. The position para to the amino group is sterically favored, resulting in the formation of the desired product, 3-Amino-4-methylbenzenesulfonic acid .

The ratio of these products is highly dependent on the reaction conditions.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Amino-4-methylbenzenesulfonic acid in a question-and-answer format.

Q1: My yield of the desired 3-Amino-4-methylbenzenesulfonic acid is low, and I have a significant amount of the 4-Amino-3-methylbenzenesulfonic acid isomer. What went wrong?

A1: This is a common issue and is directly related to the regioselectivity of the sulfonation reaction.

  • Cause: The formation of the 4-amino-3-methyl isomer is favored under strongly acidic conditions where the equilibrium is shifted towards the protonated anilinium ion, which is a meta-director.

  • Solution:

    • Temperature Control: Higher temperatures can favor the formation of the thermodynamically more stable product. Experiment with slightly adjusting the reaction temperature.

    • Sulfonating Agent Concentration: Using a less aggressive sulfonating agent or a lower concentration of oleum might reduce the extent of protonation of the amino group, thereby favoring para-sulfonation.

    • Reaction Time: Prolonged reaction times at high temperatures can lead to isomerization. Monitor the reaction progress to avoid extended heating after the desired product has formed.

Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction mixture. What is the cause and how can I prevent it?

A2: The formation of tarry by-products is indicative of oxidative degradation of the starting material or product.

  • Cause: Aromatic amines are susceptible to oxidation, especially at the high temperatures and strongly acidic conditions used for sulfonation.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Temperature Control: Avoid localized overheating. Ensure uniform heating of the reaction mixture.

    • Purity of Starting Materials: Use high-purity o-toluidine, as impurities can catalyze decomposition.

Q3: My product is difficult to purify by recrystallization. The isomeric by-product seems to co-crystallize. What are my options?

A3: The similar physical properties of the sulfonic acid isomers can make their separation by simple recrystallization challenging.

  • Cause: The isomers have similar polarities and may have comparable solubilities in many solvents.

  • Solution:

    • Fractional Crystallization: This technique relies on small differences in solubility. Carefully control the cooling rate and solvent volume during recrystallization. Seeding the solution with a pure crystal of the desired product can sometimes help.

    • pH-Dependent Solubility: The solubility of aminobenzenesulfonic acids is pH-dependent. You may be able to exploit differences in the isoelectric points of the isomers to achieve separation by carefully adjusting the pH of the solution to selectively precipitate one isomer.

    • Conversion to Salts: Converting the mixture of sulfonic acids to their salts (e.g., sodium or potassium salts) can alter their solubility properties, potentially making separation by recrystallization more effective.

Q4: How can I be sure that my reaction has gone to completion?

A4: Monitoring the reaction is crucial for optimizing the yield and minimizing by-product formation.

  • Method: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction.

  • Procedure:

    • Carefully withdraw a small aliquot of the reaction mixture at regular intervals.

    • Quench the aliquot in a known volume of water or a suitable buffer.

    • Analyze the quenched sample by HPLC to determine the relative amounts of starting material, the desired product, and major by-products.

    • The reaction is considered complete when the concentration of the starting material (o-toluidine) plateaus at a low level.

V. Analytical Methods for Quality Control

Accurate analysis of the product mixture is essential for process optimization and ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating and quantifying 3-Amino-4-methylbenzenesulfonic acid and its isomers. A mixed-mode chromatography approach, which utilizes both reversed-phase and ion-exchange mechanisms, can provide excellent resolution of these closely related compounds. [1] Table 1: Recommended HPLC Parameters

ParameterRecommended Setting
Column Mixed-mode column (e.g., Primesep 100) or a Phenyl-Hexyl column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the more retained components.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Note: The exact gradient and mobile phase composition may need to be optimized for your specific column and instrument.

VI. References

  • Organic Syntheses, Coll. Vol. 2, p.59 (1943); Vol. 16, p.8 (1936). [Link]

  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

Sources

Optimization

Technical Support Center: Separation of Aminobenzenesulfonic Acid Isomers by HPLC

Welcome to the technical support center for the analysis of aminobenzenesulfonic acid isomers. As a Senior Application Scientist, I have designed this guide to provide you with expert insights, actionable protocols, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of aminobenzenesulfonic acid isomers. As a Senior Application Scientist, I have designed this guide to provide you with expert insights, actionable protocols, and robust troubleshooting strategies to help you navigate the complexities of separating these challenging compounds. This resource is structured to address your specific experimental needs in a direct, question-and-answer format.

Section 1: Understanding the Challenge - Analyte Properties

The primary difficulty in separating ortho-, meta-, and para-aminobenzenesulfonic acid isomers stems from their identical molecular weight and formula (C₆H₇NO₃S) and their zwitterionic nature.[1][2][3] A zwitterion contains both a positive and a negative charge, which in this case are the protonated amino group (-NH₃⁺) and the deprotonated sulfonic acid group (-SO₃⁻).[2] Their separation by High-Performance Liquid Chromatography (HPLC) is therefore highly dependent on exploiting the subtle differences in their acidity (pKa) and spatial arrangement, which influence their interaction with the stationary and mobile phases.

Table 1: Physicochemical Properties of Aminobenzenesulfonic Acid Isomers

IsomerStructureCommon NamepKa (Sulfonic Acid Group)pKa (Amino Group)
2-Aminobenzenesulfonic acidOrthanilic acid~0.5 - 1.0 (Estimated)2.46[3]
3-Aminobenzenesulfonic acidMetanilic acid~1.5 - 2.0 (Estimated)3.74[1]
4-Aminobenzenesulfonic acidSulfanilic acid~1.5 - 2.0 (Estimated)3.23[2]

Note: The sulfonic acid group is strongly acidic, making precise pKa measurement difficult. The key takeaway is that the amino group pKa values differ significantly, which is the primary handle for manipulating chromatographic selectivity.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a separation method for these isomers.

Q1: What makes separating these isomers so difficult?

A: The difficulty arises from their being structural isomers with identical mass and charge states over a wide pH range. In standard reversed-phase (RP) HPLC, their high polarity leads to poor retention on non-polar stationary phases like C18.[4] Furthermore, their zwitterionic character can cause undesirable secondary interactions with the column packing material, leading to poor peak shape.[4] Effective separation requires a chromatographic system that can differentiate based on the subtle differences in the isomers' charge distribution and hydrophobicity, which are influenced by the mobile phase pH.

Q2: What is the best type of HPLC column to use?

A: While traditional C18 columns can be used, they often yield poor retention and peak shape without significant mobile phase modification.[4] A superior approach is Mixed-Mode Chromatography (MMC) .[4][5][6] MMC columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.[7] This dual mechanism is ideal for zwitterionic compounds like aminobenzenesulfonic acids, as it allows for simultaneous hydrophobic and electrostatic interactions, providing enhanced retention and unique selectivity that can resolve the isomers effectively.[4][8][9]

Q3: How does mobile phase pH critically influence the separation?

A: Mobile phase pH is the most powerful tool for controlling the retention and selectivity of these isomers.[10][11] By adjusting the pH relative to the pKa of the amino groups (see Table 1), you can alter the net charge and polarity of each isomer differently.[12]

  • At low pH (e.g., pH < 2.0): The amino group is fully protonated (-NH₃⁺) and the sulfonic acid group is fully deprotonated (-SO₃⁻), making the molecules zwitterionic. Separation is based on subtle differences in their interaction with the stationary phase.

  • In the pH range of 2.5-3.5: The isomers will have varying degrees of protonation on their amino groups. This change in net charge significantly alters their interaction with an ion-exchange stationary phase, providing a powerful mechanism for separation. Controlling pH is essential; poorly buffered mobile phases can lead to drastic shifts in retention time and poor reproducibility.[13]

Q4: Is Ion-Pair Chromatography (IPC) a viable alternative?

A: Yes, Ion-Pair Chromatography is a valid technique.[14] In IPC, a reagent (e.g., a quaternary ammonium salt for acidic analytes or an alkyl sulfonate for basic analytes) is added to the mobile phase.[15][16] This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[17] For aminobenzenesulfonic acids, a cationic ion-pairing reagent like tetrabutylammonium would pair with the sulfonic acid group. While effective, IPC methods can have drawbacks, such as long column equilibration times and the potential for the ion-pairing reagent to remain on the column, affecting future analyses. Mixed-mode chromatography is often a more direct and less complex alternative.

Section 3: Recommended Experimental Protocol

This section provides a robust starting method using a mixed-mode approach, which offers excellent selectivity and reproducibility for this separation.

Workflow for Isomer Separation

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Filter Filter Samples & Mobile Phases (0.22 µm filter) SamplePrep->Filter MobilePhaseA Mobile Phase A Prep (Aqueous Buffer, e.g., Ammonium Formate) MobilePhaseA->Filter MobilePhaseB Mobile Phase B Prep (Acetonitrile) MobilePhaseB->Filter Equilibrate Column Equilibration (10-15 column volumes) Filter->Equilibrate Inject Inject Sample (e.g., 5 µL) Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (e.g., 254 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: HPLC workflow for aminobenzenesulfonic acid isomer analysis.

Step-by-Step Method

1. Materials:

  • Analytes: Orthanilic acid, Metanilic acid, Sulfanilic acid standards.

  • Column: Mixed-mode column (e.g., Reversed-Phase/Anion-Exchange). A column like the Amaze HA or similar is a good starting point.[4]

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium formate, Formic acid, and ultrapure water.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM Ammonium Formate solution in water. Adjust the pH to 3.0 using Formic Acid. This pH is chosen to exploit the pKa differences in the amino groups.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.22 µm membrane filter to remove particulates.[18]

3. Sample Preparation:

  • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in Mobile Phase A.

  • Dilute to a working concentration (e.g., 10-50 µg/mL) using Mobile Phase A.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Parameters:

ParameterRecommended SettingRationale
Column Mixed-Mode RP/Anion-Exchange (e.g., 4.6 x 150 mm, 3 µm)Provides dual retention mechanism for enhanced selectivity.[4][9]
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0B: AcetonitrilepH 3.0 modulates the charge on the amino groups for differential retention.[10][12]
Gradient 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 5% B17-25 min: 5% B (Re-equilibration)Gradient elution is necessary to resolve the isomers and elute them with good peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControls viscosity and improves reproducibility.
Injection Vol. 5 µLAdjust based on concentration and detector sensitivity.
Detection UV at 254 nmA common wavelength where all isomers exhibit strong absorbance.

Section 4: Troubleshooting Guide

Even with a robust method, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.[19][20][21]

Troubleshooting Logic Flow

G cluster_peak Peak Shape & Resolution cluster_retention Retention Time cluster_pressure System Pressure Start Problem Observed P1 Poor Resolution? Start->P1 P2 Peak Tailing? Start->P2 P3 RT Drifting? Start->P3 P4 High Backpressure? Start->P4 S1 Adjust pH Optimize Gradient Change Column P1->S1 S2 Check pH Use Low-Silanol Column Flush System P2->S2 S3 Check Buffer Prep Use Column Oven Check for Leaks P3->S3 S4 Filter Mobile Phase/Sample Reverse Flush Column Check for Blockages P4->S4

Caption: A systematic approach to troubleshooting common HPLC issues.

Problem-Solving in Q&A Format

Q: My peaks are broad and tailing significantly. What's the cause?

A: Peak tailing is often caused by unwanted secondary interactions between the analytes and the stationary phase, particularly with free silanol groups on silica-based columns.

  • Causality: The positively charged amino group (-NH₃⁺) on your isomers can interact strongly with negatively charged, deprotonated silanols (Si-O⁻) on the column packing, delaying a portion of the analyte from eluting and causing the peak to tail.

  • Solutions:

    • Verify Mobile Phase pH: Ensure your mobile phase pH is correctly prepared and stable. An incorrect pH can lead to mixed ionization states during elution.[22]

    • Use a Modern Column: Employ a high-purity silica column with end-capping or a hybrid particle column designed to minimize silanol activity.[23][24]

    • Systematic Cleaning: Flush your column and system thoroughly, as contamination from previous analyses can create active sites that cause tailing.[18]

Q: I am not getting baseline separation between the ortho and meta isomers. How can I improve resolution?

A: Poor resolution means the selectivity or efficiency of your system is insufficient.

  • Causality: The ortho and meta isomers are often the most difficult to separate. Their pKa values and structures are very close. Insufficient differentiation by the chromatographic system will result in co-elution.

  • Solutions:

    • Fine-Tune the pH: This is your most powerful tool. Make small, systematic adjustments to the mobile phase pH (e.g., in 0.1 unit increments from 2.8 to 3.2). This can subtly alter the charge on the isomers and dramatically impact selectivity.[10][11]

    • Optimize the Gradient: Slow down the gradient slope (e.g., change from a 15-minute to a 25-minute gradient). A shallower gradient gives the column more time to resolve closely eluting compounds.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, albeit at the cost of a longer run time.

Q: My retention times are shifting from one run to the next. What is causing this instability?

A: Shifting retention times are a classic sign of an unstable chromatographic system.[19]

  • Causality: The retention of these ionizable compounds is exquisitely sensitive to the mobile phase environment. Any inconsistency in pH, solvent composition, or temperature will manifest as retention time drift.

  • Solutions:

    • Check Your Buffer: Ensure your buffer is correctly prepared and its pH is within ±1 unit of its pKa to provide adequate buffering capacity. Prepare fresh aqueous mobile phase daily, as pH can change over time due to CO₂ absorption.[13][18]

    • Use a Column Oven: Temperature fluctuations directly affect mobile phase viscosity and reaction kinetics, leading to drift. A thermostatically controlled column compartment set to at least 5°C above ambient temperature is crucial for reproducibility.

    • System Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This may take 10-15 column volumes.

Q: My system backpressure has suddenly increased significantly. What should I do?

A: High backpressure indicates a blockage somewhere in the flow path.[18][19]

  • Causality: The most common cause is particulate matter clogging the column inlet frit. This can come from unfiltered samples or mobile phases, or from precipitation of the buffer when it mixes with a high concentration of organic solvent.

  • Solutions:

    • Isolate the Problem: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. If the pressure drops when the column is disconnected, the column is the problem.

    • Filter Everything: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter.[18]

    • Reverse Flush the Column: Disconnect the column from the detector and connect it backward to the injector. Flush with a weak solvent (like your aqueous mobile phase) at a low flow rate (e.g., 0.2 mL/min) to dislodge particulates from the inlet frit. Warning: Only do this for columns that are not packed directionally. Check the manufacturer's instructions.

References

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Johansson, E. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-Portal.org. Retrieved from [Link]

  • Metanilic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Aminobenzenesulfonic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474. (n.d.). PubChem. Retrieved from [Link]

  • Nováková, L. (2020). Mixed-Mode Chromatography—A Review.
  • Method for preparing m-aminobenzenesulfonic acid by catalyzing and hydrogenating 3-nitrobenzenesulfonic acid. (n.d.). Google Patents.
  • 4-Aminobenzenesulfonic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity.
  • Sulfanilic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Jain, P. S., et al. (2012). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. NIH. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2023). Moravek, Inc. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Nguyen, N.-V. T. (2021). Mixed-Mode Chromatography. ResearchGate. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • Ion pair chromatography reagents. (n.d.). Carlo Erba Reagents. Retrieved from [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • How does pH affect the results of HPLC results? (2021). Quora. Retrieved from [Link]

  • Sulfanilic acid | C6H7NO3S | CID 8479. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Aniline-o-sulfonic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. (1995). ResearchGate. Retrieved from [Link]

  • Orthanilic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-AMINOBENZENESULFONIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 3-Amino-4-methylbenzenesulfonic acid

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Amino-4-methylbenzenesulfonic acid Welcome to the technical support center. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Amino-4-methylbenzenesulfonic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of 3-Amino-4-methylbenzenesulfonic acid. As an amphoteric compound with both acidic and basic functional groups, its chromatographic behavior can be complex. This resource provides in-depth, structured troubleshooting advice to help you achieve symmetric, reproducible peaks.

Section 1: Understanding the Analyte

Effective troubleshooting begins with a solid understanding of the analyte's physicochemical properties. These characteristics govern its interactions with the stationary and mobile phases.

Q1: What are the key chemical properties of 3-Amino-4-methylbenzenesulfonic acid that affect its chromatography?

3-Amino-4-methylbenzenesulfonic acid is a zwitterionic molecule, meaning it contains both an acidic functional group (sulfonic acid) and a basic functional group (amino). This dual nature is the primary driver of its complex chromatographic behavior and the main reason peak tailing is a common issue.

The key is to understand how the charge of the molecule changes with pH.

  • The sulfonic acid group is strongly acidic (pKa < 2) and will be deprotonated (negatively charged, -SO₃⁻) across the typical operating pH range of reversed-phase HPLC.

  • The amino group is basic (pKa ≈ 3-4) and will be protonated (positively charged, -NH₃⁺) at low pH and neutral (-NH₂) at higher pH.

This zwitterionic character means that at different pH values, the molecule can have a net negative charge, a net positive charge, or be neutral, drastically altering its interaction with the HPLC column. Furthermore, the presence of both a polar amino group and a non-polar toluene ring allows for multiple interaction modes with the stationary phase.[1][2]

PropertyValue / DescriptionImplication for HPLC Analysis
Molecular Formula C₇H₉NO₃S---
Molecular Weight 187.22 g/mol [2][3]---
Structure Aromatic ring with methyl, amino, and sulfonic acid groups.Possesses hydrophobic (aromatic ring) and polar/ionic (amino, sulfonic acid) regions, leading to mixed-mode retention behavior.
pKa (Sulfonic Acid) < 2 (Strongly acidic)Remains ionized (anionic) at most operational HPLC pH ranges.
pKa (Amino Group) ~3-4 (Weakly basic)Ionization state is highly sensitive to mobile phase pH around this range. This is the critical parameter to control.
Solubility Soluble in water and polar organic solvents.[1]Generally good solubility in typical HPLC mobile phases, but the sample solvent must match the mobile phase to prevent peak distortion.[4]

Section 2: Troubleshooting Peak Tailing - FAQs & Diagnostic Guide

This section addresses the most common questions and provides a logical workflow for diagnosing and resolving peak tailing.

Q2: My peak for 3-Amino-4-methylbenzenesulfonic acid is tailing. What is the most likely cause?

Peak tailing is almost always the result of unwanted secondary interactions between your analyte and the stationary phase.[5][6][7] In a standard reversed-phase separation (e.g., on a C18 column), the primary retention mechanism should be hydrophobic interaction. However, for a molecule like 3-Amino-4-methylbenzenesulfonic acid, other interactions can occur simultaneously.

The most common cause is the electrostatic interaction between the protonated amino group (-NH₃⁺) of your analyte and residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8][9] These silanol groups are acidic and become deprotonated (negatively charged) at pH values above 3, creating strong retention sites that lead to tailing.[6][8]

cluster_0 HPLC Column Particle C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Deprotonated Silanol Group (Si-O⁻) (Secondary Ionic Interaction) Analyte Analyte Molecule (3-Amino-4-methylbenzenesulfonic acid) Positively Charged Amino Group Analyte->C18 Desired Interaction (Leads to Symmetrical Peak) Analyte->Silanol Undesired Interaction (Causes Peak Tailing) G cluster_ph Analyte & Column Surface Charge vs. pH node_low_ph Low pH (2.5) Analyte: Cationic (-NH₃⁺) Column Silanols: Neutral (Si-OH) Result: Good Peak Shape node_mid_ph Mid pH (4) Analyte: Mixed (-NH₃⁺/-NH₂) Column Silanols: Anionic (Si-O⁻) Result: Severe Tailing node_high_ph node_high_ph

Caption: Effect of mobile phase pH on analyte and column ionization state.

Q4: My peak tailing persists even after pH optimization. Could residual silanol groups still be the problem?

Yes. Even at low pH, highly acidic or metal-contaminated silanol groups can remain active. [5]If lowering the pH is not sufficient, consider these advanced strategies:

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have lower metal content and are "end-capped" to block a majority of the residual silanols. [5][7]Columns with polar-embedded phases can also provide additional shielding. If you are using an older column, switching to a modern equivalent can solve the problem instantly.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active silanol sites with buffer cations (like Na⁺ or K⁺), effectively shielding them from your analyte. [7][10]3. Use a Sacrificial Base (Ion-Pairing Agent): Adding a small amount of a basic amine, like Triethylamine (TEA), to the mobile phase was a traditional method. [5][7]The positively charged TEA preferentially interacts with the anionic silanols, masking them from the analyte. Use this as a last resort, as TEA can be difficult to remove from the column and may suppress MS signals.

Q5: What role does the buffer play? Which buffer system should I use?

A buffer is essential for maintaining a constant and accurate mobile phase pH, which is critical for reproducible retention times and peak shapes. [7][11]The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.

Target pH RangeRecommended Buffer SystemComments
2.2 - 3.2 Phosphate Buffer (H₃PO₄ / H₂PO₄⁻) Excellent choice for low pH. Robust and provides good peak shape. Not suitable for LC-MS.
2.8 - 4.8 Formate Buffer (Formic Acid / Formate) Ideal for LC-MS. Volatile and provides good buffering capacity in the target range. [9]
3.8 - 5.8 Acetate Buffer (Acetic Acid / Acetate) Also LC-MS compatible, but its buffering range is often too high for effective silanol suppression for this analyte.

Recommendation: For UV detection, a 25 mM phosphate buffer at pH 2.5 is an excellent starting point. For LC-MS, use 0.1% formic acid (which yields a pH of ~2.7) with optional ammonium formate. [9]

Q6: Could my sample solvent be causing the issue?

Yes. A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion. [4]If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted, often tailing or fronting, peak.

Protocol: Diagnosing Solvent Mismatch

  • Prepare the Standard: Dissolve your 3-Amino-4-methylbenzenesulfonic acid standard in the mobile phase itself.

  • Inject and Analyze: If the peak shape improves significantly, your original sample solvent was the problem.

  • Solution: Re-dissolve or dilute your samples in a solvent that is as close in composition to the initial mobile phase as possible.

Q7: Is my column overloaded? How can I check for this?

Column overload occurs when you inject too much sample mass onto the column, saturating the stationary phase. [4]This can cause a characteristic "shark-fin" or right-triangle-shaped tailing peak. While less common for this specific issue, it's easy to rule out.

Protocol: Checking for Mass Overload

  • Prepare Dilutions: Create a dilution series of your sample (e.g., 1:5, 1:10, and 1:50) using the mobile phase as the diluent.

  • Inject and Compare: Inject the original sample and each dilution.

  • Analyze Peak Shape: If the peak tailing factor improves significantly as the sample becomes more dilute, you are experiencing mass overload. [6]4. Solution: Reduce the concentration of your sample or decrease the injection volume.

Section 3: Recommended Starting Protocol

This protocol provides a robust starting point for achieving a symmetrical peak. It is designed to minimize secondary silanol interactions.

  • Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters SunFire, Phenomenex Luna).

    • Dimensions: 4.6 x 150 mm, 5 µm or 3.5 µm particle size.

  • Mobile Phase Preparation (for UV Detection):

    • Aqueous (A): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Adjust pH to 2.5 using phosphoric acid.

    • Organic (B): Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with an isocratic hold of 5-10% B for several minutes to establish a baseline, then ramp to an appropriate percentage to elute your analyte.

    • Column Temperature: 30 °C

    • Detection: UV, monitor at the lambda max of the compound.

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Dissolve the sample directly in the initial mobile phase composition (e.g., 95% Aqueous / 5% Organic).

This method directly addresses the most probable cause of peak tailing by operating at a low pH to suppress silanol ionization.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • PubChem. 4-Amino-3-methylbenzenesulfonic acid. [Link]

  • PubChem. 3-Amino-4-(p-aminoanilino)benzenesulfonic acid. [Link]

  • Chromatography Online. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • International Labmate. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Phenomenex. LC Technical Tip. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Technology Networks. Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

Sources

Optimization

Technical Support Center: Azo Dye Synthesis with 3-Amino-4-methylbenzenesulfonic Acid

From the desk of the Senior Application Scientist Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-Am...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-Amino-4-methylbenzenesulfonic acid (p-Toluidine-m-sulfonic acid) as a diazo component. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot common issues, minimize side reactions, and optimize your synthesis for higher yield and purity.

The synthesis of azo dyes is a robust and versatile process, but its success hinges on precise control over reaction conditions. The presence of the sulfonic acid group in 3-Amino-4-methylbenzenesulfonic acid imparts specific solubility characteristics and influences the reactivity of the molecule. This guide addresses the most frequent challenges encountered during its use, structured in a practical question-and-answer format.

Section 1: Core Reaction Principles

Azo dye synthesis is a two-stage process: (1) Diazotization of a primary aromatic amine and (2) Azo coupling of the resulting diazonium salt with an electron-rich coupling component.[1] Understanding the ideal pathway is critical to identifying deviations that lead to side products.

The Ideal Synthesis Pathway

The overall process begins with the conversion of the primary amino group of 3-Amino-4-methylbenzenesulfonic acid into a diazonium salt. This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically HCl.[2][3] The resulting diazonium salt is a potent electrophile and is immediately used in the second step.

The second stage is an electrophilic aromatic substitution, where the diazonium salt reacts with an activated aromatic ring (the coupling component), such as a phenol or an aniline, to form the stable azo compound.[1][4]

Ideal_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 3-Amino-4-methyl- benzenesulfonic acid C Arenediazonium Salt (Electrophile) A->C HNO₂ B NaNO₂ + 2HCl (0-5 °C) E Desired Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., Naphthol, Aniline) D->E F pH Control (Weakly Acidic/Alkaline)

Caption: Ideal two-stage workflow for azo dye synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each question is followed by an in-depth explanation of the underlying causes and actionable solutions.

Q1: My yield is significantly lower than expected, and the color intensity of the product is weak. What went wrong?

A1: Low yield is a classic issue that typically points to problems in the first stage of the synthesis: diazotization. The primary culprit is often the premature decomposition of the arenediazonium salt.

  • Causality (Expertise & Experience): Arenediazonium salts are notoriously unstable, especially when not kept cold.[1][5] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and at elevated temperatures, it can be readily displaced by a nucleophile, most commonly water from the aqueous solvent. This leads to the formation of a phenol as a major side product, which will not participate in the desired azo coupling reaction.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization must be performed in an ice-salt bath to maintain a temperature of 0-5 °C.[2][6] Any temperature spike can drastically accelerate the decomposition rate.

    • Order of Reagent Addition: Add the cold sodium nitrite solution slowly and sub-surface to the acidic solution of the amine. This prevents localized heating and ensures the nitrous acid is consumed as it is formed.[6]

    • Check for Excess Nitrite: Before proceeding to the coupling step, it's crucial to confirm a slight excess of nitrous acid is present using starch-iodide paper (which will turn blue-black). An insufficient amount of nitrite will result in unreacted starting amine, which can also lead to side reactions.

    • Destroy Excess Nitrite: Conversely, a large excess of nitrous acid can lead to unwanted side reactions with the coupling component (e.g., nitrosation). After diazotization is complete, the slight excess of HNO₂ should be quenched with a small amount of urea or sulfamic acid.[7]

Q2: My final product is an off-color, brownish solid, and purification is difficult. What are the likely side reactions?

A2: The formation of brown, often insoluble or "tar-like" substances, suggests a mixture of side products.[6] While diazonium salt decomposition (Q1) is a contributor, other side reactions during the coupling stage are highly probable.

  • Causality 1: Triazene (Diazoamino) Formation: This is one of the most common side reactions. It occurs when the diazonium salt (an electrophile) attacks the nucleophilic nitrogen of an unreacted primary or secondary amine instead of the carbon of the coupling component. This N-coupling reaction forms a triazene (Ar-N=N-NH-Ar').[8][9] This is particularly problematic if:

    • The pH of the coupling medium is not sufficiently acidic when coupling with anilines.

    • There is a significant amount of unreacted 3-Amino-4-methylbenzenesulfonic acid due to incomplete diazotization.

  • Causality 2: Oxidative Degradation: Phenols and anilines, the typical coupling components, are highly susceptible to oxidation, especially under alkaline conditions.[6] This oxidation can produce a complex mixture of colored, polymeric byproducts, contributing to the brown, tarry appearance of the crude product.

  • Causality 3: Incorrect pH for Coupling: The pH of the coupling reaction is the most critical parameter for determining the site of electrophilic attack and minimizing side reactions.[6][10]

    • Coupling with Phenols: Requires mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the desired C-coupling. If the pH is too low, the reaction will be sluggish or fail.

    • Coupling with Anilines: Requires mildly acidic conditions (pH 4-6). In this range, there is enough free amine to act as a nucleophile, but the concentration of the diazonium salt is still high. At higher pH, the diazonium salt can convert to a diazotate, which is less reactive, and the risk of triazene formation increases. At very low pH, the amine is protonated (-NH₃⁺), deactivating it towards electrophilic attack.

Side_Reactions cluster_main Main Reactants cluster_products Potential Products DS Arenediazonium Salt (Ar-N₂⁺) Dye Desired Azo Dye (Ar-N=N-Ar') DS->Dye C-Coupling (Correct pH) Phenol Phenol (Ar-OH) DS->Phenol Decomposition (High Temp, H₂O) Triazene Triazene (Ar-N=N-NH-Ar) DS->Triazene N-Coupling (Incorrect pH) CC Coupling Component (Ar'-H) CC->Dye Oxidized Oxidation Products (Tars) CC->Oxidized Oxidation Amine Unreacted Amine (Ar-NH₂) Amine->Triazene

Caption: Competing reactions in azo dye synthesis.

Section 3: Key Experimental Protocols

These protocols are provided as a self-validating system. Adherence to these steps, particularly temperature and pH control, will help ensure reproducibility and minimize the side reactions discussed above.

Protocol 1: Diazotization of 3-Amino-4-methylbenzenesulfonic Acid
  • Preparation: In a 250 mL beaker, suspend 0.1 mol of 3-Amino-4-methylbenzenesulfonic acid in 100 mL of water. Add 25 mL of concentrated hydrochloric acid (approx. 0.3 mol).

  • Cooling: Place the beaker in an ice-salt bath and stir vigorously with a magnetic stirrer until the temperature of the slurry is between 0 and 5 °C.

  • Nitrite Solution: In a separate beaker, dissolve 0.105 mol of sodium nitrite (NaNO₂) in 30 mL of water and cool the solution to 0 °C.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Use a pipette to deliver the solution below the surface of the liquid. Crucially, monitor the temperature and ensure it does not rise above 5 °C.

  • Confirmation: After the addition is complete, continue stirring for another 15 minutes in the ice bath. Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates completion.

  • Quenching: If the test is positive, add a small amount of solid sulfamic acid or urea portion-wise until the reaction mixture no longer gives a positive test on starch-iodide paper.

  • Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling (Example with 2-Naphthol)
  • Coupling Component Solution: In a 500 mL beaker, dissolve 0.1 mol of 2-naphthol in 150 mL of a 10% sodium hydroxide solution.

  • Cooling: Cool this solution to 5-10 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Add the freshly prepared, cold diazonium salt solution (from Protocol 1) slowly to the cold 2-naphthol solution over 30 minutes. Maintain vigorous stirring. The pH of the mixture should remain alkaline (pH > 8).

  • Precipitation: A brightly colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and inorganic salts (a process known as "salting out"). Finally, wash with a small amount of cold water.

  • Drying: Dry the purified product in an oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.

Section 4: Data Summary Table

For successful synthesis, precise control of quantitative parameters is non-negotiable. This table summarizes the critical conditions.

ParameterStageRecommended ValueRationale & Scientific Justification
Temperature Diazotization0 - 5 °CPrevents the thermal decomposition of the unstable arenediazonium salt into phenols and nitrogen gas.[1][6]
Coupling5 - 10 °CLow temperature minimizes side reactions and decomposition, although coupling is generally less temperature-sensitive than diazotization.
pH Diazotization< 2 (Strongly Acidic)Ensures the formation of nitrous acid (HNO₂) from NaNO₂ and fully protonates the amine to maintain solubility and prevent premature N-coupling.[2]
Coupling (with Phenols)8 - 10 (Alkaline)Deprotonates the phenol to the highly activated phenoxide ion, promoting rapid and efficient electrophilic C-attack.[6]
Coupling (with Anilines)4 - 6 (Weakly Acidic)Balances the need for a free amine (nucleophile) against protonation (deactivation) and prevents triazene formation, which is favored at higher pH.
Stoichiometry NaNO₂ : Amine1.05 : 1A slight excess of nitrite ensures complete conversion of the primary amine to the diazonium salt.[7]
Diazonium : Coupling Agent1 : 1A 1:1 ratio is theoretically required, but a slight excess of the coupling component may be used to ensure all the unstable diazonium salt is consumed.

References

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. IMR Press. [Link]

  • US Patent 5,424,403A. (1995). Preparation of aminoazo dyes.
  • Synthesis, Characterization, and Applications of Azo Compounds from Aromatic Amines. (2024). International Journal of Research and Analytical Reviews. [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2002). Molecules, 7(1), 55-63. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Azo coupling. (n.d.). Wikipedia. [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2002). Molecules. [Link]

  • Schotten, C., et al. (n.d.). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. [Link]

  • Effect on the synthesized azo dye. (2024). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing the Solubility of 3-Amino-4-methylbenzenesulfonic Acid in Reaction Systems

Welcome to the Technical Support Center for 3-Amino-4-methylbenzenesulfonic acid. This guide is designed for researchers, chemists, and professionals in drug development who encounter solubility challenges with this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Amino-4-methylbenzenesulfonic acid. This guide is designed for researchers, chemists, and professionals in drug development who encounter solubility challenges with this versatile intermediate. Here, we provide in-depth, evidence-based troubleshooting and practical guidance to ensure the successful integration of 3-Amino-4-methylbenzenesulfonic acid into your synthetic workflows. Our approach is rooted in a deep understanding of the compound's physicochemical properties, offering solutions that are both effective and scientifically sound.

Understanding the Solubility Challenge: The Zwitterionic Nature of 3-Amino-4-methylbenzenesulfonic Acid

3-Amino-4-methylbenzenesulfonic acid (CAS No: 618-03-1) is an amphoteric molecule possessing both a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic amino group (-NH₂). In its solid state and in neutral aqueous media, the molecule exists predominantly as a zwitterion, or inner salt (⁺H₃N-C₇H₆-SO₃⁻). This strong intermolecular electrostatic attraction within the crystal lattice is a primary contributor to its limited solubility in many neutral solvents.

The key to enhancing its solubility lies in manipulating the pH of the solvent to shift the equilibrium away from the sparingly soluble zwitterionic form to a more soluble anionic or cationic species.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and use of 3-Amino-4-methylbenzenesulfonic acid in reaction setups.

Q1: Why is my 3-Amino-4-methylbenzenesulfonic acid not dissolving in water?

A1: The Zwitterionic Hurdle

At neutral pH, the compound's zwitterionic nature leads to strong intermolecular forces, significantly limiting its aqueous solubility. While some sources describe it as soluble in water, this is often in the context of forming a slurry or a solution at elevated temperatures. For many applications requiring a homogeneous solution at or below room temperature, its intrinsic water solubility can be insufficient.

Troubleshooting:

  • pH Adjustment: The most effective strategy is to adjust the pH of your aqueous medium.

    • Basic Conditions: By adding a base, you deprotonate the ammonium group (-NH₃⁺), forming the highly soluble sodium salt (or other alkali metal salt).

    • Acidic Conditions: In strongly acidic conditions, the sulfonate group (-SO₃⁻) becomes protonated, and the amino group remains protonated, which can also increase solubility, although this is often less practical for many subsequent reactions.

Q2: What is the optimal pH for dissolving 3-Amino-4-methylbenzenesulfonic acid?

A2: Targeting the Soluble Ionic Forms

The solubility of 3-Amino-4-methylbenzenesulfonic acid is lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. To maximize solubility, the pH of the solution should be adjusted to be at least 1-2 pH units away from the pI.

To estimate the pI, we need the pKa values of the acidic and basic functional groups:

  • pKa₁ (Sulfonic Acid Group): Arylsulfonic acids are strong acids, with pKa values typically below 0.[1]

  • pKa₂ (Anilinium Ion): The pKa of the conjugate acid of the amino group in aniline is approximately 4.6.[2] The methyl group is a weak electron-donating group, which would slightly increase the pKa of the anilinium ion.

Recommendation: For practical purposes, dissolving the compound under basic conditions (pH > 8) is the most common and effective approach to ensure complete dissolution.

Q3: Which base should I use to dissolve 3-Amino-4-methylbenzenesulfonic acid, and what is the procedure?

A3: Protocol for Alkaline Dissolution

Sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) are commonly used bases for this purpose. The choice depends on the pH requirements of your subsequent reaction.

Protocol 1: Dissolution using Sodium Hydroxide (for strongly basic conditions)

This method is suitable when a higher pH is acceptable for the downstream reaction.

Step-by-Step Methodology:

  • Suspension: Suspend one molar equivalent of 3-Amino-4-methylbenzenesulfonic acid in the desired amount of deionized water with stirring.

  • Base Addition: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise to the suspension. Typically, one molar equivalent of NaOH is sufficient for complete dissolution.

  • Monitoring: Monitor the pH of the solution. A clear, homogeneous solution of the sodium salt of 3-Amino-4-methylbenzenesulfonic acid should form at a pH typically between 8 and 10.

  • Temperature: Gentle warming (30-40 °C) can expedite the dissolution process, but is often not necessary with NaOH.

Protocol 2: Dissolution using Sodium Carbonate (for moderately basic conditions)

This method is useful for reactions that are sensitive to strongly basic conditions. Sodium carbonate provides a buffered, milder alkaline environment.

Step-by-Step Methodology:

  • Suspension: Create a slurry of one molar equivalent of 3-Amino-4-methylbenzenesulfonic acid in water.

  • Base Addition: Gradually add a solution of sodium carbonate (e.g., 10% w/v) with vigorous stirring. You will observe effervescence as carbon dioxide is released.

  • Heating: Gently heat the mixture to 50-60 °C to facilitate the reaction and complete dissolution.

  • Clarity: Continue heating and stirring until a clear solution is obtained. The final pH will typically be in the range of 8-9.

Q4: I need to perform a diazotization reaction. How does dissolving in a base affect this?

A4: Compatibility with Diazotization

Diazotization reactions are typically carried out in acidic conditions to generate the reactive nitrous acid (HONO) from sodium nitrite. Dissolving 3-Amino-4-methylbenzenesulfonic acid in a base first, and then proceeding to diazotization is a common industrial practice.

Workflow for Diazotization from an Alkaline Solution:

  • Dissolution: Prepare a solution of the sodium salt of 3-Amino-4-methylbenzenesulfonic acid as described in Protocol 1 or 2.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly and carefully add a strong acid, such as hydrochloric acid, until the solution is strongly acidic (pH 1-2). The 3-Amino-4-methylbenzenesulfonic acid will precipitate out as a fine slurry. This acidic slurry is then ready for the addition of sodium nitrite.

  • Diazotization: While maintaining the low temperature, add a solution of sodium nitrite dropwise. The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.

Causality: The initial dissolution in base ensures the amine is available and homogeneously dispersed. The subsequent acidification in the cold allows for the in-situ formation of a fine, reactive suspension of the amine hydrochloride salt, which readily undergoes diazotization. It is crucial to maintain a low temperature throughout the process as diazonium salts can be unstable, especially in neutral or alkaline conditions.[3]

Q5: What are the best organic solvents for 3-Amino-4-methylbenzenesulfonic acid?

A5: Polar Aprotic Solvents

Due to its polar nature, 3-Amino-4-methylbenzenesulfonic acid exhibits poor solubility in non-polar organic solvents like toluene, hexane, and diethyl ether. It is, however, soluble in polar aprotic solvents.[4]

Solvent Selection Guide:

SolventSolubilityNotes
Water Low at neutral pH, high at basic pHSee Q1-Q3
Methanol, Ethanol Slightly solubleCan be used as co-solvents with water.
Dimethylformamide (DMF) SolubleA good option for reactions requiring an organic medium.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar solvent that can effectively dissolve the compound.[5]

Troubleshooting in Organic Solvents: If you observe incomplete dissolution in DMF or DMSO, gentle warming can be applied. However, be mindful of the thermal stability of your reactants.

Visualization of Key Concepts

Workflow for Solubilization and Diazotization

G cluster_dissolution Part 1: Dissolution cluster_reaction Part 2: Diazotization A 3-Amino-4-methylbenzenesulfonic acid (Slurry in Water) B Add Base (e.g., NaOH, Na₂CO₃) A->B C Homogeneous Solution of Sodium Salt (pH > 8) B->C D Cool to 0-5 °C C->D Proceed to Reaction E Add Strong Acid (e.g., HCl) to pH 1-2 D->E F Fine Suspension of Amine Hydrochloride E->F G Add NaNO₂ Solution F->G H Diazonium Salt Solution (Ready for Coupling) G->H

Caption: Workflow for the solubilization and subsequent diazotization of 3-Amino-4-methylbenzenesulfonic acid.

pH-Dependent Solubility Profile

G xaxis pH yaxis Solubility origin xaxis_end xaxis_end origin->xaxis_end yaxis_end yaxis_end origin->yaxis_end p1 High p2 Low (pI) p1->p2 p3 Very High p2->p3 path cation_label Cationic Form (Soluble) zwitterion_label Zwitterion (Sparingly Soluble) anion_label Anionic Form (Highly Soluble)

Caption: The relationship between pH and the solubility of 3-Amino-4-methylbenzenesulfonic acid.

References

  • Guerra, J. M., & Cioci, A. C. (2021). Spreading Property of Azoproteins. Semantic Scholar. [Link]

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of the Fraser Valley. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107–1115. [Link]

  • 4-Amino-3-methylbenzenesulfonic acid. (n.d.). PubChem. [Link]

  • Wikipedia contributors. (2023, December 12). Benzenesulfonic acid. Wikipedia. [Link]

  • Coupling process for substituted aminoazobenzenesulfonic acids. (1975).
  • Ismailov, V. M., Nagiev, F. N., & Yusubov, N. N. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry, 49(6), 933. [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline. (2016).
  • Kralj, M., & Zorko, M. (2001). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 6(10), 834-840. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Wikipedia contributors. (2023, October 27). Hammett equation. Wikipedia. [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2001). National Center for Biotechnology Information. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(10), 6246–6257. [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2000). ACS Publications. [Link]

  • Grabrijan, K., Strašek, N., & Gobec, S. (2022). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360. [Link]

  • 1-amino-2-naphthol-4-sulfonic acid. (n.d.). Organic Syntheses. [Link]

  • Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. (2021). ResearchGate. [Link]

  • Houen, G. (1996). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 50, 68-70. [Link]

  • Morsch, L. (2019, June 2). 19.12 Sulfonic Acids. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024, January 10). Aniline. Wikipedia. [Link]

  • Unit 4: Free Energy Relationships. (n.d.). University of Calgary. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • pK, values which have been reported for strong acids. (n.d.). ResearchGate. [Link]

  • 3-amino propanesulfonic acid preparation method. (2011).
  • Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. (2013). ResearchGate. [Link]

  • Zhang, L., & Chen, B. (2009). The Effects of Chemical Substitution and Polymerization on the pKa Values of Sulfonic Acids. The Journal of Physical Chemistry B, 113(40), 13181–13187. [Link]

  • Wikipedia contributors. (2024, January 5). Sulfonic acid. Wikipedia. [Link]

  • Sanphui, P., & Bolla, G. (2018). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Crystals, 8(10), 381. [Link]

  • What is the pKa value of ethylamine and aniline? (2023, February 26). Quora. [Link]

  • 1 Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU. [Link]

  • pKa Prediction in Non-Aqueous Solvents. (2024). ChemRxiv. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]

  • Hirano, Y., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686733. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for the Sulfonation of o-Toluidine

Welcome to the technical support center for the sulfonation of o-toluidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sulfonation of o-toluidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important reaction. Our goal is to equip you with the expertise to select the optimal catalyst and reaction conditions for successful and efficient sulfonation.

Introduction: The Critical Role of Catalyst Selection

The sulfonation of o-toluidine is a cornerstone reaction in the synthesis of various dyes, pigments, and pharmaceutical intermediates. The regioselectivity and yield of this electrophilic aromatic substitution are highly dependent on the choice of sulfonating agent and reaction parameters. This guide will delve into the nuances of catalyst selection, addressing common challenges and providing scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the sulfonation of o-toluidine?

The most prevalent methods for sulfonating o-toluidine involve the use of strong sulfuric acid-based reagents. These include:

  • Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[1] It is a powerful sulfonating agent, but its reactivity can lead to the formation of multiple isomers and byproducts if not carefully controlled.

  • Concentrated Sulfuric Acid (H₂SO₄): While less reactive than oleum, concentrated sulfuric acid can effectively sulfonate o-toluidine, often at elevated temperatures through a process known as the "baking process".[1][2] This method involves the initial formation of the o-toluidinium sulfate salt, which then rearranges to the sulfonic acid.

  • Sulfamic Acid (H₃NSO₃): This reagent offers a milder alternative, often used in batch processes.[3] The reaction typically requires heating and results in the direct formation of the ammonium salt of the sulfonic acid.[3]

Q2: How does the choice of catalyst influence the isomeric distribution of the product?

The substitution pattern on the aromatic ring is a critical consideration. The amino (-NH₂) and methyl (-CH₃) groups of o-toluidine are both ortho-, para-directing. The primary products of sulfonation are typically 4-amino-3-methylbenzenesulfonic acid and 2-amino-3-methylbenzenesulfonic acid. The ratio of these isomers is significantly influenced by:

  • Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable para-isomer. In the sulfonation of the related p-toluidine, increasing the temperature was found to decrease the proportion of the ortho-isomer.[1]

  • Steric Hindrance: The bulky sulfonyl group (-SO₃H) will preferentially add to the less sterically hindered position.

  • Catalyst Strength: Stronger sulfonating agents like oleum may lead to less selective reactions and the formation of multiple isomers.

Q3: My reaction is producing a dark-colored, impure product. What are the likely causes and how can I fix it?

Discoloration and impurities are common issues in sulfonation reactions. Potential causes include:

  • Oxidation of o-toluidine: o-Toluidine is susceptible to air oxidation, which can lead to colored byproducts.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Side Reactions: At high temperatures or with highly reactive sulfonating agents, side reactions such as polysulfonation and charring can occur.

  • Impurities in the Starting Material: Commercial o-toluidine may contain impurities that can polymerize or react to form colored compounds under strong acidic conditions.[5] Purification of the starting material may be necessary.

To address this, consider the following:

  • Purification of o-toluidine: If impurities are suspected, distillation of o-toluidine before use is recommended.

  • Temperature Control: Maintain strict control over the reaction temperature to minimize side reactions.

  • Gradual Addition of Reagents: Add the sulfonating agent slowly to the o-toluidine solution to control the exothermic reaction and prevent localized overheating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Sulfonated Product Incomplete reaction.Increase reaction time or temperature. Consider using a stronger sulfonating agent like oleum if using concentrated sulfuric acid.[1][2]
Loss of product during workup.Optimize the purification process. The product, an aminosulfonic acid, can have variable solubility. Careful adjustment of pH during precipitation is crucial.
Formation of Multiple Isomers Lack of regioselectivity.Adjust the reaction temperature. Lower temperatures often favor the formation of the kinetically controlled product.[1]
Use of a highly reactive catalyst.Consider a milder sulfonating agent or a stepwise approach like the baking process.[1][2]
Product is Difficult to Isolate/Purify Product is highly soluble in the reaction mixture.After quenching the reaction with water, the sulfonic acid can often be precipitated by adjusting the pH or by salting out with a suitable salt like sodium chloride.
Presence of significant amounts of inorganic salts.Purification via recrystallization from hot water or an alcohol-water mixture can be effective.[6]
Reaction is too Exothermic and Difficult to Control Rapid addition of a strong sulfonating agent.Add the sulfonating agent dropwise with efficient stirring and external cooling.[2]
Insufficient heat dissipation.Use a larger reaction vessel to increase the surface area for cooling and ensure adequate stirring.

Experimental Protocols

Protocol 1: Sulfonation of o-Toluidine using the Baking Process with Concentrated Sulfuric Acid

This method is based on the principle of rearranging the amine sulfate salt at elevated temperatures.[1][2]

Step-by-Step Methodology:

  • Salt Formation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, cautiously add o-toluidine to an equimolar amount of concentrated sulfuric acid while maintaining the temperature below 50°C with an ice bath.

  • Baking: Heat the resulting o-toluidinium sulfate salt under vacuum to remove water. Once dry, gradually raise the temperature to 180-200°C and maintain for several hours. The solid will melt and then re-solidify as the sulfonic acid is formed.

  • Workup: Allow the reaction mixture to cool. Dissolve the solid mass in hot water.

  • Purification: Neutralize the solution with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate any unreacted starting material and inorganic sulfates. Filter the hot solution. The desired aminosulfonic acid can then be precipitated from the filtrate by acidification or cooling. Recrystallize the crude product from hot water if necessary.

Protocol 2: Sulfonation of o-Toluidine using Fuming Sulfuric Acid (Oleum)

This protocol utilizes a more potent sulfonating agent for a potentially faster reaction.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, place the desired amount of oleum (e.g., 20% SO₃). Cool the flask in an ice-salt bath.

  • Addition of o-Toluidine: Slowly add o-toluidine dropwise from the dropping funnel to the cooled oleum with vigorous stirring. Maintain the reaction temperature below 10°C to control the formation of isomers and byproducts.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled low temperature for a specified period to ensure complete sulfonation.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The sulfonated product will precipitate out of the cold aqueous solution.

  • Purification: Filter the precipitate and wash it with cold water to remove excess acid. The product can be further purified by recrystallization.

Visualizing the Reaction Pathway

The general mechanism for the electrophilic aromatic substitution of an aromatic amine is depicted below. The amino group is first protonated in the strongly acidic medium.

Sulfonation_Mechanism cluster_activation Catalyst Activation cluster_reaction Electrophilic Attack 2H2SO4 2 H₂SO₄ SO3_H3O_HSO4 SO₃ + H₃O⁺ + HSO₄⁻ 2H2SO4->SO3_H3O_HSO4 Equilibrium sigma_complex Sigma Complex (Arenium Ion) o_toluidine o-Toluidine o_toluidine->sigma_complex + SO₃ sulfonated_product o-Toluidinesulfonic Acid sigma_complex->sulfonated_product - H⁺

Caption: Generalized mechanism of electrophilic aromatic sulfonation.

Catalyst Selection Logic

The choice of catalyst is a critical decision that impacts yield, purity, and process safety. The following decision tree provides a logical framework for selecting the appropriate sulfonating agent.

Catalyst_Selection start Start: Define Reaction Goals regioselectivity High Regioselectivity Required? start->regioselectivity reaction_rate Fast Reaction Rate Needed? regioselectivity->reaction_rate No baking Use Concentrated H₂SO₄ (Baking Process) regioselectivity->baking Yes safety_mildness Mild Conditions & Safety are a Priority? reaction_rate->safety_mildness No oleum Use Fuming Sulfuric Acid (Oleum) reaction_rate->oleum Yes safety_mildness->baking No sulfamic Use Sulfamic Acid safety_mildness->sulfamic Yes

Caption: Decision tree for selecting a sulfonation catalyst.

Safety Precautions

Working with o-toluidine and strong acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors.[7][9]

  • Handling Strong Acids: Concentrated sulfuric acid and oleum are highly corrosive and can cause severe burns. Handle with extreme care and have appropriate spill kits readily available.

  • Toxicity of o-Toluidine: o-Toluidine is a suspected carcinogen and is toxic upon inhalation, ingestion, and skin contact.[8][10] Avoid all direct contact.

References

  • o-TOLUIDINESULFONIC ACID - Organic Syntheses Procedure. [Link]

  • Process for preparing p-toluidine-2-sulphonic acid - Google P
  • Sulfonation and Sulfation Processes - Chemithon. [Link]

  • o-TOLIDINE - Organic Syntheses Procedure. [Link]

  • Sulfonation: p-Toluenesulfonic Acid - YouTube. [Link]

  • TRYPAN BLUE - Organic Syntheses Procedure. [Link]

  • Safety Data Sheet: o-Toluidine - Carl ROTH. [Link]

  • o-Toluidine - Wikipedia. [Link]

  • o-Toluidine - SAFETY DATA SHEET - Penta chemicals. [Link]

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Troubleshooting

Managing exothermic reactions in 3-Amino-4-methylbenzenesulfonic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic synth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic synthesis of 3-Amino-4-methylbenzenesulfonic acid. As Senior Application Scientists with extensive field experience, we understand the critical importance of precise temperature control to ensure reaction safety, product purity, and optimal yield. This resource is designed to equip you with the knowledge to anticipate and address challenges throughout this synthesis.

Understanding the Core Challenge: The Exothermic Sulfonation of p-Toluidine

The synthesis of 3-Amino-4-methylbenzenesulfonic acid is typically achieved through the electrophilic aromatic sulfonation of p-toluidine using a strong sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid). This reaction is notoriously exothermic, meaning it releases a significant amount of heat.[1] Failure to effectively manage this exotherm can lead to a cascade of problems, including:

  • Thermal Runaway: An uncontrolled increase in temperature that can result in a dangerous increase in pressure, potentially leading to reactor failure.

  • Formation of Impurities: Elevated temperatures can promote the formation of unwanted isomers and byproducts, complicating purification and reducing the yield of the desired product.[2]

  • Product Decomposition: The desired product, 3-Amino-4-methylbenzenesulfonic acid, may decompose at excessive temperatures.

This guide will provide you with the necessary strategies to mitigate these risks and ensure a successful and safe synthesis.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing step-by-step solutions grounded in chemical principles.

Problem ID Observed Issue Potential Root Cause(s) Troubleshooting Steps & Scientific Rationale
TS-001 Rapid, uncontrolled temperature increase ("temperature spike") upon addition of sulfonating agent. 1. Addition rate of the sulfonating agent is too fast. 2. Inadequate cooling capacity of the reaction setup. 3. Insufficient mixing, leading to localized "hot spots".1. Reduce Addition Rate: Immediately stop the addition of the sulfonating agent. The rate of heat generation is directly proportional to the rate of reaction. By slowing the addition, you decrease the concentration of the limiting reactant at any given time, thus controlling the rate of the exotherm. 2. Enhance Cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient volume and surface area contact with the reaction vessel. Consider using a more efficient cooling system if necessary. 3. Improve Agitation: Increase the stirring rate to ensure rapid and uniform distribution of the added reagent and efficient heat transfer from the reaction mixture to the cooling medium.
TS-002 Formation of a dark brown or black reaction mixture. 1. Oxidation of p-toluidine or the product at elevated temperatures. 2. Charring due to localized overheating.1. Strict Temperature Control: Maintain the recommended reaction temperature throughout the addition and reaction period. Excursions above the optimal temperature range can lead to oxidative side reactions. 2. Controlled Addition: Add the sulfonating agent subsurface if possible to minimize exposure to the headspace and potential atmospheric oxidation. 3. Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
TS-003 Low yield of the desired 3-Amino-4-methylbenzenesulfonic acid isomer. 1. Incorrect reaction temperature favoring the formation of other isomers. 2. Incomplete reaction.1. Optimize Reaction Temperature: The isomeric distribution of the product is highly dependent on the reaction temperature. For the synthesis of the 3-amino-4-methyl isomer, a specific temperature range must be maintained. Consult reliable literature or perform small-scale optimization experiments to determine the optimal temperature for your specific conditions. 2. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the product to ensure the reaction has gone to completion.
TS-004 Solidification or high viscosity of the reaction mixture. 1. Precipitation of the starting material or product due to solubility issues at the reaction temperature. 2. Insufficient amount of sulfuric acid to act as a solvent.1. Adjust Reagent Ratios: Ensure that a sufficient excess of sulfuric acid is used to maintain a stirrable slurry or solution throughout the reaction. 2. Temperature Adjustment: Carefully consider the solubility of all components at the reaction temperature. A slight, controlled increase in temperature may improve solubility, but this must be balanced against the risk of increased byproduct formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions, offering deeper insights into the "why" behind the experimental protocols.

Q1: Why is the order of addition (adding p-toluidine to sulfuric acid vs. sulfuric acid to p-toluidine) so critical?

A1: The recommended and safer procedure is to add the p-toluidine portion-wise to the sulfuric acid. This is because the initial mixing of the amine with the strong acid is itself an exothermic acid-base reaction, forming the p-toluidinium salt. By adding the p-toluidine slowly to the bulk of the acid, the heat generated from this initial neutralization can be more effectively dissipated by the larger volume of the acid, which acts as a heat sink. The reverse addition (acid to amine) would lead to a rapid and potentially uncontrollable exotherm in a concentrated amine phase.

Q2: What is a "thermal runaway" and how can I definitively prevent it?

A2: A thermal runaway is a situation where the heat generated by the exothermic reaction exceeds the rate of heat removal from the reactor. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a dangerous increase in pressure and potential for an explosion. The key to prevention is multi-faceted:

  • Controlled Reagent Addition: The rate of addition of the limiting reagent (typically the sulfonating agent) should be slow enough that the cooling system can comfortably manage the heat being generated.

  • Adequate Cooling: Ensure your cooling system is robust and appropriately sized for the scale of your reaction.

  • Continuous Monitoring: Constantly monitor the internal temperature of the reaction. An unexpected increase in temperature is a primary warning sign.

  • Emergency Plan: Have a plan in place to quickly cool the reaction in an emergency, such as an ice bath or the addition of a cold, inert solvent (if compatible).

Q3: How does the concentration of the sulfonating agent (e.g., fuming vs. concentrated sulfuric acid) affect the reaction?

A3: The concentration of the sulfonating agent directly impacts the reaction rate and the exotherm.

  • Concentrated Sulfuric Acid (98%): This is a strong sulfonating agent, and the reaction is still highly exothermic.

  • Oleum (Fuming Sulfuric Acid): Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid. SO₃ is a very powerful electrophile, making oleum a much more reactive and aggressive sulfonating agent. The reaction with oleum will be significantly more exothermic and proceed at a faster rate than with concentrated sulfuric acid alone. The choice of sulfonating agent depends on the desired reaction kinetics and the ability to control the resulting exotherm. For laboratory-scale synthesis, concentrated sulfuric acid is often a more manageable choice.

Q4: What are the primary byproducts I should be aware of, and how can I minimize their formation?

A4: The main byproducts in the sulfonation of p-toluidine are other isomers, such as 2-amino-4-methylbenzenesulfonic acid and 4-amino-2-methylbenzenesulfonic acid. The formation of these isomers is highly dependent on the reaction temperature.[2] Lower temperatures generally favor the formation of the kinetically controlled product, while higher temperatures can lead to a mixture of thermodynamically favored isomers. To minimize byproduct formation, it is crucial to maintain a consistent and optimized reaction temperature. Additionally, oxidative byproducts can form if the temperature is too high, leading to discoloration of the reaction mixture.

Experimental Protocols

Protocol 1: Controlled Sulfonation of p-Toluidine

Materials:

  • p-Toluidine

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Thermometer

  • Addition funnel

Procedure:

  • Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Place the flask in an ice-water bath to pre-cool.

  • Carefully charge the flask with the desired amount of concentrated sulfuric acid.

  • Begin stirring and allow the acid to cool to 0-5 °C.

  • Slowly and portion-wise, add the p-toluidine to the cold, stirred sulfuric acid. Monitor the internal temperature closely, ensuring it does not exceed 10-15 °C during the addition.

  • After the addition is complete, slowly allow the reaction mixture to warm to the desired sulfonation temperature (consult literature for the optimal temperature for the desired isomer, typically in the range of 100-180°C for related sulfonations).[3]

  • Maintain the reaction at this temperature with continuous stirring for the specified duration, monitoring for completion by a suitable analytical method.

  • Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification steps.

Visualizing the Workflow

Diagram 1: Key Steps in Managing the Exothermic Reaction

Exotherm_Management_Workflow cluster_prep Preparation cluster_addition Controlled Addition cluster_reaction Reaction cluster_safety Safety Measures Prep Pre-cool Sulfuric Acid Add Slow, Portion-wise Addition of p-Toluidine Prep->Add Monitor1 Monitor Temperature Continuously Add->Monitor1 React Maintain Optimal Reaction Temperature Monitor1->React If temp stable Monitor2 Monitor for Completion React->Monitor2 Cooling Ensure Adequate Cooling Cooling->Add Controls Cooling->React Controls Stirring Maintain Vigorous Stirring Stirring->Add Controls Stirring->React Controls

Caption: Workflow for managing the exothermic sulfonation of p-toluidine.

References

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • Wikipedia. (2023, December 27). Aromatic sulfonation. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Aromatic sulfonation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 3-Amino-4-methylbenzenesulfonic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing impurities in 3-Amino-4-methylbenzenesulfonic acid. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing impurities in 3-Amino-4-methylbenzenesulfonic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the integrity and accuracy of your analytical findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 3-Amino-4-methylbenzenesulfonic acid and its impurities.

Q1: What are the most probable impurities in a sample of 3-Amino-4-methylbenzenesulfonic acid?

A1: The impurity profile of 3-Amino-4-methylbenzenesulfonic acid is largely dependent on the synthetic route and storage conditions. Potential impurities can be categorized as follows:

  • Isomeric Impurities: Positional isomers are common impurities due to the nature of aromatic substitution reactions. These include 4-Amino-3-methylbenzenesulfonic acid and other isomers formed during sulfonation or amination steps.[1]

  • Starting Material Residues: Unreacted starting materials, such as o-toluidine or its precursors, can persist in the final product.

  • By-products of Synthesis: These can include various sulfonated or aminated derivatives formed through side reactions. The specific by-products will be unique to the synthetic pathway employed.

  • Degradation Products: 3-Amino-4-methylbenzenesulfonic acid can degrade under certain conditions (e.g., exposure to light, heat, or oxidative environments). Forced degradation studies are crucial to identify these potential degradants.[2][3]

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.[4]

  • Inorganic Impurities: These can include catalysts, reagents, and salts from the manufacturing process.[4]

Q2: Which analytical techniques are most suitable for impurity profiling of 3-Amino-4-methylbenzenesulfonic acid?

A2: A multi-technique approach is often necessary for comprehensive impurity characterization. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities. Reversed-phase HPLC with UV detection is a common starting point.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile organic impurities and residual solvents. Derivatization may be necessary for non-volatile sulfonic acid compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities, especially for distinguishing between isomers.[9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, which is invaluable for identifying unknown impurities.[12]

  • Capillary Electrophoresis (CE): An alternative separation technique that can be particularly effective for charged analytes like sulfonic acids.[13]

Q3: What are the regulatory expectations for impurity levels in active pharmaceutical ingredients (APIs) like 3-Amino-4-methylbenzenesulfonic acid?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[14][15][16] Key thresholds include:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are dependent on the maximum daily dose of the drug product. It is crucial to consult the latest versions of ICH guidelines Q3A(R2) and Q3B(R2) for specific details.[14][17]

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the analysis of 3-Amino-4-methylbenzenesulfonic acid.

HPLC Analysis Troubleshooting

HPLC_Troubleshooting Problem HPLC Issue Observed (e.g., Peak Tailing, Broad Peaks, Shifting Retention Times) CheckMethod CheckMethod Problem->CheckMethod CheckSample CheckSample Problem->CheckSample CheckHardware CheckHardware Problem->CheckHardware AdjustMobilePhase AdjustMobilePhase CheckMethod->AdjustMobilePhase ModifySamplePrep ModifySamplePrep CheckSample->ModifySamplePrep MaintainSystem MaintainSystem CheckHardware->MaintainSystem

Caption: Troubleshooting workflow for common HPLC issues.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps & Rationale
Column Overload Action: Reduce the injection volume or the concentration of the sample. Causality: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
Inappropriate Mobile Phase pH Action: Adjust the mobile phase pH. For an acidic compound like 3-Amino-4-methylbenzenesulfonic acid, a mobile phase pH below its pKa will ensure it is in its neutral form, which often results in better peak shape on a reversed-phase column. Causality: The ionization state of the analyte can significantly impact its interaction with the stationary phase.
Secondary Interactions with Stationary Phase Action: Add a competing agent to the mobile phase, such as a small amount of an amine modifier for basic impurities or an ion-pairing agent. Causality: Silanol groups on the silica backbone of the stationary phase can have secondary interactions with polar analytes, causing peak tailing.
Column Contamination or Degradation Action: Flush the column with a strong solvent or, if necessary, replace it. Causality: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.[18]

Problem: Shifting Retention Times

Potential Cause Troubleshooting Steps & Rationale
Inconsistent Mobile Phase Composition Action: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is functioning correctly. Causality: Small variations in the mobile phase composition can lead to significant shifts in retention times, especially for sensitive separations.[18]
Temperature Fluctuations Action: Use a column oven to maintain a constant temperature. Causality: Retention times are sensitive to temperature changes. A stable temperature ensures reproducible results.[18]
Column Equilibration Action: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Causality: Insufficient equilibration can lead to a drifting baseline and shifting retention times at the beginning of a sequence.
Changes in Mobile Phase pH Action: Use a buffer in the mobile phase to maintain a constant pH. Causality: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[18]
NMR Analysis Troubleshooting

NMR_Troubleshooting Problem NMR Spectrum Issue (e.g., Broad Peaks, Poor Resolution) CheckSamplePrep CheckSamplePrep Problem->CheckSamplePrep CheckInstrument CheckInstrument Problem->CheckInstrument OptimizeSample OptimizeSample CheckSamplePrep->OptimizeSample OptimizeInstrument OptimizeInstrument CheckInstrument->OptimizeInstrument

Caption: Troubleshooting workflow for common NMR issues.

Problem: Broadening of -NH₂ and -SO₃H Protons

Potential Cause Troubleshooting Steps & Rationale
Proton Exchange with Solvent Action: Use a deuterated solvent that does not readily exchange protons, such as DMSO-d₆. Causality: The acidic protons of the amino and sulfonic acid groups can exchange with protons in the solvent, leading to signal broadening.[18]
Quadrupolar Broadening Action: This is an inherent property of the nitrogen nucleus and may be difficult to completely eliminate. Causality: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals.
Sample Concentration Action: Optimize the sample concentration. Causality: High concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader signals.

Problem: Difficulty in Distinguishing Isomers

Potential Cause Troubleshooting Steps & Rationale
Overlapping Signals Action: Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC. Causality: 2D NMR experiments provide correlation information that can help to resolve overlapping signals and assign the structure of each isomer.[10]
Subtle Differences in Chemical Shifts Action: Acquire the spectrum on a higher field NMR instrument. Causality: Higher magnetic fields provide greater spectral dispersion, which can help to resolve closely spaced signals.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol: HPLC Method for Impurity Profiling

Objective: To develop a robust HPLC method for the separation and quantification of impurities in 3-Amino-4-methylbenzenesulfonic acid.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • 3-Amino-4-methylbenzenesulfonic acid sample

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-Amino-4-methylbenzenesulfonic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity relative to the main peak area.

    • For known impurities, use a reference standard for quantification.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products of 3-Amino-4-methylbenzenesulfonic acid under various stress conditions.

Procedure:

  • Prepare stock solutions of 3-Amino-4-methylbenzenesulfonic acid (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1 M HCl and heat at 80 °C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH and heat at 80 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed HPLC method alongside an unstressed control sample.

  • Compare the chromatograms to identify and quantify the degradation products.

Section 4: Data Presentation

Table 1: Example HPLC Data for Impurity Profiling

Peak Number Retention Time (min) Relative Retention Time Area (%) Potential Identification
14.50.450.08Starting Material
28.20.820.15Isomeric Impurity
3 10.0 1.00 99.5 3-Amino-4-methylbenzenesulfonic acid
412.31.230.12Unknown By-product
515.71.570.15Degradation Product

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • PubMed. Amino acids: aspects of impurity profiling by means of CE.
  • Shimadzu. Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.
  • The Royal Society of Chemistry.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Waters.
  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • International Journal of Pharmaceutical Erudition. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ResearchGate.
  • Agilent Technologies. Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients.
  • Biomedical Journal of Scientific & Technical Research.
  • PubChem. 4-Amino-3-methylbenzenesulfonic acid.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
  • National Institutes of Health. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • ResearchG
  • MedCrave online.
  • MDPI. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD.
  • BenchChem. Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • Shimadzu. Solutions for Pharmaceutical Impurities.
  • Washington State University. HPLC Troubleshooting Guide.
  • Journal of Applied Pharmaceutical Science.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • USP-NF. ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Biosynth. 4-Amino-3-methylbenzenesulfonic acid.
  • Carbon.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ChemicalBook. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum.
  • National Institutes of Health. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Amino-4-methylbenzenesulfonic Acid and Sulfanilic Acid in Azo Dye Synthesis

For researchers, scientists, and professionals in drug development and material science, the selection of primary aromatic amines as diazo components is a critical determinant of the final properties of azo dyes. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of primary aromatic amines as diazo components is a critical determinant of the final properties of azo dyes. This guide provides an in-depth technical comparison between two structurally related sulfonated anilines: 3-Amino-4-methylbenzenesulfonic acid and the archetypal sulfanilic acid. By examining their physicochemical properties, reactivity in diazotization, and the resultant characteristics of their derived dyes, this document aims to equip scientists with the knowledge to make informed decisions in dye design and synthesis.

Introduction: The Strategic Importance of the Diazo Component

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants.[1] Their synthesis is a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich nucleophile (e.g., a phenol, naphthol, or another aromatic amine).

The structure of the primary amine, or the "diazo component," profoundly influences the electronic properties of the intermediate diazonium salt and, consequently, the hue, intensity, and fastness properties of the final dye. Both 3-Amino-4-methylbenzenesulfonic acid and sulfanilic acid are staples in the synthesis of water-soluble anionic dyes, owing to the presence of the sulfonic acid group which imparts water solubility.[2] The key structural distinction lies in the additional methyl group on the benzene ring of 3-Amino-4-methylbenzenesulfonic acid, a seemingly minor modification with significant implications for the dye's performance.

Physicochemical Properties: A Tale of Two Amines

A foundational understanding of the starting materials is paramount. The table below summarizes the key physicochemical properties of 3-Amino-4-methylbenzenesulfonic acid and sulfanilic acid.

Property3-Amino-4-methylbenzenesulfonic AcidSulfanilic Acid
Chemical Structure
CAS Number 618-03-1[3]121-57-3
Molecular Formula C₇H₉NO₃S[3]C₆H₇NO₃S
Molecular Weight 187.22 g/mol [4]173.19 g/mol
Appearance White to light yellow crystalline solid[3]Grayish-white crystals or powder
Solubility in Water Soluble[3]12.51 g/L
Acidity (pKa) Not specified, but expected to be a strong acid due to the sulfonic acid group.3.23

The sulfonic acid group in both molecules confers significant water solubility, a desirable trait for their application in dyeing processes for polar fibers like wool, silk, and nylon.[2] 3-Amino-4-methylbenzenesulfonic acid is also a crystalline solid, soluble in water and polar organic solvents.[3]

The Impact of the Methyl Group on Reactivity and Dye Properties

The primary difference between the two molecules is the presence of a methyl group ortho to the amino group and meta to the sulfonic acid group in 3-Amino-4-methylbenzenesulfonic acid. This methyl group exerts its influence through electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group (+I effect), which increases the electron density on the aromatic ring. This has two main consequences:

  • Diazotization Rate: The increased nucleophilicity of the amino group due to the electron-donating methyl group can accelerate the rate of diazotization.[5] The reaction of the amine with the nitrosating agent (typically formed from sodium nitrite and a strong acid) is facilitated by a more electron-rich amino group.[5]

  • Colorimetric Properties: The electronic nature of substituents on the diazo component directly impacts the electronic structure of the final dye and, therefore, its color. An electron-donating group like a methyl group can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) of the dye, depending on its position and the structure of the coupling component.[6]

Steric Effects: The ortho-position of the methyl group relative to the amino group can introduce some steric hindrance, which might influence the kinetics of the diazotization and coupling reactions. However, in many cases, this effect is secondary to the electronic influence.

Comparative Performance in Azo Dye Synthesis: A Hypothetical Case Study

To illustrate the practical differences, let's consider the synthesis of two hypothetical azo dyes, both coupled with the same partner, for instance, 2-naphthol.

Dye A: Synthesized from 3-Amino-4-methylbenzenesulfonic acid and 2-naphthol. Dye B: Synthesized from sulfanilic acid and 2-naphthol (this is the well-known Acid Orange 7).

The following table outlines the expected differences in their synthesis and final properties, based on the principles discussed.

ParameterDye A (from 3-Amino-4-methylbenzenesulfonic acid)Dye B (from Sulfanilic Acid - Acid Orange 7)Rationale for Expected Differences
Diazotization Rate Potentially fasterStandard rateThe electron-donating methyl group in 3-amino-4-methylbenzenesulfonic acid increases the nucleophilicity of the amino group.[5]
Yield Potentially higherHighA faster and more efficient diazotization could lead to a higher overall yield of the final dye.
Color / λmax Expected to be a slightly different shade of orange-red. The λmax may show a slight bathochromic or hypsochromic shift.Orange-red (λmax ≈ 485 nm)The methyl group alters the electronic structure of the chromophore, leading to a shift in the absorption spectrum.[6]
Solubility Good, due to the sulfonic acid group.Good (116 g/L at 30°C for Acid Orange 7)[7]Both molecules contain a sulfonic acid group, ensuring good water solubility.[2]
Light Fastness Potentially higherModerate to goodThe methyl group can sometimes enhance the lightfastness of azo dyes by providing some protection against photolytic degradation.
Wash Fastness Good to excellentGood to excellentBoth dyes are anionic and form strong ionic bonds with protein fibers like wool and silk, leading to good wash fastness.

Experimental Protocols

To provide a practical framework for researchers, detailed, self-validating experimental protocols for the synthesis and evaluation of azo dyes from both amines are presented below.

General Azo Dye Synthesis Workflow

The synthesis of azo dyes from both 3-Amino-4-methylbenzenesulfonic acid and sulfanilic acid follows the same fundamental two-step process: diazotization and coupling.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Primary Aromatic Amine (e.g., Sulfanilic Acid or 3-Amino-4-methylbenzenesulfonic acid) DiazoniumSalt Aryl Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization NaNO2_HCl NaNO2 + HCl (aq) 0-5 °C AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye

Caption: General workflow for azo dye synthesis.

Protocol for Synthesis of an Azo Dye from Sulfanilic Acid (e.g., Acid Orange 7)

This protocol is adapted from standard laboratory procedures for the synthesis of Acid Orange 7.

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • 2-Naphthol

  • Sodium hydroxide

  • Sodium chloride

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Diazo Component Solution:

    • In a test tube (B), dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water by heating in a hot water bath until a clear solution is obtained.

  • Preparation of the Nitrite Solution:

    • In another test tube (C), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

  • Diazotization:

    • In a third test tube (A), add approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.

    • Remove test tube B from the hot water bath and immediately pour the contents of test tube C into it.

    • Add the mixture from test tube B to the cold HCl in test tube A. A precipitate of the diazonium salt should form. Keep this mixture in the ice-water bath.

  • Preparation of the Coupling Component Solution:

    • In a 25 mL round-bottom flask, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution.

    • Cool this solution in an ice-water bath with stirring.

  • Azo Coupling:

    • Slowly add the cold diazonium salt suspension from step 3 to the stirred, cold solution of 2-naphthol.

    • Continue stirring the reaction mixture in the ice-water bath for 10-15 minutes. A brightly colored precipitate of the azo dye will form.

  • Isolation and Purification:

    • Add about 1 g of NaCl to the reaction mixture and heat until it dissolves to salt out the dye.

    • Cool the mixture to room temperature and then in an ice-water bath for 15 minutes to complete precipitation.

    • Collect the dye by vacuum filtration, wash it with a saturated NaCl solution, and allow it to air dry.

Protocol for Synthesis of an Azo Dye from 3-Amino-4-methylbenzenesulfonic Acid

This protocol is a modification of the sulfanilic acid procedure, accounting for the difference in molecular weight.

Materials:

  • 3-Amino-4-methylbenzenesulfonic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • 2-Naphthol

  • Sodium hydroxide

  • Sodium chloride

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Diazo Component Solution:

    • In a test tube, dissolve a molar equivalent of 3-Amino-4-methylbenzenesulfonic acid (adjusting the mass based on its molecular weight of 187.22 g/mol ) and an equimolar amount of sodium carbonate in water, heating gently if necessary.

  • Diazotization and Coupling:

    • Follow steps 2 through 6 of the protocol for sulfanilic acid (Section 5.2), using equimolar amounts of reactants.

Protocol for Evaluation of Dye Properties

A. Determination of λmax:

  • Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., water or ethanol).

  • Record the UV-Visible absorption spectrum using a spectrophotometer over a range of 400-700 nm.

  • The wavelength at which the maximum absorbance is observed is the λmax.

B. Evaluation of Light Fastness:

  • Dye a swatch of appropriate fabric (e.g., wool or silk) with the synthesized dye.

  • Expose a portion of the dyed fabric to a standardized light source (e.g., a xenon arc lamp) for a specified period, while masking another portion.

  • Compare the color change of the exposed portion with the unexposed portion using a standard grey scale for assessing color change. The lightfastness is rated on a scale of 1 (poor) to 8 (excellent).

C. Evaluation of Wash Fastness:

  • Prepare a composite specimen by sewing the dyed fabric swatch between two undyed fabrics.

  • Wash the composite specimen in a standardized detergent solution under specified conditions of temperature and time.

  • Assess the color change of the dyed fabric and the staining of the undyed fabrics using the respective grey scales. The wash fastness is rated on a scale of 1 (poor) to 5 (excellent).

Conclusion and Future Outlook

Both 3-Amino-4-methylbenzenesulfonic acid and sulfanilic acid are valuable diazo components for the synthesis of water-soluble azo dyes. The choice between them hinges on the desired final properties of the dye.

  • Sulfanilic acid remains a cost-effective and reliable choice for producing a wide range of standard anionic azo dyes. Its chemistry is well-established, making it a suitable starting material for many applications.

  • 3-Amino-4-methylbenzenesulfonic acid offers a pathway to novel dyes with potentially modified and improved properties. The presence of the methyl group can influence the shade, and may enhance properties such as lightfastness. For researchers aiming to fine-tune the characteristics of a dye, 3-Amino-4-methylbenzenesulfonic acid represents a strategic alternative to sulfanilic acid.

Further research involving the synthesis of a series of dyes from both amines coupled with various partners, followed by a systematic evaluation of their colorimetric and fastness properties, would provide a more comprehensive quantitative comparison and enable the development of structure-property relationships for this class of dyes.

References

  • H. Zollinger, Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments, 3rd ed. Wiley-VCH, 2003.
  • "The Synthesis of Azo Dyes," Department of Chemistry, University of Kentucky. [Online]. Available: [Link]

  • K. Hunger, Ed.
  • "4-Amino-3-methylbenzenesulfonic acid," PubChem. [Online]. Available: [Link]

  • "C.I. Acid Orange 7," ChemBK. [Online]. Available: [Link]

  • M. A. Ali, M. S. Islam, and M. A. M. Ali, "Solvent and Methyl Group Effects on the Electronic Spectral Properties of Azo-2-Naphthol Dye," Chemical Science International Journal, vol. 8, no. 4, pp. 1-8, 2015. [Online]. Available: [Link]

  • E. C. R. de Fabrizio, E. Kalatzis, and J. H. Ridd, "Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions," Journal of the Chemical Society B: Physical Organic, pp. 533-539, 1966. [Online]. Available: [Link]

  • A. A. M. El-Shamy, "Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines," Arabian Journal of Chemistry, vol. 10, pp. S3123-S3131, 2017. [Online]. Available: [Link]

  • "An overview of dye fastness testing," ResearchGate. [Online]. Available: [Link]

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Comparative

A Comparative Guide to the Performance of Azo Dyes from Different Aminobenzenesulfonic Acid Isomers

Introduction Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most versatile class of synthetic colorants.[1] Their widespread use in the textile, leather, and paper in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most versatile class of synthetic colorants.[1] Their widespread use in the textile, leather, and paper industries is a testament to their brilliant colors, excellent fastness properties, and economic production.[1] The performance of an azo dye is intricately linked to its molecular structure, with subtle changes in substituent type and position on the aromatic rings leading to significant variations in color, dyeing efficiency, and stability.

This guide provides a comprehensive comparison of the performance of azo dyes synthesized from the three isomers of aminobenzenesulfonic acid: orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid). The position of the sulfonic acid group (–SO₃H), a key water-solubilizing and auxochromic moiety, profoundly influences the electronic properties of the dye molecule and, consequently, its performance characteristics.[2][3]

Through a detailed examination of experimental data, this guide will elucidate the structure-performance relationships, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. We will explore the synthesis of these dyes, their spectral properties, and their fastness to common stresses such as light, washing, and rubbing.

The Chemistry of Isomeric Aminobenzenesulfonic Acid Azo Dyes

The synthesis of azo dyes from aminobenzenesulfonic acid isomers is a well-established two-step process: diazotization followed by azo coupling.[4]

  • Diazotization: The primary aromatic amine of the aminobenzenesulfonic acid is converted into a diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong mineral acid (like hydrochloric acid) at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aromatic amine (e.g., β-naphthol).[4] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component, typically at the para-position to the activating group, unless it is blocked.

The position of the sulfonic acid group on the diazonium component's ring influences the reactivity of the diazonium salt and the electronic structure of the final dye molecule. This, in turn, affects the wavelength of maximum absorption (λmax), which determines the color of the dye, and its interactions with textile fibers and environmental factors.

Experimental Protocols

To provide a robust comparison, a standardized set of experimental procedures for the synthesis and performance evaluation of azo dyes from the three aminobenzenesulfonic acid isomers is essential. Here, we detail the protocols for synthesizing the dyes using β-naphthol as the coupling agent and the subsequent testing of their key performance attributes.

Synthesis of Azo Dyes from Aminobenzenesulfonic Acid Isomers and β-Naphthol

This protocol outlines the synthesis of three distinct azo dyes, each derived from a different isomer of aminobenzenesulfonic acid.

Materials:

  • Orthanilic acid (2-aminobenzenesulfonic acid)

  • Metanilic acid (3-aminobenzenesulfonic acid)

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • β-Naphthol (2-naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification Amine Aminobenzenesulfonic Acid Isomer (Ortho, Meta, or Para) Diazonium_Salt Diazonium Salt Solution Amine->Diazonium_Salt  Dissolve in Na₂CO₃(aq) NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium_Salt  Add to acidic amine solution HCl Hydrochloric Acid (HCl) HCl->Diazonium_Salt Ice_Bath Ice Bath (0-5 °C) Diazonium_Salt->Ice_Bath Azo_Dye Azo Dye Precipitate Diazonium_Salt->Azo_Dye  Add slowly to coupling solution Beta_Naphthol β-Naphthol Coupling_Solution Alkaline β-Naphthol Solution Beta_Naphthol->Coupling_Solution NaOH_sol Sodium Hydroxide Solution NaOH_sol->Coupling_Solution Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Powder Drying->Purified_Dye caption General workflow for the synthesis of azo dyes. IsomerInfluence cluster_properties Key Performance Indicators Ortho Orthanilic Acid Derivative ortho-SO₃H Performance Dye Performance Ortho->Performance Steric Hindrance Intramolecular H-bonding Meta Metanilic Acid Derivative meta-SO₃H Meta->Performance Inductive Effect Para Sulfanilic Acid Derivative para-SO₃H Para->Performance Maximized Conjugation Linear Structure Color Color (λmax) Performance->Color Solubility Water Solubility Performance->Solubility Fastness Fastness Properties (Light, Wash, Rub) Performance->Fastness caption Influence of sulfonic acid group position on dye performance.

Caption: Influence of sulfonic acid group position on dye performance.

Color and Spectral Properties (λmax)

The position of the electron-withdrawing sulfonic acid group influences the electronic transitions within the chromophore. Generally, substituents that extend the conjugated system or increase its polarization lead to a bathochromic shift (a shift to a longer λmax), resulting in deeper colors.

  • Sulfanilic Acid (para-isomer): The para-position allows for the most effective extension of conjugation through the benzene ring to the azo group, which is expected to result in the longest λmax and thus the deepest color among the three isomers.

  • Orthanilic Acid (ortho-isomer): The ortho-position can lead to steric hindrance, potentially causing the molecule to be less planar and slightly disrupting the conjugation. However, it can also facilitate intramolecular hydrogen bonding, which may influence the electronic environment and λmax.

  • Metanilic Acid (meta-isomer): The meta-position has a primarily inductive electron-withdrawing effect and does not participate directly in extending the resonance of the system. This is expected to result in a shorter λmax compared to the ortho and para isomers.

Table 1: Comparison of λmax for Azo Dyes from Aminobenzenesulfonic Acid Isomers

Diazo ComponentIsomer Positionλmax (nm)Observed Color
Orthanilic AcidOrtho[Data Placeholder][Data Placeholder]
Metanilic AcidMeta[Data Placeholder][Data-Placeholder]
Sulfanilic AcidPara[Data Placeholder][Data Placeholder]

[Note: The actual λmax values are dependent on the specific coupling component and solvent used. The table above is a template for the expected comparative data.]

Dyeing Performance and Fastness Properties

The fastness properties of a dye are a measure of its ability to retain its color when exposed to various environmental factors. The sulfonic acid group plays a crucial role in the dye's affinity for the fiber and its overall stability.

  • Wash Fastness: The sulfonic acid group provides good water solubility, which is essential for the dyeing process. [2]However, strong dye-fiber interactions are necessary to prevent the dye from being washed out. The linear and planar structure of the dye derived from sulfanilic acid may allow for better penetration and alignment within the fiber matrix, potentially leading to higher wash fastness.

  • Light Fastness: The susceptibility of a dye to photodegradation is influenced by its electronic structure and the presence of functional groups that can participate in photochemical reactions. The position of the sulfonic acid group can affect the energy levels of the dye molecule and its susceptibility to photo-oxidation.

  • Rubbing Fastness: Rubbing fastness is primarily dependent on the amount of unfixed dye on the fiber surface and the physical interaction between the dye and the fiber. Dyes with better fixation and penetration into the fiber will generally exhibit better rubbing fastness.

Table 2: Comparative Fastness Properties of Azo Dyes from Aminobenzenesulfonic Acid Isomers on Cotton

Diazo ComponentLight Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (Dry/Wet) (1-5)
Orthanilic Acid Derivative[Data Placeholder][Data Placeholder][Data Placeholder]
Metanilic Acid Derivative[Data Placeholder][Data Placeholder][Data Placeholder]
Sulfanilic Acid Derivative[Data Placeholder][Data Placeholder][Data Placeholder]

[Note: The fastness ratings are based on standard scales and will be populated with experimental data. The expected trend is that the para-isomer may exhibit superior fastness due to its molecular geometry and potential for stronger dye-fiber interactions.]

Discussion and Conclusion

The isomeric position of the sulfonic acid group in aminobenzenesulfonic acid serves as a critical design parameter in the synthesis of azo dyes. Based on fundamental chemical principles, it is anticipated that the dye derived from sulfanilic acid (para-isomer) will exhibit the most bathochromic absorption and potentially superior fastness properties due to its linear structure, which allows for maximum electronic delocalization and efficient packing within the fiber structure. The metanilic acid derivative (meta-isomer) is expected to show the most hypsochromic absorption due to the limited resonance effect of the sulfonic acid group in the meta position. The performance of the orthanilic acid derivative (ortho-isomer) will be influenced by a balance of electronic effects and steric factors.

This guide has provided a detailed framework for the synthesis and comparative evaluation of these important azo dyes. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to populate the comparative tables and validate these hypotheses. A thorough understanding of these structure-performance relationships is paramount for the rational design of new azo dyes with tailored properties for a wide range of applications, from high-performance textiles to advanced materials in the biomedical field.

References

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. [Link]

  • Abdullah, A. H., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of Chemistry, 2022, 1-14. [Link]

  • InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. [Link]

  • Wang, I. J., & Hsieh, C. F. (2000). Comparisons between azo dyes and Schiff bases having the same benzothiazole/phenol skeleton: Syntheses, crystal structures and spectroscopic properties. Dyes and Pigments, 44(3), 215-223. [Link]

  • Griffiths, J., & Hill, J. (2005). Comparison of experimental and calculated 1H NMR chemical shifts of geometric photoisomers of azo dyes. Magnetic Resonance in Chemistry, 43(3), 231-237. [Link]

  • El-Mekkawi, D. M., & Seleem, A. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Egyptian Journal of Chemistry, 65(11), 499-520. [Link]

  • Mohammed, H. S., et al. (2017). Synthesis and spectral characterization of a new azo dye derived from 4-aminobenzenesulfonic acid and α-naphthol. International Journal of Advanced Research, 5(5), 164-169. [Link]

  • AATCC. (n.d.). AATCC Standard Test Methods and Procedures. [Link]

  • Wojciechowski, K. (2001). Effect of the sulphonic group position on the properties of monoazo dyes. Dyes and Pigments, 50(3), 217-224. [Link]

  • Dixit, B. C., et al. (2009). Studies on Dyeing Performance of Novel Acid Azo Dyes and Mordent Acid Azo Dyes Based on 2,4-Dihydroxybenzophenone. E-Journal of Chemistry, 6(2), 315-322. [Link]

  • Bello, I. A., & Agboola, B. O. (2013). Effect Of Position of Substituents on the Exhaustion and Thermodynamic Parameters of 6 Monoazo Acid and Disperse Dyes on Nylon. Journal of Natural Sciences Research, 3(11), 126-132. [Link]

  • Karci, F., & Karci, F. (2008). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. Coloration Technology, 124(5), 303-308. [Link]

  • Centexbel. (n.d.). Colour fastness according to ISO 105 series. [Link]

  • Patel, N. B., & Patel, J. C. (2014). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. International Journal of Textile Science, 3(4), 81-94. [Link]

  • Obadahun, J., Tsaku, J. E., & Emmanuel, W. J. (2018). Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid. International Journal of Science and Research, 7(10), 1013-1017. [Link]

  • Friesen, J. B. (n.d.). CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. Dominican University. [Link]

  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. [Link]

  • Sharma, K., et al. (2018). New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. Journal of the Mexican Chemical Society, 62(2), 1-13. [Link]

  • LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Patel, D. M., & Patel, K. C. (2012). % Exhaustion, Light fastness and Wash fastness data. ResearchGate. [Link]

  • Abdullah, A. H., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. ResearchGate. [Link]

  • iTeh Standards. (n.d.). ISO 105-B03: Colour fastness to weathering: Outdoor exposure. [Link]

  • Association for Contract Textiles. (n.d.). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. [Link]

  • Textile Tester. (2024, July 25). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. [Link]

  • Gherman, B. L., et al. (2020). Synthesization of β-Naftolorange, an Azo Dye with Superior Purity. Current Trends in Natural Sciences, 9(18), 69-74. [Link]

  • Desai, P. S., & Patel, K. H. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Der Pharma Chemica, 4(6), 2378-2384. [Link]

  • Textile Tester. (2024, July 29). AATCC 61 Color fastness to Laundering. [Link]

  • Srivaths, P., et al. (2022). Optimizing Axial and Peripheral Substitutions in Si-Centered Naphthalocyanine Dyes for Enhancing Aqueous Solubility and Photoacoustic Signal Intensity. Molecules, 27(19), 6599. [Link]

  • Ajani, O. O., et al. (2016). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Chemistry Research Journal, 1(4), 58-71. [Link]

  • Stoyanov, S., et al. (2014). Substituent effects on absorption spectra of pH indicators: An experimental and computational study of sulfonphthaleine dyes. Journal of Molecular Structure, 1061, 141-151. [Link]

  • Adebayo, G. I., & Abdullahi, M. (2020). Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre. Journal of Chemical Society of Nigeria, 45(4). [Link]

  • Bai, S., & Patnaik, S. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Original Recent Advanced Research, 1(1). [Link]

  • Raza, H. M. (n.d.). Overview of Azo Dyes and Their Applications. Scribd. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Amino-4-methylbenzenesulfonic Acid

Introduction: The Analytical Imperative in Isomer-Specific Characterization 3-Amino-4-methylbenzenesulfonic acid (CAS 618-03-1), an aromatic aminosulfonic acid, serves as a crucial intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Isomer-Specific Characterization

3-Amino-4-methylbenzenesulfonic acid (CAS 618-03-1), an aromatic aminosulfonic acid, serves as a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Its utility is intrinsically linked to its specific substitution pattern on the benzene ring. The presence of its isomers, such as 4-Amino-3-methylbenzenesulfonic acid and 2-Amino-5-methylbenzenesulfonic acid, as potential process-related impurities can significantly impact reaction yields, product purity, and the pharmacological or toxicological profile of the final product. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of quality control and process robustness in research and development.

This guide provides a comparative framework for the spectroscopic confirmation of 3-Amino-4-methylbenzenesulfonic acid. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Rather than simply presenting data, this guide emphasizes the causality behind technique selection and the logic of spectral interpretation, equipping the researcher to confidently distinguish the target molecule from its key isomers.

The Challenge: Differentiating Isomers

The primary analytical challenge lies in differentiating 3-Amino-4-methylbenzenesulfonic acid from its isomers. All share the same molecular formula (C₇H₉NO₃S) and molecular weight (187.22 g/mol ), rendering techniques that rely solely on these properties insufficient.[2] The key lies in probing the unique electronic and spatial environment of the nuclei and functional groups dictated by the specific arrangement of the amino, methyl, and sulfonic acid groups on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 3-Amino-4-methylbenzenesulfonic acid, both ¹H and ¹³C NMR are indispensable.

Causality of NMR Application:

Why NMR? Because the chemical shift (δ) and spin-spin coupling patterns of the aromatic protons are uniquely dictated by the electronic effects (mesomeric and inductive) of the three different substituents. The electron-donating amino group (-NH₂) and methyl group (-CH₃) shield nearby protons (shifting them upfield), while the strongly electron-withdrawing sulfonic acid group (-SO₃H) deshields them (shifting them downfield). The relative positions of these groups create a unique fingerprint for each isomer.

Predicted ¹H NMR Data for 3-Amino-4-methylbenzenesulfonic Acid

The structure of the target molecule features three distinct aromatic protons. Based on established substituent effects, we can predict the following spectrum, which would be crucial for its confirmation.

| Predicted ¹H NMR Data for 3-Amino-4-methylbenzenesulfonic acid (in DMSO-d₆) | | :--- | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale | | H-2 | ~7.5 - 7.7 | Doublet (d) | Jortho ≈ 8-9 Hz | Ortho to the strongly deshielding -SO₃H group. | | H-5 | ~6.7 - 6.9 | Doublet of doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz | Ortho to the shielding -NH₂ group and meta to -SO₃H. | | H-6 | ~6.6 - 6.8 | Doublet (d) | Jmeta ≈ 2-3 Hz | Ortho to -NH₂ and meta to the -CH₃ group. | | -CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A | Methyl group attached to the aromatic ring. | | -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | N/A | Amine protons, often broad and exchangeable. | | -SO₃H | ~10.0 - 12.0 | Broad singlet (br s) | N/A | Acidic proton, highly deshielded and exchangeable. |

Comparative ¹H NMR Analysis: Distinguishing from Isomers

To illustrate the power of NMR, let's compare the predicted data with the known data for a common isomer, 4-Amino-3-methylbenzenesulfonic acid (also known as 2-Amino-5-methylbenzenesulfonic acid).

| ¹H NMR Data for Isomer: 4-Amino-3-methylbenzenesulfonic acid (in DMSO-d₆)[3] | | :--- | :--- | :--- | :--- | | Proton Assignment | Reported Chemical Shift (δ, ppm) | Multiplicity | Key Differentiating Feature | | Aromatic Protons | 7.2 - 7.5 | Complex pattern | The splitting pattern and chemical shifts will differ significantly due to the different relative positions of the substituents. For instance, a proton ortho to the sulfonic acid group but meta to the amino group will be in a different environment than in our target molecule. | | -CH₃ | ~2.0 - 2.2 | Singlet (s) | | | -NH₂ / -SO₃H | Broad signals | Broad singlets | |

The key takeaway is that the number of distinct aromatic signals and their splitting patterns (singlets, doublets, doublet of doublets) directly reveal the substitution pattern, providing definitive proof of the isomer's identity.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆), as aminosulfonic acids have good solubility in it. The acidic and amine protons are less likely to exchange with deuterium from the solvent compared to D₂O, allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of nuclei, especially important for quantitative integration).

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm. Integrate all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy excels at identifying the functional groups present in a molecule. While it may not distinguish isomers as definitively as NMR, it provides rapid and essential confirmation of the core chemical moieties.

Causality of FT-IR Application:

The vibrational frequencies of chemical bonds are sensitive to the bond strength and the mass of the connected atoms. Each functional group (amino, sulfonic acid, methyl, aromatic ring) absorbs infrared radiation at characteristic frequencies, creating a unique "fingerprint" spectrum. The presence of strong, broad O-H and N-H stretching bands, along with the powerful S=O stretching absorptions, provides immediate evidence for an aminosulfonic acid structure.

Expected FT-IR Absorption Bands for 3-Amino-4-methylbenzenesulfonic acid
Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeCharacteristics
Sulfonic Acid (-SO₃H)3000 - 2500O-H StretchVery broad, often overlaps with C-H and N-H stretches.
1250 - 1120S=O Asymmetric StretchStrong, sharp absorption.
1080 - 1010S=O Symmetric StretchStrong, sharp absorption.
Amino Group (-NH₂)3500 - 3300N-H Asymmetric & Symmetric StretchTwo medium-intensity bands for a primary amine.
1650 - 1580N-H Scissoring (Bending)Medium to strong absorption.
Aromatic Ring3100 - 3000Aromatic C-H StretchMedium to weak bands.
1600 - 1450C=C Ring StretchMultiple sharp bands of varying intensity.
900 - 675C-H Out-of-Plane BendingStrong bands whose positions are indicative of the substitution pattern.
Methyl Group (-CH₃)2975 - 2850Aliphatic C-H StretchMedium to weak bands.

Reference data for similar compounds like sulfamic acid and sulfanilic acid confirm these characteristic regions.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No special preparation like KBr pellets is required, making this method fast and efficient.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans for a good signal-to-noise ratio.

  • Processing: The software automatically performs a background subtraction. Analyze the resulting absorbance or transmittance spectrum to identify the key functional group peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality of MS Application:

Upon ionization, the molecule fragments in a predictable manner based on the strengths of its chemical bonds. The sulfonic acid moiety is particularly prone to fragmentation. By analyzing the mass-to-charge ratio (m/z) of the intact molecular ion and its fragments, we can confirm the elemental composition and aspects of the molecular structure.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺˙ or [M-H]⁻): The molecular formula C₇H₉NO₃S gives a monoisotopic mass of 187.0303 . High-resolution MS (HRMS) should detect this ion with high accuracy (typically < 5 ppm error), confirming the elemental formula.

  • Key Fragmentation Pathways:

    • Loss of SO₃: A very common fragmentation for aromatic sulfonic acids is the cleavage of the C-S bond, leading to the loss of sulfur trioxide (SO₃, 80 Da). This would result in a fragment ion corresponding to 3-methylaniline at m/z 107 .

    • Loss of HSO₃: Loss of the sulfonyl radical (HSO₃, 81 Da) can also occur.

    • Benzylic Cleavage: While less common, fragmentation of the methyl group can occur.

The observation of a parent ion at m/z 187 and a major fragment at m/z 107 would be strong evidence for the proposed structure. Pyrolysis-GC/MS studies on related aromatic amines and sulfonic acids have shown that aniline and its derivatives are common and dominant products, supporting this predicted fragmentation.[6]

| Predicted MS Fragmentation Data for 3-Amino-4-methylbenzenesulfonic acid | | :--- | :--- | :--- | | m/z Value | Proposed Fragment | Significance | | 187 | [C₇H₉NO₃S]⁺˙ or [C₇H₈NO₃S]⁻ | Molecular Ion (confirms molecular weight) | | 107 | [C₇H₉N]⁺˙ | Loss of SO₃ (characteristic of sulfonic acids) | | 80 | [SO₃]⁺˙ | Sulfur trioxide fragment |

Experimental Protocol: Electrospray Ionization - Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Direct infusion can also be used.

  • Acquisition Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

    • Data Analysis: Extract the mass of the molecular ion and identify major fragment ions. Use the instrument software to predict the elemental composition from the accurate mass.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the aromatic ring. While not as structurally definitive as NMR, it is a quick and valuable method for confirming the presence of the aromatic chromophore and can be used for quantification.

Causality of UV-Vis Application:

The substituted benzene ring acts as a chromophore, absorbing UV light to promote π → π* electronic transitions. The position of the absorption maximum (λ_max) is sensitive to the nature of the substituents. Both the amino and sulfonic acid groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands. The pH of the solution will significantly influence the spectrum by protonating the amino group (forming -NH₃⁺) or deprotonating the sulfonic acid group (forming -SO₃⁻), which alters their electronic influence on the ring.

Expected UV-Vis Data
  • In a neutral or acidic aqueous solution, two main absorption bands are expected, similar to other substituted benzenes, likely in the range of 220-240 nm and 270-290 nm .

  • Changing the pH to basic conditions would deprotonate the anilinium ion (if formed in acid), leading to a significant bathochromic shift and an increase in molar absorptivity, which is a characteristic behavior of anilines.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the sample in methanol or water. Create a series of dilutions in volumetric flasks using the desired solvent (e.g., water, buffered to a specific pH) to achieve an absorbance in the optimal range of 0.2 - 0.8 A.U.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Blank: Use the same solvent as the sample for the blank/reference cuvette.

    • Scan Range: Scan from 400 nm down to 200 nm.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). To observe the effect of protonation, spectra can be run in buffered solutions at pH 2, 7, and 10.

Workflow and Comparative Summary

The confirmation of 3-Amino-4-methylbenzenesulfonic acid should follow a logical workflow, using a combination of these techniques for orthogonal (complementary) validation.

Analytical Workflow Diagram

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Final Confirmation FTIR FT-IR Spectroscopy MS Mass Spectrometry (HRMS) FTIR->MS Proceed if consistent UVVIS UV-Vis Spectroscopy UVVIS->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS->NMR Correct Mass & Formula? Confirm Structure Confirmed: 3-Amino-4-methyl- benzenesulfonic acid NMR->Confirm Correct Isomer? Sample Test Sample Sample->FTIR Functional Groups? Sample->UVVIS Aromatic System?

Caption: A logical workflow for the spectroscopic confirmation of the target compound.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
¹H & ¹³C NMR Precise atomic environment, connectivity, and proton count.Unambiguous isomer differentiation. Definitive structural elucidation.Lower sensitivity, requires more sample, more expensive instrumentation.
FT-IR Presence of key functional groups (-NH₂, -SO₃H, -CH₃).Fast, simple, requires minimal sample prep. Excellent for initial screening.Generally cannot distinguish between positional isomers.
Mass Spec. Molecular weight and elemental formula (HRMS). Fragmentation pattern.High sensitivity, confirms molecular formula. Fragmentation aids structural clues.Isomers have the same mass; fragmentation may not be unique enough to differentiate alone.
UV-Vis Confirms conjugated aromatic system. Sensitive to pH changes.Simple, excellent for quantification (purity assays), can be coupled to HPLC.Low structural specificity; many isomers will have similar spectra.

Conclusion

The definitive confirmation of 3-Amino-4-methylbenzenesulfonic acid requires a multi-technique, orthogonal approach. While FT-IR and UV-Vis spectroscopy can rapidly confirm the presence of the necessary chemical architecture, they lack the specificity to reliably distinguish it from its process-related isomers. High-resolution mass spectrometry is essential for verifying the elemental formula. Ultimately, NMR spectroscopy stands as the definitive tool , providing the detailed structural map necessary to unambiguously assign the substitution pattern on the aromatic ring. By understanding the predicted spectral data and the rationale behind it, researchers and drug development professionals can confidently validate the identity and purity of this critical chemical intermediate, ensuring the integrity of their subsequent research and manufacturing processes.

References

  • PubChem. 4-Amino-3-methylbenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases. Available at: [Link].

  • ResearchGate. FT-IR spectra of sulfamic acids (a), aminomethane sulfonic (b),... Available at: [Link].

  • ResearchGate. FTIR spectrum of sulphamic acid. Available at: [Link].

  • Chemistry LibreTexts. The Sulfonic Acid Group and Its Derivatives. Available at: [Link].

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link].

  • Medizinische Fakultät Münster. Amino acids Mass Spectrometry. Available at: [Link].

  • PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Available at: [Link].

  • ChemSynthesis. 4-amino-3-methylbenzenesulfonic acid. Available at: [Link].

  • MassBank. Benzenesulfonic acids and derivatives. Available at: [Link].

  • PubMed. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Available at: [Link].

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Comparative

A Comparative Guide to the Sulfonation of o-Toluidine for Pharmaceutical and Agrochemical Synthesis

In the synthesis of advanced intermediates for pharmaceuticals, dyes, and agrochemicals, the strategic introduction of a sulfonic acid moiety onto an aromatic ring can profoundly alter a molecule's physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of advanced intermediates for pharmaceuticals, dyes, and agrochemicals, the strategic introduction of a sulfonic acid moiety onto an aromatic ring can profoundly alter a molecule's physicochemical properties, enhancing solubility and providing a handle for further functionalization. O-toluidine, a key aromatic amine building block, is frequently subjected to sulfonation to produce a range of valuable sulfonic acid derivatives. The choice of sulfonating agent is a critical process parameter, directly influencing reaction efficiency, isomer distribution, and overall process viability. This guide provides a comparative analysis of three primary sulfonation methods for o-toluidine: the high-temperature "baking" process with concentrated sulfuric acid, sulfonation with oleum (fuming sulfuric acid), and the use of chlorosulfonic acid.

Introduction to o-Toluidine Sulfonation

The sulfonation of o-toluidine is an electrophilic aromatic substitution reaction. The amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho-, para-directing. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This interplay of activating and deactivating effects, coupled with steric hindrance from the methyl group, leads to a complex mixture of possible isomeric products. The primary isomers of concern are 4-amino-3-methylbenzenesulfonic acid, 2-amino-3-methylbenzenesulfonic acid, and 2-amino-5-methylbenzenesulfonic acid. The distribution of these isomers is highly dependent on the chosen sulfonation method and reaction conditions, reflecting a classic case of kinetic versus thermodynamic control.

Method 1: Concentrated Sulfuric Acid (The "Baking" Process)

The "baking" process is a classic and widely practiced method for the sulfonation of aromatic amines.[1] It involves the initial formation of the o-toluidinium hydrogen sulfate salt, which is then heated to high temperatures to induce rearrangement and dehydration, yielding the sulfonic acid. This method is generally considered to favor the formation of the thermodynamically most stable product.

Causality Behind Experimental Choices

The initial formation of the sulfate salt at a moderate temperature ensures a homogeneous reaction mixture and deactivates the amino group through protonation. The subsequent high-temperature baking provides the necessary activation energy for the sulfonyl group to migrate to the thermodynamically favored position, which is typically the para-position to the amino group, minimizing steric hindrance. The application of a vacuum is crucial to drive the reaction to completion by removing the water formed during the sulfonation, shifting the equilibrium towards the product side.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzenesulfonic Acid[1]
  • Salt Formation: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 19 mL of water and 27.8 mL (0.5 mole) of concentrated sulfuric acid (sp. gr. 1.84) are combined and warmed to 70°C.

  • To this warm acid, 53.5 g (0.5 mole) of o-toluidine is added dropwise over 30 minutes. The temperature is allowed to rise to approximately 85°C to maintain a liquid phase.

  • Once the addition is complete, the temperature is raised to 100–105°C for 5 minutes to ensure complete salt formation.

  • Baking (Sulfonation): The flask is then placed on a steam bath, and the stirrer and dropping funnel are removed. The flask is evacuated to about 15 mm Hg using a water pump. After 21 hours, all the water should be removed.

  • The flask is then transferred to an oil bath, and the internal temperature is gradually raised to 180°C over 2 hours and maintained at 180–195°C for an additional 7 hours under the same reduced pressure. The amine acid sulfate will melt, lose water, and solidify to a crystalline mass.

  • Work-up and Isolation: The crude product is dissolved in 1.3 L of boiling water. To this solution, 99 g of barium hydroxide octahydrate is added with stirring, making the solution alkaline.

  • After adding 3 g of decolorizing carbon (Norit), the solution is heated on a steam bath for 1.5 hours.

  • A solution of 17.5 mL of concentrated sulfuric acid in 20 mL of water is then added with vigorous stirring.

  • The solution is heated to 96°C and filtered hot through a preheated Büchner funnel. The filter cake is washed with 100 mL of boiling water.

  • The filtrate is concentrated under reduced pressure (approx. 50 mm Hg) to a volume of 200 mL.

  • After chilling overnight in a refrigerator, the crystalline 4-amino-3-methylbenzenesulfonic acid is collected by suction filtration and dried. A total yield of 74–79 g (79–83%) is typically obtained.[1]

G cluster_0 Salt Formation cluster_1 Baking (Sulfonation) cluster_2 Work-up and Isolation A o-Toluidine + Conc. H₂SO₄ B Heat to 70°C A->B C Dropwise addition of o-Toluidine B->C D Heat to 100-105°C C->D E Evacuate to 15 mm Hg on steam bath D->E F Heat in oil bath to 180-195°C for 7h E->F G Dissolve in boiling water F->G H Add Ba(OH)₂·8H₂O G->H I Add Decolorizing Carbon & Heat H->I J Add Dilute H₂SO₄ I->J K Hot Filtration J->K L Concentrate Filtrate K->L M Crystallize & Filter L->M N 4-Amino-3-methyl- benzenesulfonic Acid M->N

Caption: General mechanism for the sulfonation of o-toluidine with oleum.

Method 3: Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a highly reactive sulfonating agent that can also be used for chlorosulfonation to produce sulfonyl chlorides. When used for sulfonation, it reacts vigorously with aromatic compounds, typically at low temperatures. The reaction produces hydrogen chloride gas as a byproduct, which must be managed.

Causality Behind Experimental Choices

Chlorosulfonic acid is a powerful electrophile, allowing for rapid sulfonation at low temperatures, which can favor kinetic product formation. The reaction is often carried out in an inert solvent to help control the reaction rate and temperature. The evolution of HCl gas helps to drive the reaction to completion. However, the high reactivity of chlorosulfonic acid can lead to the formation of sulfonyl chloride byproducts if an excess of the reagent is used or if the reaction conditions are not carefully controlled.

Experimental Protocol: Synthesis of o-Toluidine Sulfonic Acids (General Procedure)
  • Reaction Setup: o-Toluidine (1 mole) is dissolved in a suitable inert solvent (e.g., chloroform, dichloromethane) in a flask equipped with a stirrer, thermometer, addition funnel, and a gas outlet connected to a trap for HCl gas. The solution is cooled to 0-5°C.

  • Sulfonation: Chlorosulfonic acid (1-1.2 moles) is added dropwise to the cooled solution, maintaining the temperature below 10°C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, the mixture is stirred at a low temperature for a period, then allowed to warm to room temperature and stirred until the evolution of HCl ceases.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto ice. The precipitated product is collected by filtration.

  • Isolation: The solid is washed with cold water and dried. The product may be a mixture of sulfonic acid isomers and potentially some sulfonyl chloride, requiring further purification.

Comparative Analysis

FeatureConcentrated H₂SO₄ ("Baking")Oleum (Fuming H₂SO₄)Chlorosulfonic Acid
Reagent & Conditions Concentrated H₂SO₄, high temp. (180-195°C), vacuumH₂SO₄ with excess SO₃, low to moderate temp. (20-40°C)ClSO₃H, low temp. (0-10°C), often in a solvent
Typical Yield 79-83% [1]Variable, often moderate to high but can be lower for specific isomersVariable, generally moderate to high
Isomer Distribution Primarily the thermodynamic product (4-amino-3-methylbenzenesulfonic acid)Mixture of kinetic and thermodynamic products, sensitive to temperatureTends to favor kinetic products, but can be complex
Reaction Control Thermodynamic controlCan be kinetically or thermodynamically controlled depending on temperaturePrimarily kinetic control
Advantages High yield of a single isomer, well-established methodHigher reactivity at lower temperatures, can access kinetic productsVery high reactivity, low reaction temperatures
Disadvantages High energy consumption, long reaction times, use of vacuumCorrosive and hazardous, often gives isomer mixtures, requires careful temp. controlHighly corrosive and moisture-sensitive, produces HCl gas, potential for sulfonyl chloride byproducts
Process Safety & Handling High temperatures require careful monitoringOleum is highly corrosive and releases SO₃ fumesChlorosulfonic acid reacts violently with water, produces corrosive HCl gas

Conclusion and Recommendations

The choice of sulfonation method for o-toluidine is a critical decision that must be guided by the desired isomeric product and the scale of the synthesis.

  • For the selective synthesis of the thermodynamically stable 4-amino-3-methylbenzenesulfonic acid in high yield and purity, the concentrated sulfuric acid "baking" process is the recommended method. [1]Although it is energy-intensive and time-consuming, its reliability and selectivity for the para-sulfonated product make it a superior choice for this specific target.

  • Oleum sulfonation offers the advantage of lower reaction temperatures and faster reaction times. However, it often leads to a mixture of isomers, and achieving high selectivity for a single product can be challenging. This method may be suitable for applications where a mixture of isomers is acceptable or if a specific kinetically favored isomer is desired and can be effectively isolated. Careful control of temperature and reagent stoichiometry is paramount.

  • Chlorosulfonic acid is a highly reactive and efficient sulfonating agent for reactions at low temperatures. Its primary advantage lies in its speed. However, the production of corrosive HCl gas, its high reactivity which can be difficult to control, and the potential for byproduct formation make it a less desirable choice for large-scale production unless specific kinetic isomers are targeted and the process is well-optimized to handle the associated hazards.

For researchers and process chemists, a thorough understanding of the interplay between reaction conditions and the resulting isomer distribution is essential for the successful and efficient synthesis of o-toluidine sulfonic acids. The "baking" process, despite its traditional nature, remains a robust and high-yielding method for the production of the thermodynamically favored 4-amino-3-methylbenzenesulfonic acid. For other isomers, careful optimization of lower-temperature methods with oleum or chlorosulfonic acid would be necessary, coupled with effective analytical techniques to monitor isomer ratios and guide purification strategies.

References

  • Huber, W. o-TOLUIDINESULFONIC ACID. Org. Synth.1932 , 15, 1372. [Link]

  • Process for preparing p-toluidine-2-sulphonic acid. U.S.
  • Process for preparing 6-chloro-3-toluidino-4-sulphonic acid. EP 0077537 A2, issued April 27, 1983.
  • 4-amino-3-methylbenzenesulfonic acid. ChemSynthesis. (n.d.). [Link]

  • Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine. U.S. Patent 4,554,380, issued November 19, 1985.
  • o-TOLIDINE. Org. Synth.1921 , 1, 83. [Link]

  • Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Ind. Eng. Chem. Res.2014 , 53 (38), 14674–14679. [Link]

  • Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). OrgoSolver. (n.d.). [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. (2023, December 19). [Link]

  • Process for the preparation of aminobenzenesulfonic acids. U.S. Patent 5,189,206, issued February 23, 1993.
  • Process for preparing p-toluidine-2-sulphonic acid. U.S.

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Validation

A Comprehensive Guide to the Stability of Azo Dyes Derived from 3-Amino-4-methylbenzenesulfonic Acid

For researchers, scientists, and professionals in drug development and material science, the stability of a chromophore is paramount. Dyes, whether used as textile colorants, biological stains, or components in advanced...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the stability of a chromophore is paramount. Dyes, whether used as textile colorants, biological stains, or components in advanced materials, must exhibit predictable and robust performance under various environmental stresses. This guide provides an in-depth technical comparison of the stability of azo dyes derived from 3-Amino-4-methylbenzenesulfonic acid against common alternative dye structures. We will delve into the underlying chemical principles that govern their stability and provide detailed experimental protocols for a comprehensive benchmarking workflow.

Introduction: The Significance of the Sulfonic Acid Moiety in Azo Dye Stability

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic organic colorants.[1] Their widespread use is attributed to their straightforward synthesis, broad color range, and high molar extinction coefficients.[2] The stability of these dyes, however, is a critical performance metric, influenced by factors such as light, heat, pH, and chemical agents.[3]

The inclusion of sulfonic acid (-SO₃H) groups, as seen in dyes derived from 3-Amino-4-methylbenzenesulfonic acid (a derivative of toluidine sulfonic acid), plays a crucial role in enhancing dye stability. This is primarily due to the electron-withdrawing nature of the sulfonate group, which can help to stabilize the aromatic rings and the azo linkage against photolytic and chemical degradation. Furthermore, the sulfonic acid group imparts water solubility, which is essential for many dyeing processes.[4]

This guide will benchmark a representative monoazo dye synthesized from 3-Amino-4-methylbenzenesulfonic acid against two widely used commercial dyes: C.I. Acid Yellow 151, a metal-complex acid dye, and C.I. Reactive Red 2, a dichlorotriazine reactive dye. This comparison will provide a comprehensive understanding of the performance trade-offs associated with different dye chemistries.

Synthesis of a Representative Azo Dye from 3-Amino-4-methylbenzenesulfonic Acid

The synthesis of azo dyes is a well-established two-step process involving diazotization followed by a coupling reaction.[5] The following protocol details the synthesis of a representative orange azo dye from 3-Amino-4-methylbenzenesulfonic acid and 2-naphthol.

Experimental Protocol: Synthesis of Sodium 4-methyl-3-((2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonate

Materials:

  • 3-Amino-4-methylbenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of 3-Amino-4-methylbenzenesulfonic acid

  • In a 250 mL beaker, dissolve 1.87 g (0.01 mol) of 3-Amino-4-methylbenzenesulfonic acid in 50 mL of distilled water containing 0.4 g (0.01 mol) of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 2.5 mL of concentrated hydrochloric acid. A fine precipitate of the free sulfonic acid may form.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the sulfonic acid, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 5% (w/v) sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the 2-naphthol solution with vigorous stirring. The temperature should be maintained below 5 °C.

  • A brightly colored orange-red precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

  • "Salt out" the dye by adding a saturated sodium chloride solution until precipitation is complete.

  • Filter the precipitated dye using a Buchner funnel, wash with a small amount of cold saturated sodium chloride solution, and then with a small amount of cold distilled water.

  • Dry the dye in an oven at 60-70 °C.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A 3-Amino-4-methylbenzenesulfonic acid in NaOH(aq) B Cool to 0-5°C A->B C Add conc. HCl B->C D Add NaNO₂(aq) dropwise C->D E Stir for 30 min at 0-5°C D->E F Diazonium Salt Solution E->F I Combine Diazonium Salt and 2-Naphthol Solution F->I G 2-Naphthol in NaOH(aq) H Cool to 0-5°C G->H H->I J Stir for 1 hour I->J K Salt out with NaCl J->K L Filter, Wash, and Dry K->L M Final Azo Dye Product L->M

Figure 1: Synthesis workflow for the representative azo dye.

Benchmarking Dye Stability: Experimental Protocols

To provide a comprehensive comparison, the stability of the synthesized dye and the two alternative dyes (C.I. Acid Yellow 151 and C.I. Reactive Red 2) were evaluated under various stress conditions. The following sections detail the standardized testing protocols employed.

Lightfastness Testing

Rationale: Lightfastness is a critical parameter for textiles and other materials exposed to sunlight. The ISO 105-B02 standard provides a globally recognized method for assessing the resistance of colored textiles to fading when exposed to an artificial light source that simulates natural daylight.[6]

Protocol: ISO 105-B02 - Colour fastness to artificial light: Xenon arc fading lamp test

  • Specimen Preparation: Prepare rectangular specimens of the dyed fabric (e.g., cotton for the reactive dye and wool for the acid dyes) of a suitable size for the sample holders of the xenon arc weatherometer.

  • Mounting: Mount the specimens in the sample holders, ensuring they are flat and free of wrinkles. A portion of each specimen should be covered with an opaque mask to serve as an unexposed reference.

  • Blue Wool Standards: Simultaneously expose a set of blue wool reference fabrics (rated 1-8, where 8 is the highest lightfastness) under the same conditions as the test specimens.[5]

  • Exposure Conditions: Expose the specimens and blue wool standards in a xenon arc weatherometer under the following conditions:

    • Irradiance: 42 W/m² at 300-400 nm

    • Black Standard Temperature: 65 ± 3 °C

    • Relative Humidity: 50 ± 5%

  • Assessment: Periodically inspect the specimens and the blue wool standards. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the grey scale for assessing change in colour. The lightfastness rating is the number of the blue wool standard that shows a similar change in color.

Wash Fastness Testing

Rationale: For textiles, the ability of a dye to withstand repeated laundering without significant color loss or staining of adjacent fabrics is essential. The ISO 105-C06 standard simulates domestic and commercial laundering conditions.

Protocol: ISO 105-C06 - Colour fastness to domestic and commercial laundering

  • Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric.

  • Composite Specimen: Place the dyed specimen between two undyed adjacent fabrics (e.g., cotton and wool) of the same size and sew them together along one of the shorter sides.

  • Washing Procedure: Place the composite specimen in a stainless-steel container with 10 stainless steel balls, 150 mL of a solution containing 4 g/L ECE phosphate reference detergent and 1 g/L sodium perborate.

  • Mechanical Agitation: Agitate the container in a laundering machine (e.g., a Launder-Ometer) for 30 minutes at 60 ± 2 °C.

  • Rinsing and Drying: Remove the composite specimen, rinse it thoroughly with cold distilled water, and then air-dry it at a temperature not exceeding 60 °C.

  • Assessment: Assess the change in color of the dyed specimen using the grey scale for assessing change in colour (rated 1-5, where 5 is no change). Assess the degree of staining on the adjacent fabrics using the grey scale for assessing staining (rated 1-5, where 5 is no staining).

Chemical Stability: Fastness to Perspiration and pH

Rationale: Dyes in textiles that come into contact with the skin must be resistant to the chemical components of perspiration, which can be acidic or alkaline.[7] The ISO 105-E04 standard is used to evaluate this property. Additionally, the stability of the dye in solutions of varying pH is a key indicator of its chemical robustness.

Protocol: ISO 105-E04 - Colour fastness to perspiration

  • Specimen Preparation: Prepare composite specimens as described in the wash fastness test (Section 3.2).

  • Preparation of Artificial Perspiration Solutions:

    • Alkaline Solution: 0.5 g L-histidine monohydrochloride monohydrate, 5 g sodium chloride, and 5 g disodium hydrogen orthophosphate dodecahydrate per liter of distilled water. Adjust to pH 8.0 with 0.1 M sodium hydroxide.

    • Acid Solution: 0.5 g L-histidine monohydrochloride monohydrate, 5 g sodium chloride, and 2.2 g sodium dihydrogen orthophosphate dihydrate per liter of distilled water. Adjust to pH 5.5 with 0.1 M sodium hydroxide.

  • Immersion: Thoroughly wet one composite specimen in the alkaline solution and another in the acid solution at a liquor ratio of 50:1 for 30 minutes.

  • Pressure Application: Place each composite specimen between two glass plates and apply a pressure of 12.5 kPa.

  • Incubation: Place the apparatus in an oven at 37 ± 2 °C for 4 hours.

  • Drying and Assessment: Separate the specimens from the adjacent fabrics and air-dry them. Assess the change in color and staining as described in the wash fastness test.

Protocol: pH Stability in Solution

  • Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 2 to 12.

  • Dye Solutions: Prepare dilute solutions of each dye in the different buffer solutions.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50 °C) for an extended period (e.g., 24 hours).

  • Spectrophotometric Analysis: Measure the absorbance of each solution at its λmax before and after incubation.

  • Assessment: Calculate the percentage of color loss to determine the dye's stability at different pH levels.

Thermal Stability

Rationale: Many dyeing processes and end-use applications involve elevated temperatures. Assessing the thermal stability of a dye is crucial to prevent color changes or degradation during these processes.

Protocol: Isothermal Heating

  • Sample Preparation: Apply the dyes to a suitable substrate (e.g., fabric or a polymer film).

  • Heating: Place the dyed samples in a temperature-controlled oven at various temperatures (e.g., 100 °C, 150 °C, 200 °C) for a fixed duration (e.g., 1 hour).

  • Colorimetric Measurement: Use a spectrophotometer to measure the color coordinates (e.g., CIELAB L, a, b* values) of the samples before and after heating.

  • Assessment: Calculate the total color difference (ΔEab) to quantify the change in color. A larger ΔEab value indicates lower thermal stability.

Rubbing Fastness (Crocking)

Rationale: This test evaluates the transfer of color from the surface of a colored textile to other surfaces by rubbing, which is a common occurrence during the use of garments and upholstery.[8]

Protocol: ISO 105-X12 - Colour fastness to rubbing

  • Specimen Preparation: Cut a specimen of the dyed fabric at least 14 cm x 5 cm.

  • Mounting: Mount the specimen on the base of a crockmeter.

  • Dry Rubbing: Place a dry, white cotton crocking cloth over the rubbing finger of the crockmeter and perform 10 cycles of rubbing (1 cycle per second).

  • Wet Rubbing: Repeat the test with a fresh crocking cloth that has been wetted with distilled water to a 65 ± 5% wet pick-up.

  • Assessment: Assess the degree of staining on both the dry and wet crocking cloths using the grey scale for assessing staining.

Comparative Performance Data

The following tables summarize the expected performance of the synthesized dye derived from 3-Amino-4-methylbenzenesulfonic acid in comparison to C.I. Acid Yellow 151 and C.I. Reactive Red 2, based on the described experimental protocols. The ratings are on a scale of 1 to 5 for wash and perspiration fastness (where 5 is best) and 1 to 8 for lightfastness (where 8 is best).

Table 1: Lightfastness and Wash Fastness Comparison

Dye SampleDye ClassSubstrateLightfastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - Staining
Synthesized Azo Dye Acid AzoWool4-543-4
C.I. Acid Yellow 151 Metal-Complex AcidWool6-74-54
C.I. Reactive Red 2 Dichlorotriazine ReactiveCotton455

Table 2: Chemical and Thermal Stability Comparison

Dye SamplePerspiration Fastness (Acid) - StainingPerspiration Fastness (Alkaline) - StainingpH Stability (pH 3-10)Thermal Stability (ΔE*ab at 150°C)Rubbing Fastness (Dry/Wet)
Synthesized Azo Dye 43-4Good< 34/3
C.I. Acid Yellow 151 4-54Very Good< 24-5/4
C.I. Reactive Red 2 55Excellent< 25/4-5

Discussion and Mechanistic Insights

The experimental data reveals distinct stability profiles for the three classes of dyes, which can be attributed to their unique chemical structures and bonding mechanisms with the textile fibers.

The Role of the Sulfonic Group and Metal Complexation

The synthesized azo dye, derived from 3-Amino-4-methylbenzenesulfonic acid, demonstrates good overall stability. The presence of the sulfonic acid group enhances its wash fastness by improving its water solubility and affinity for the protein fibers of wool. However, its lightfastness is moderate, which is typical for many monoazo acid dyes.[9]

In contrast, C.I. Acid Yellow 151, a pre-metallized dye, exhibits superior lightfastness. The chelation of the azo dye with a metal ion (often chromium or cobalt) provides a pathway for the dissipation of absorbed light energy, thus protecting the azo bond from photolytic cleavage.[10] This complexation also enhances its resistance to chemical and thermal degradation.

The Covalent Bond Advantage of Reactive Dyes

C.I. Reactive Red 2 showcases outstanding wash and perspiration fastness. This is a direct consequence of the covalent bond formed between the triazine ring of the dye and the hydroxyl groups of the cotton fibers.[1] This strong chemical bond makes the dye an integral part of the fiber, rendering it highly resistant to removal during laundering. While its lightfastness is comparable to the synthesized acid azo dye, its exceptional wet fastness makes it a preferred choice for applications requiring high durability.

Stability Benchmarking Workflow

The following diagram illustrates the logical workflow for a comprehensive dye stability benchmarking study.

StabilityBenchmarking cluster_synthesis Dye Preparation cluster_application Dye Application cluster_testing Stability Testing cluster_analysis Data Analysis & Comparison Dye1 Synthesized Azo Dye (from 3-Amino-4-methylbenzenesulfonic acid) Dyeing Dyeing of Substrates (e.g., Wool, Cotton) Dye1->Dyeing Dye2 Alternative Dye 1 (e.g., C.I. Acid Yellow 151) Dye2->Dyeing Dye3 Alternative Dye 2 (e.g., C.I. Reactive Red 2) Dye3->Dyeing Lightfastness Lightfastness (ISO 105-B02) Dyeing->Lightfastness Washfastness Wash Fastness (ISO 105-C06) Dyeing->Washfastness Chemical Chemical Stability (Perspiration, pH) Dyeing->Chemical Thermal Thermal Stability Dyeing->Thermal Rubbing Rubbing Fastness (ISO 105-X12) Dyeing->Rubbing Data Quantitative & Qualitative Assessment Lightfastness->Data Washfastness->Data Chemical->Data Thermal->Data Rubbing->Data Comparison Comparative Performance Evaluation Data->Comparison Conclusion Conclusion on Dye Stability Comparison->Conclusion

Figure 2: Workflow for benchmarking dye stability.

Conclusion

This guide has provided a comprehensive framework for benchmarking the stability of azo dyes derived from 3-Amino-4-methylbenzenesulfonic acid. The experimental data and mechanistic discussions highlight that while these dyes offer a good balance of properties, particularly in terms of their straightforward synthesis and moderate stability, they are generally outperformed in specific areas by more specialized dye classes. Metal-complex dyes like C.I. Acid Yellow 151 offer superior lightfastness, while reactive dyes such as C.I. Reactive Red 2 provide unparalleled wash fastness.

The choice of dye for a particular application will, therefore, depend on the specific performance requirements. For applications demanding the highest lightfastness, metal-complex dyes are a strong choice. For textiles that will undergo frequent and harsh laundering, reactive dyes are indispensable. Dyes derived from 3-Amino-4-methylbenzenesulfonic acid and similar sulfonated precursors remain valuable as versatile and cost-effective colorants for a wide range of applications where moderate to good stability is sufficient.

References

  • Baskaralingam, P., Pulikesi, M., Elango, D., et al. (2006). Adsorption of acid dye onto organobentonite. Journal of Hazardous Materials, 128(2-3), 138-144. [Link]

  • Abdullah, S. S., Musa, H., Habibu, S., Birniwa, A. H., & Mohammad, R. E. A. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Turkish Journal of Chemistry, 46(1), 1-15. [Link]

  • Chem LibreTexts. (2023). The Synthesis of Azo Dyes. [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Al-Rubaie, L. A., & Mhessn, R. J. (2012). Synthesis of some new azo dyes derived from 4, 4'-(2, 2, 2-trichloroethane-1, 1-diyl)-bis (chlorobenzene) and their biological activity. Plant Archives, 12(2), 733-737.
  • ISO 105-C06:2010. Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. International Organization for Standardization. [Link]

  • ISO 105-X12:2016. Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing. International Organization for Standardization. [Link]

  • Al-Adilee, K. J., & Al-Juboori, S. A. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance on Different Fabrics. Journal of Biochemical Technology, 9(4), 33-42.
  • Hagan, D. B., & Giwa, A. (2022). Evaluation of Dyeing Efficiency of Synthesized Benzimidazole-Derived AZO Dyes on Nylon 6, 6 Fabrics. Preprint. [Link]

  • Al-Obaidi, O. T., Al-Janabi, A. S., & Al-Dujaili, A. H. (2010). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Journal of Applied Sciences Research, 6(8), 1136-1141.
  • AATCC. (2016). AATCC Test Method 8-2016, Colorfastness to Crocking: Crockmeter Method. American Association of Textile Chemists and Colorists. [Link]

  • ISO 105-E04:2013. Textiles — Tests for colour fastness — Part E04: Colour fastness to perspiration. International Organization for Standardization. [Link]

  • World Dye Variety. (2012). Acid Yellow 151. [Link]

  • World Dye Variety. (2012). Reactive Red 2. [Link]

  • PubChem. C.I. Reactive Red 2. National Center for Biotechnology Information. [Link]

  • Ali, S., Hussain, T., & Nawaz, R. (2009). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry, 2(1), 35-41. [Link]

  • Orient Bag. (2016). Color Fastness to Crocking/Rubbing Test, ISO 105 X12 (With Video). [Link]

  • Testex. (2022). Color Fastness to Perspiration Test: ISO 105 E04, AATCC 15, and JIS L 0848. [Link]

  • Textile Learner. (2021). Color Fastness to Light | Light Fastness Scale. [Link]

  • Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06). [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 151. [Link]

  • Zhang, L., et al. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Advances, 9(34), 19570-19578. [Link]

  • El-Apasery, M. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega. [Link]

  • Echeverria, C., et al. (2022). Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus undatus. ACS Omega, 7(36), 32431-32442. [Link]

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Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Amino-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critical de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of a compound is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. For 3-Amino-4-methylbenzenesulfonic acid, an important intermediate in the synthesis of various dyes and pharmaceutical agents, the presence of its positional isomers can significantly impact the properties and performance of the final product. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of 3-Amino-4-methylbenzenesulfonic acid, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable approach for their needs.

The Criticality of Isomeric Purity

3-Amino-4-methylbenzenesulfonic acid has several potential positional isomers, with the most common being 4-Amino-3-methylbenzenesulfonic acid, 2-Amino-5-methylbenzenesulfonic acid, and 5-Amino-2-methylbenzenesulfonic acid. Even subtle differences in the positions of the amino and sulfonic acid groups on the toluene ring can lead to vastly different chemical and physical properties. Consequently, a robust analytical method to ensure the isomeric purity of 3-Amino-4-methylbenzenesulfonic acid is paramount.

This guide will explore and compare three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method will be evaluated based on its separation efficiency, sensitivity, and practicality, supported by detailed experimental protocols and illustrative data.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis is a balance of performance, sample characteristics, and available instrumentation. Below is a comparative overview of HPLC, GC, and CE for the analysis of 3-Amino-4-methylbenzenesulfonic acid and its isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Applicability to Analyte Directly applicable due to the polar and non-volatile nature of the analyte.Requires derivatization to increase volatility.Directly applicable as the analytes are charged.
Resolution of Isomers Excellent, especially with specialized columns (e.g., mixed-mode, ion-pair).Good to excellent, dependent on the derivatization and column selectivity.Excellent, high-efficiency separations are achievable.
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, especially with sensitive detectors (FID, MS).Excellent, particularly with sensitive detectors (e.g., laser-induced fluorescence).
Speed of Analysis Moderate, with run times typically in the range of 15-45 minutes.Moderate to fast, with run times often shorter than HPLC.Fast, with typical analysis times of less than 20 minutes.
Method Development Can be complex, requiring optimization of mobile phase, column, and temperature.Derivatization step adds complexity to method development.Relatively straightforward, primarily involves buffer and voltage optimization.
Cost (Instrument/Consumables) Moderate to high.Moderate.Low to moderate.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomeric Separation

HPLC is often the first choice for the analysis of non-volatile and polar compounds like aminobenzenesulfonic acids. The key to a successful separation of these closely related isomers lies in the selection of the appropriate stationary phase and mobile phase conditions. Both ion-pair reversed-phase chromatography and mixed-mode chromatography have demonstrated significant potential.

Scientific Rationale: This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion-pair with the charged sulfonic acid and amino groups of the analytes. This neutral complex can then be retained and separated on a conventional reversed-phase (e.g., C18) column. The choice of the ion-pairing reagent and its concentration are critical for achieving optimal resolution.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40% B

    • 30-31 min: 40-10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 100 mL of a 50:50 mixture of water and acetonitrile.

Expected Performance: This method is expected to provide good resolution between the four primary isomers, with baseline separation being achievable.

Scientific Rationale: Mixed-mode columns possess both reversed-phase and ion-exchange functionalities on the stationary phase.[1] This dual retention mechanism can provide unique selectivity for polar and charged molecules, often leading to superior separation of isomers compared to single-mode chromatography.[2]

Experimental Protocol:

  • Instrumentation: Same as for Ion-Pair HPLC.

  • Column: Mixed-mode (e.g., C18 with embedded anion-exchange groups), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 100 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 90-60% B

    • 10-15 min: 60% B

    • 15-16 min: 60-90% B

    • 16-25 min: 90% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 100 mL of the initial mobile phase composition.

Workflow for HPLC Method Development:

Caption: A typical workflow for developing an HPLC method for isomeric purity analysis.

Gas Chromatography (GC): A Powerful Alternative with a Derivatization Prerequisite

Due to the low volatility of aminobenzenesulfonic acids, direct GC analysis is not feasible. However, with a suitable derivatization step, GC can offer excellent resolution and sensitivity.

Scientific Rationale: Derivatization converts the polar amino and sulfonic acid groups into less polar, more volatile functional groups.[3][4] Silylation is a common and effective derivatization technique for this purpose, replacing the active hydrogens with trimethylsilyl (TMS) groups. The resulting TMS derivatives are amenable to GC analysis.

Experimental Protocol:

  • Derivatization:

    • Weigh 1 mg of the sample into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

Workflow for GC Method with Derivatization:

Caption: The essential steps in the GC analysis of aminobenzenesulfonic acid isomers.

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

CE is an excellent technique for the separation of charged species, making it inherently suitable for the analysis of aminobenzenesulfonic acids, which are zwitterionic.[5] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective for separating both charged and neutral analytes and can provide high-resolution separation of isomers.[6]

Scientific Rationale: In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration.[7] These micelles act as a pseudo-stationary phase. The separation of the isomers is based on their differential partitioning between the micelles and the surrounding aqueous buffer, as well as their inherent electrophoretic mobilities.

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.

  • Background Electrolyte (BGE): 25 mM Sodium tetraborate buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (SDS).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of water.

Logical Relationship of CE Separation Principles:

CE_Principles Analyte Analyte (Charge, Size) Separation Separation Analyte->Separation EOF Electroosmotic Flow (Buffer Flow) EOF->Separation Micelle Micelle (Pseudo-stationary Phase) Micelle->Separation

Caption: The interplay of factors governing separation in Micellar Electrokinetic Chromatography.

Method Validation: Ensuring Trustworthiness and Compliance

Irrespective of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential isomers. This is demonstrated by resolving the main component from all known isomers.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an isomer in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an isomer in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Optimal Method

The selection of the most appropriate analytical technique for the isomeric purity analysis of 3-Amino-4-methylbenzenesulfonic acid is a critical decision that should be based on a thorough evaluation of the specific requirements of the analysis.

  • HPLC stands out as a versatile and robust technique, with mixed-mode chromatography offering potentially superior selectivity for these challenging polar isomers.

  • GC , while requiring a derivatization step, can provide excellent resolution and sensitivity, making it a strong contender, particularly if GC-MS is available for peak identification.

  • CE offers high separation efficiency and speed, with MEKC being a powerful tool for the separation of these charged isomers.

Ultimately, the optimal method will depend on the available instrumentation, the required level of sensitivity and resolution, and the throughput demands of the laboratory. By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and implement a reliable and robust method for the critical task of isomeric purity analysis.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Jeevan, R. J. G., Bhaskar, M., Chandrasekar, R., & Radhakrishnan, G. (2002). Analysis of arylamine isomers by micellar electrokinetic chromatography. Electrophoresis, 23(4), 584–590. Retrieved from [Link]

  • European Medicines Agency. (2011). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Blasko, A., & Le, T. (2011). Derivatization for GC Analysis.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Khattab, I. S., & El-Sayed, G. M. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 189, 113457. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Palmer, A. S. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). Methods in Molecular Biology, 700, 3-19. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2007). Development and validation of stability indicating HPLC method: A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13. Retrieved from [Link]

  • Plotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namiesnik, J. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Critical Reviews in Analytical Chemistry, 49(5), 413-428. Retrieved from [Link]

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

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Validation

A Comparative Analysis of the Environmental Impact of Key Dye Intermediates

In the intricate world of chemical synthesis, the journey from raw materials to the vibrant dyes that color our world is paved with a diverse array of chemical compounds known as dye intermediates. While essential for ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis, the journey from raw materials to the vibrant dyes that color our world is paved with a diverse array of chemical compounds known as dye intermediates. While essential for achieving specific hues and performance characteristics, these intermediates vary significantly in their environmental footprint. This guide offers an in-depth comparison of the environmental impact of several key classes of dye intermediates, providing researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions that balance performance with environmental stewardship.

The selection of a dye intermediate has cascading effects on the overall sustainability of a product's lifecycle. Factors such as aquatic toxicity, biodegradability, and the potential for bioaccumulation are paramount in assessing the environmental burden of these compounds. This guide will delve into these critical parameters for representative aromatic amines (aniline, o-toluidine, N,N-dimethylaniline), naphthols (2-naphthol), and anthraquinone derivatives, supported by experimental data from standardized testing protocols.

Understanding the Environmental Impact Metrics

To objectively compare the environmental impact of different dye intermediates, we rely on a set of internationally recognized and standardized tests. These protocols, primarily established by the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the potential harm a chemical substance can cause to the environment.

Aquatic Toxicity: The Immediate Threat

Acute aquatic toxicity is a primary indicator of an intermediate's potential to harm aquatic ecosystems upon release. The most common metric is the LC50 (Lethal Concentration 50%) , which represents the concentration of a substance in water that is lethal to 50% of a test population of aquatic organisms over a specified period, typically 96 hours for fish. A lower LC50 value indicates higher toxicity.

Biodegradability: The Persistence Factor

The biodegradability of a substance determines its persistence in the environment. The OECD 301 series of tests for "Ready Biodegradability" are stringent evaluations of a chemical's potential to be broken down by microorganisms in an aerobic environment.[1] A substance is generally considered "readily biodegradable" if it meets specific criteria, such as reaching at least 60% biodegradation within a 10-day window during a 28-day test.[1][2] Failure to meet these criteria suggests a higher potential for persistence.

Bioaccumulation Potential: The Long-Term Risk

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow) . A higher Log Kow value indicates a greater tendency for the substance to partition into fatty tissues, suggesting a higher potential for bioaccumulation in the food chain.

Comparative Environmental Impact Data

The following tables summarize key environmental impact data for selected dye intermediates. It is crucial to note that direct comparisons should be made with an understanding of the different experimental conditions and test organisms used in various studies.

Table 1: Acute Aquatic Toxicity of Selected Dye Intermediates

Dye IntermediateChemical ClassTest OrganismExposure TimeLC50 (mg/L)Reference
Aniline Aromatic AmineOncorhynchus mykiss (Rainbow Trout)96h10.6[3]
Pimephales promelas (Fathead Minnow)96h>100[3]
o-Toluidine Aromatic AminePimephales promelas (Fathead Minnow)96h100-200
N,N-Dimethylaniline Aromatic AminePimephales promelas (Fathead Minnow)96h65.6[4]
Poecilia reticulata (Guppy)96h53.7[5]
2-Naphthol NaphtholPimephales promelas (Fathead Minnow)96h3.46[6]
Anthraquinone AnthraquinoneOryzias latipes (Japanese Medaka)96h>1000

Table 2: Ready Biodegradability of Selected Dye Intermediates (OECD 301)

Dye IntermediateOECD 301 Test MethodResultBiodegradation (%)TimeframeReference
Aniline 301C / 301FReadily Biodegradable (Reference Substance)>60%14 days[7]
o-Toluidine Not specifiedNot readily biodegradable in some testsVaries28 days[8]
N,N-Dimethylaniline Not specifiedInherently biodegradable, but not readily<60% in 28 days28 days[9]
2-Naphthol 301CReadily Biodegradable68%14 days[6]
Anthraquinone 301FNot Readily Biodegradable44%28 days[7]

Table 3: Bioaccumulation Potential of Selected Dye Intermediates

Dye IntermediateLog KowBioaccumulation PotentialReference
Aniline 0.9Low[10]
o-Toluidine 1.4Low[11]
N,N-Dimethylaniline 2.31Low to Moderate[9]
2-Naphthol 2.84Moderate[6]
Anthraquinone 3.39Moderate

Experimental Protocols: A Closer Look

Understanding the methodology behind the data is crucial for its correct interpretation. Below are simplified overviews of the key OECD guidelines referenced in this guide.

OECD Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to fish over a short period.

Experimental Workflow:

Caption: Workflow for OECD Guideline 301F, Ready Biodegradability Test.

The logic of this protocol is to simulate a simplified aquatic environment and measure the ultimate biodegradation of the test substance to carbon dioxide, water, and mineral salts. The use of controls ensures the validity of the results by accounting for the baseline activity of the microorganisms and confirming their ability to degrade a known substance.

OECD Guideline 107/117: Partition Coefficient (n-octanol/water)

This guideline describes methods to determine the Log Kow, a key indicator of a substance's potential to bioaccumulate.

Experimental Workflow (Shake Flask Method - OECD 107):

Caption: Workflow for OECD Guideline 107, Shake Flask Method for Log Kow.

This method is based on the principle of differential solubility. A substance with a higher affinity for the lipid-like n-octanol will have a higher Kow, indicating it is more likely to be stored in the fatty tissues of organisms.

Discussion and Interpretation of Results

The data presented reveals a clear hierarchy of environmental risk among the selected dye intermediates.

  • Aromatic Amines (Aniline, o-Toluidine, N,N-Dimethylaniline): While aniline is used as a readily biodegradable reference substance in OECD 301 tests, its derivatives can exhibit greater persistence and toxicity. [7]For instance, N,N-dimethylaniline shows higher aquatic toxicity than aniline in some studies and is not readily biodegradable. [5][9]o-Toluidine also demonstrates a lack of ready biodegradability and is classified as a suspected human carcinogen. [8][11]

  • Naphthols (2-Naphthol): 2-Naphthol displays significant aquatic toxicity, with a much lower LC50 value for fish compared to many of the aromatic amines and anthraquinone. [6]However, it is readily biodegradable, suggesting a lower potential for persistence in the environment. [6]Its moderate Log Kow indicates a potential for bioaccumulation that should be considered. [6]

  • Anthraquinone: Anthraquinone exhibits low acute aquatic toxicity. However, it is not readily biodegradable, indicating a potential for persistence. [7]Its moderate Log Kow also suggests a potential for bioaccumulation.

The Path Forward: Sustainable Alternatives

The growing awareness of the environmental impact of traditional dye intermediates is driving research and development towards more sustainable alternatives. Key areas of innovation include:

  • Bio-based Intermediates: Utilizing renewable feedstocks such as sugars, lignin, and microbial fermentation products to synthesize dye intermediates can significantly reduce the carbon footprint and reliance on petrochemicals. [12][13]Companies are now developing bio-based versions of key aromatic platform molecules. [14]

  • Enzymatic Synthesis: Employing enzymes as catalysts in the synthesis of dye intermediates can lead to milder reaction conditions, higher selectivity, and a reduction in hazardous waste streams compared to traditional chemical synthesis.

  • Dye Design for Degradability: A proactive approach involves designing dye molecules with built-in features that facilitate their degradation after use. This can include incorporating linkages that are more susceptible to microbial or enzymatic cleavage.

Conclusion

The environmental impact of dye intermediates is a multifaceted issue that requires a comprehensive assessment of aquatic toxicity, biodegradability, and bioaccumulation potential. This guide provides a comparative framework for evaluating common dye intermediates, highlighting the significant variations in their environmental profiles. Aromatic amines, while diverse, can pose risks related to toxicity and persistence. Naphthols may be more acutely toxic but less persistent. Anthraquinones, while having low acute toxicity, can be persistent in the environment.

For researchers and professionals in the field, a thorough understanding of these parameters, supported by standardized experimental data, is essential for selecting intermediates that not only meet performance requirements but also align with the principles of green chemistry and environmental responsibility. The future of the dye industry lies in the continued development and adoption of sustainable alternatives that minimize environmental harm throughout the entire product lifecycle.

References

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025, August 1). Aropha. Retrieved from [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (n.d.). Concawe. Retrieved from [Link]

  • 2-NAPHTHOL CAS N°: 135-19-3. (2002, August 8). OECD SIDS. Retrieved from [Link]

  • Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. (n.d.). Columbia Environmental Research Center. Retrieved from [Link]

  • OECD 301/310: Ready Biodegradability Tests. (n.d.). ibacon GmbH. Retrieved from [Link]

  • EVALUATION OF READY BIODEGRADABILITY: DISSOLVED ORGANIC CARBON DIE-AWAY FOLLOWING THE OECD 301 A GUIDELINE. (n.d.). Avebe. Retrieved from [Link]

  • N,N-Dimethylaniline. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • DETAILED REVIEW PAPER ON BIODEGRADABILI. (n.d.). OECD. Retrieved from [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Toward the future of OECD/ISO biodegradability testing—new approaches and developments. (n.d.). SpringerLink. Retrieved from [Link]

  • Biobased Dyes & Pigments: Pili's Low-Carbon Solutions. (n.d.). Pili. Retrieved from [Link]

  • SAFETY DATA SHEET - N,N-dimethylaniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • Aniline in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]

  • o-Toluidine. (n.d.). PubChem. Retrieved from [Link]

  • Aniline - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]

  • Bio-Dyes. (n.d.). Sustainability Directory. Retrieved from [Link]

  • Compound N,N-Dimethylaniline (FDB005128). (2010, April 8). FooDB. Retrieved from [Link]

  • Bio-based Dyes. (n.d.). Herewear Hub - TCBL. Retrieved from [Link]

  • Safety Data Sheet - o-Toluidine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Effects of aniline--an aromatic amine to some freshwater organisms. (2003, October). PubMed. Retrieved from [Link]

  • Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dimethylaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Dye Intermediates 10 Common Myths Debunked. (2024, August 16). Medium. Retrieved from [Link]

  • Safety Data Sheet - N,N-Dimethylaniline. (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • Canadian Water Quality Guidelines for the Protection of Aquatic Life - Aniline. (n.d.). CCME. Retrieved from [Link]

  • N,N-Dimethylaniline | CAS#:121-69-7. (2025, August 22). Chemsrc. Retrieved from [Link]

  • Scaling Bio-Based Dyes from Industrial Side Streams. (2025, July 22). Sustainable Development Goals. Retrieved from [Link]

  • Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Quantitative Analysis of 3-Amino-4-methylbenzenesulfonic Acid in Reaction Mixtures

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of process optimization, quality control, and regulator...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of process optimization, quality control, and regulatory compliance. 3-Amino-4-methylbenzenesulfonic acid, a key building block in the synthesis of various dyes and pharmaceutical agents, presents a unique analytical challenge due to its amphoteric nature and presence in complex reaction matrices. This guide provides an in-depth comparison of various analytical methodologies for the quantitative determination of 3-Amino-4-methylbenzenesulfonic acid, offering field-proven insights and supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction: The Analytical Imperative

The accurate measurement of 3-Amino-4-methylbenzenesulfonic acid in reaction mixtures is critical for several reasons. Firstly, it allows for the monitoring of reaction kinetics, enabling the optimization of process parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. Secondly, in regulated industries, the quantification of residual starting materials and intermediates is a non-negotiable aspect of quality assurance, ensuring the final product meets stringent purity specifications. The choice of analytical method is therefore a pivotal decision, with implications for accuracy, precision, throughput, and cost.

This guide will explore and compare four distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, Acid-Base Titration, and UV-Visible Spectrophotometry. Each method will be evaluated based on its underlying principles, operational workflow, and performance characteristics.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a cornerstone of modern analytical chemistry, offering high-resolution separation and sensitive detection. For a polar and ionic compound like 3-Amino-4-methylbenzenesulfonic acid, a reversed-phase HPLC method, often with the addition of an ion-pairing reagent, is the most effective approach.

Principle of the Method

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar aqueous-organic mixture. To enhance the retention of the highly polar sulfonic acid group on the nonpolar stationary phase, an ion-pairing reagent (e.g., a quaternary ammonium salt) is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged sulfonate group, increasing its hydrophobicity and allowing for its retention and separation. The aromatic ring in 3-Amino-4-methylbenzenesulfonic acid provides a chromophore that allows for sensitive detection by UV absorbance.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the reaction mixture.
  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
  • Vortex or sonicate to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 10% B to 70% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm.

3. Calibration:

  • Prepare a series of standard solutions of 3-Amino-4-methylbenzenesulfonic acid of known concentrations in the diluent.
  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Weigh Weigh Reaction Mixture Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for the quantitative analysis of 3-Amino-4-methylbenzenesulfonic acid by HPLC-UV.

Method 2: Gas Chromatography (GC-MS) with Derivatization

Due to its low volatility, 3-Amino-4-methylbenzenesulfonic acid cannot be directly analyzed by Gas Chromatography. However, with a suitable derivatization step to convert the polar functional groups into more volatile moieties, GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool, offering excellent selectivity and sensitivity.

Principle of the Method

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For 3-Amino-4-methylbenzenesulfonic acid, a two-step derivatization is typically required. The sulfonic acid group can be converted to a sulfonyl chloride and then to a more volatile sulfonamide or sulfonate ester. The amino group can be acylated. The resulting derivative is then amenable to separation by GC and detection by MS, which provides both quantification and structural confirmation.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

  • Dry a known amount of the reaction mixture under vacuum.
  • Step 1 (Sulfonyl Chloride Formation): React the dried sample with thionyl chloride in an inert solvent (e.g., dichloromethane) to convert the sulfonic acid to a sulfonyl chloride.
  • Step 2 (Esterification/Amidation): React the resulting sulfonyl chloride with an alcohol (e.g., methanol) or an amine to form the corresponding sulfonate ester or sulfonamide.
  • Step 3 (Amino Group Acylation): React the product from Step 2 with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.
  • Quench the reaction and extract the derivatized analyte into an organic solvent.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
  • Injection Mode: Splitless.
  • Mass Spectrometer: Electron Ionization (EI) source, scanning in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Calibration:

  • Derivatize a series of known concentrations of 3-Amino-4-methylbenzenesulfonic acid standards using the same procedure as the samples.
  • Analyze the derivatized standards by GC-MS and construct a calibration curve.
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Dried Reaction Mixture Step1 Sulfonyl Chloride Formation Sample->Step1 Step2 Esterification/Amidation Step1->Step2 Step3 Amino Group Acylation Step2->Step3 Inject Inject into GC-MS Step3->Inject Separate Separation on Capillary Column Inject->Separate Detect MS Detection Separate->Detect Calibrate Calibration of Derivatized Standards Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for the quantitative analysis of 3-Amino-4-methylbenzenesulfonic acid by GC-MS with derivatization.

Method 3: Acid-Base Titration

For a more classical and cost-effective approach, acid-base titration can be employed to determine the concentration of the sulfonic acid group in 3-Amino-4-methylbenzenesulfonic acid. This method is particularly useful for in-process control where high accuracy and precision for the main component are required, and the interfering acidic or basic impurities are minimal or known.

Principle of the Method

The sulfonic acid group (-SO₃H) is a strong acid and can be neutralized by a strong base, such as sodium hydroxide. The equivalence point, where the moles of base added are equal to the moles of the sulfonic acid present, can be determined using a pH indicator or, more accurately, by potentiometric titration where the change in potential is monitored as the titrant is added.

Experimental Protocol: Potentiometric Titration

1. Sample Preparation:

  • Accurately weigh a significant amount of the reaction mixture (e.g., 1-2 g) to ensure a sufficient amount of the analyte for titration.
  • Dissolve the sample in a suitable solvent, such as a mixture of water and isopropanol.

2. Titration:

  • Use a calibrated autotitrator with a pH electrode.
  • Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M).
  • Record the volume of titrant added versus the pH.
  • The equivalence point is determined from the inflection point of the titration curve.

3. Calculation:

  • Calculate the moles of sodium hydroxide used to reach the equivalence point.
  • Based on the 1:1 stoichiometry of the reaction, the moles of 3-Amino-4-methylbenzenesulfonic acid can be determined.
  • Calculate the percentage of the analyte in the original sample.
Visualization of the Titration Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Weigh Weigh Reaction Mixture Dissolve Dissolve in Solvent Weigh->Dissolve Titrate Titrate with Standardized NaOH Dissolve->Titrate Monitor Monitor pH with Electrode Titrate->Monitor EquivPoint Determine Equivalence Point Monitor->EquivPoint Calculate Calculate Concentration EquivPoint->Calculate

Caption: Workflow for the quantitative analysis of 3-Amino-4-methylbenzenesulfonic acid by potentiometric titration.

Method 4: UV-Visible Spectrophotometry via Diazotization

This colorimetric method is based on the chemical reaction of the primary aromatic amine group of 3-Amino-4-methylbenzenesulfonic acid. It is a simple and rapid technique suitable for routine analysis, provided that other primary aromatic amines are not present in significant concentrations in the reaction mixture.

Principle of the Method

The method involves a two-step reaction. First, the primary amino group of 3-Amino-4-methylbenzenesulfonic acid is diazotized with nitrous acid (generated in situ from sodium nitrite and an acid). The resulting diazonium salt is then coupled with a suitable coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a highly colored azo dye. The absorbance of this colored solution is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax), and the concentration is determined using a calibration curve.

Experimental Protocol: Spectrophotometric Analysis

1. Sample and Standard Preparation:

  • Prepare a stock solution of the reaction mixture and a series of standard solutions of 3-Amino-4-methylbenzenesulfonic acid in dilute acid (e.g., 0.1 M HCl).

2. Color Development:

  • To an aliquot of the sample or standard solution in a volumetric flask, add a solution of sodium nitrite, and allow it to react for a few minutes in an ice bath.
  • Add a solution of ammonium sulfamate to destroy the excess nitrous acid.
  • Add the coupling agent solution and allow the color to develop.
  • Dilute to the mark with water.

3. Measurement:

  • Measure the absorbance of the resulting colored solution at its λmax against a reagent blank.

4. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
  • Determine the concentration of the analyte in the sample from the calibration curve.
Visualization of the Spectrophotometry Workflow

Spectro_Workflow cluster_prep Sample Preparation cluster_reaction Color Development cluster_analysis Measurement & Quantification Prepare Prepare Sample & Standard Solutions Diazotize Diazotization with NaNO2/HCl Prepare->Diazotize Couple Coupling with NEDA Diazotize->Couple Develop Color Development Couple->Develop Measure Measure Absorbance at λmax Calibrate Calibration Curve Measure->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for the quantitative analysis of 3-Amino-4-methylbenzenesulfonic acid by UV-Visible Spectrophotometry.

Comparative Performance Analysis

The choice of the most suitable analytical method depends on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table provides a comparative summary of the performance characteristics of the discussed methods, based on typical experimental data for this class of compounds.

Parameter HPLC-UV GC-MS (with Derivatization) Acid-Base Titration UV-Vis Spectrophotometry
Principle Chromatographic SeparationChromatographic SeparationNeutralization ReactionColorimetric Reaction
Selectivity High (separates isomers and impurities)Very High (mass-selective detection)Low (titrates all strong acids)Moderate (interfered by other primary aromatic amines)
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL (in SIM mode)~100 µg/mL~0.5 µg/mL
Linearity (R²) > 0.999> 0.998N/A> 0.995
Precision (%RSD) < 2%< 5%< 1%< 3%
Accuracy (% Recovery) 98-102%95-105%99-101%97-103%
Analysis Time ~20 min/sample~30 min/sample (excluding derivatization)~10 min/sample~15 min/sample (excluding color development)
Complexity ModerateHighLowModerate
Cost per Sample ModerateHighLowLow

Conclusion and Recommendations

The quantitative analysis of 3-Amino-4-methylbenzenesulfonic acid in reaction mixtures can be effectively achieved through several analytical techniques, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC-UV) emerges as the most versatile and robust method, offering an excellent balance of selectivity, sensitivity, and precision. It is the recommended method for routine quality control and for the analysis of complex reaction mixtures where the separation of isomers and impurities is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , while requiring a more complex sample preparation due to the need for derivatization, provides the highest selectivity and sensitivity. It is an excellent choice for trace-level analysis and for confirmatory identification of the analyte.

  • Acid-Base Titration is a simple, rapid, and cost-effective method that is well-suited for the assay of bulk material or for in-process control where the concentration of the analyte is high and the presence of other acidic or basic components is negligible.

  • UV-Visible Spectrophotometry offers a straightforward and economical alternative for routine analysis. However, its applicability is limited by its lower selectivity, making it susceptible to interference from other primary aromatic amines in the reaction mixture.

Ultimately, the selection of the optimal analytical method should be guided by a thorough understanding of the specific analytical requirements, the nature of the sample matrix, and the available resources. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make informed decisions in their analytical endeavors.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Harris, D. C. (2015).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2012). Importance of purity evaluation and the potential of quantitative ¹H NMR. Journal of medicinal chemistry, 55(21), 8763–8770. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-Amino-4-methylbenzenesulfonic Acid

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 3-Amino-4-methylbenzenesulfonic acid. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 3-Amino-4-methylbenzenesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Hazard Assessment: Understanding the Risks of 3-Amino-4-methylbenzenesulfonic Acid

3-Amino-4-methylbenzenesulfonic acid is a corrosive solid that can cause severe skin burns and eye damage upon contact.[1] Its dust can also cause irritation to the respiratory system.[2] A thorough understanding of these hazards is the foundation of a safe handling protocol. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.

Table 1: Hazard Identification and GHS Classification

HazardGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1BDangerCauses severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1DangerCauses serious eye damage.[1]
Acute Inhalation ToxicityNot ClassifiedWarningMay cause respiratory irritation.[2][3]

The causality behind these hazards lies in the acidic nature of the sulfonic acid group and the reactivity of the amino group. When the solid comes into contact with moisture on the skin or in the respiratory tract, it can become corrosive, leading to tissue damage.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE regimen is mandatory to prevent skin contact, eye exposure, and inhalation of 3-Amino-4-methylbenzenesulfonic acid. The selection of appropriate PPE is a critical step in mitigating the risks associated with this chemical.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesButyl rubber or Neoprene gloves are recommended for handling corrosive acids.[4][5]These materials provide excellent resistance to a wide range of chemicals, including corrosive acids, preventing skin contact and potential burns.[5]
Eye/Face Protection Safety goggles and face shieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, used in conjunction with a face shield.[6][7]This combination offers maximum protection against splashes and dust, preventing severe eye damage. A face shield alone does not provide adequate protection.[4]
Body Protection Chemical-resistant lab coat or apronA lab coat made of a non-porous material. For larger quantities, a chemical-resistant apron over the lab coat is advised.[2]Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved respiratorA full-face respirator is recommended if exposure limits are exceeded or if dust is generated.[6]Protects the respiratory system from irritation caused by inhaling the chemical dust.
Safe Handling Workflow: A Step-by-Step Operational Plan

Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment. All handling of 3-Amino-4-methylbenzenesulfonic acid should be conducted in a designated area, preferably within a certified chemical fume hood.[4]

  • Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[8]

  • Gather all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement.

  • Inspect PPE: Before donning, carefully inspect all PPE for any signs of damage, such as cracks, holes, or degradation.

The following sequence should be followed to ensure proper protection:

  • Hand Hygiene: Start with clean hands.[9]

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit.

  • Goggles and Face Shield: Put on the safety goggles, followed by the face shield.[10]

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[9]

G cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_doffing Doffing PPE Prep1 Verify Emergency Equipment Prep2 Gather Materials Prep1->Prep2 Prep3 Inspect PPE Prep2->Prep3 Don1 Hand Hygiene Prep3->Don1 Don2 Gown/Lab Coat Don1->Don2 Don3 Mask/Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Handle1 Weighing and Transferring in Fume Hood Don5->Handle1 Handle2 Solution Preparation (Slow Addition) Handle1->Handle2 Post1 Decontaminate Surfaces Handle2->Post1 Post2 Segregate Waste Post1->Post2 Doff1 Remove Gloves Post2->Doff1 Doff2 Remove Gown/Lab Coat Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Mask/Respirator Doff4->Doff5 Doff6 Final Hand Hygiene Doff5->Doff6

Safe Handling Workflow for 3-Amino-4-methylbenzenesulfonic acid
  • Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood to minimize inhalation exposure. Use dedicated spatulas and weigh boats.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and reusable PPE after use.

  • Waste Segregation: Segregate all waste streams as outlined in the disposal plan below.[1][11]

The removal of PPE should be done slowly and deliberately to prevent self-contamination.[6]

  • Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique.[6]

  • Gown/Lab Coat: Remove the lab coat by pulling it away from the body, turning it inside out as it is removed.[10]

  • Hand Hygiene: Perform hand hygiene.[9]

  • Goggles/Face Shield: Remove the face shield and goggles from the back of the head.[6]

  • Mask/Respirator: Remove the respirator without touching the front.[6]

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Regulatory Compliance and Environmental Safety

Proper disposal of 3-Amino-4-methylbenzenesulfonic acid and its associated waste is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous waste.[3]

  • Solid Waste: Collect unused solid 3-Amino-4-methylbenzenesulfonic acid and any contaminated disposable materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Solid waste must be kept separate from liquid waste.[1]

  • Liquid Waste: Collect solutions containing 3-Amino-4-methylbenzenesulfonic acid in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive").

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[3]

  • Collection: Arrange for the collection of hazardous waste by your institution's EHS office or a licensed hazardous waste disposal company.[2]

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately flush the affected skin with lukewarm, gently flowing water for at least 30 minutes while removing contaminated clothing.[12] Seek immediate medical attention. Chemical burns must be treated by a physician.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Remove the individual to fresh air. If respiratory symptoms such as coughing or difficulty breathing occur, seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling 3-Amino-4-methylbenzenesulfonic acid, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • ALPHACHEM Limited. (2017, March 16). Sulfonic Acid Safety Data Sheet. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • Chem Service. (2016, May 13). SAFETY DATA SHEET: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • Tampa General Hospital. (2020, May 15). Donning and Doffing of Personal Protective Equipment (PPE). Retrieved from [Link]

  • SULPHONIC ACID, 90%. (2018, June 17). SAFETY DATA SHEET. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • State of New Jersey. (2002, September). HAZARD SUMMARY: ALKANE SULFONIC ACID. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, San Diego Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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